Product packaging for Apixaban-d3(Cat. No.:CAS No. 1131996-12-7)

Apixaban-d3

Cat. No.: B146307
CAS No.: 1131996-12-7
M. Wt: 462.5 g/mol
InChI Key: QNZCBYKSOIHPEH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apixaban-d3 is a high-purity, deuterium-labeled isotopologue of the direct factor Xa inhibitor apixaban, specifically designed for use as an internal standard in bioanalytical method development and quantitative mass spectrometry . This compound is essential for researchers conducting pharmacokinetic studies, therapeutic drug monitoring, and metabolic research of apixaban, an anticoagulant used to prevent stroke and systemic embolism in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis (DVT) and pulmonary embolism (PE) . In analytical applications, this compound enables highly accurate and reproducible quantification of apixaban in human plasma via advanced techniques like Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Its near-identical chemical structure to the native drug ensures consistent behavior during sample preparation and chromatography, while its distinct mass shift (m/z 463.13 → 202.09) allows for clear differentiation in multiple reaction monitoring (MRM) modes, thereby correcting for matrix effects and procedural losses and ensuring reliable data . The parent compound, apixaban, exerts its anticoagulant effect by being a highly selective, reversible, direct inhibitor of both free and clot-bound factor Xa, thereby inhibiting the conversion of prothrombin to thrombin and preventing fibrin clot formation . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N5O4 B146307 Apixaban-d3 CAS No. 1131996-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBYKSOIHPEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649382
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131996-12-7
Record name 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Apixaban-d3, a deuterated analog of the direct factor Xa inhibitor, Apixaban. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols for its characterization, and its application in analytical methodologies.

Introduction

Apixaban is an orally bioavailable anticoagulant that selectively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1] this compound, with deuterium atoms incorporated into the methoxy group, serves as an ideal internal standard in mass spectrometry-based quantification of Apixaban in biological matrices.[2][3] Its chemical structure is identical to Apixaban, except for the isotopic labeling, ensuring similar chemical and physical behavior during sample preparation and analysis, while being distinguishable by its higher mass.

Chemical Structure of this compound:

  • Chemical Name: 1-(4-(methoxy-d3)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • CAS Number: 1131996-12-7

  • Molecular Formula: C₂₅H₂₂D₃N₅O₄

  • Molecular Weight: 462.52 g/mol

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:

  • Synthesis of the deuterated intermediate: 4-(methoxy-d3)aniline.

  • Synthesis of this compound using the deuterated intermediate.

Synthesis_Pathway

Experimental Protocols

This procedure is adapted from standard O-alkylation methods for phenols.

  • Reaction Setup: To a stirred solution of 4-aminophenol in acetone, add potassium carbonate (K₂CO₃).

  • Alkylation: Add methyl-d3 iodide (CD₃I) dropwise to the suspension.

  • Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(methoxy-d3)aniline.

The following is a generalized procedure based on known syntheses of Apixaban, utilizing the deuterated intermediate.

  • Formation of the Pyrazolo-pyridine Core (Intermediate A): Synthesize the core heterocyclic structure using 4-(methoxy-d3)aniline through a multi-step process, likely involving condensation and cyclization reactions as described in various patents.[4][5]

  • Synthesis of the Piperidinyl-aniline Moiety (Intermediate B): Prepare the second key intermediate, which contains the piperidinone-substituted aniline, through established methods.[6]

  • Coupling Reaction: Couple Intermediate A and Intermediate B to form the ethyl ester of this compound. This is often achieved through a base-catalyzed condensation reaction.

  • Amidation: Convert the ethyl ester of this compound to the final product by amidation. This is typically carried out by treating the ester with a source of ammonia, such as aqueous ammonia in a suitable solvent, under heat.[7]

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/dichloromethane) to obtain a high-purity product.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for characterizing this compound, especially in its application as an internal standard.

Experimental Protocol for LC-MS/MS Analysis:

  • Chromatography: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of ammonium formate buffer and methanol with formic acid.[3]

  • Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for Apixaban and this compound.

Table 1: Mass Spectrometry Data for Apixaban and this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Apixaban460.2443.2[1]
This compound463.3202.0[9]

Analytical_Workflow supernatant supernatant injection injection supernatant->injection

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and the successful incorporation of deuterium. The spectrum of this compound is expected to be very similar to that of Apixaban, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.70dAromatic protons
~7.46dAromatic protons
~7.35dAromatic protons
~7.00dAromatic protons
~4.20t-CH₂- (pyrazolo-pyridine)
~3.65t-CH₂- (piperidone)
~3.20t-CH₂- (pyrazolo-pyridine)
~2.50t-CH₂- (piperidone)
~1.95m-CH₂- (piperidone)
Absent--OCD₃

Note: Predicted chemical shifts are based on published data for Apixaban. The exact values may vary depending on the solvent and instrument.

Purity and Yield

The purity of the synthesized this compound should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally required for use as an internal standard. The isotopic enrichment should be determined by mass spectrometry and should ideally be >98%. The overall yield of the multi-step synthesis will depend on the efficiency of each reaction. Published syntheses of Apixaban report overall yields in the range of 30-40%.[6]

Application in Bioanalytical Methods

This compound is primarily used as an internal standard for the quantification of Apixaban in biological samples such as plasma.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Table 3: Summary of a Validated Bioanalytical Method using this compound

ParameterDetailsReference
Analytical TechniqueUPLC-MS/MS[3]
Biological MatrixHuman Plasma[3]
Sample PreparationProtein Precipitation[3]
Internal StandardThis compound[3]
Calibration Range1 - 500 ng/mL[3]
Accuracy and PrecisionWithin 15%[3]

Conclusion

References

Determining the Isotopic Purity of Apixaban-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of deuterated Apixaban (Apixaban-d3). This compound is a critical internal standard for the quantitative analysis of Apixaban in biological matrices, making the verification of its isotopic enrichment and purity paramount for accurate and reliable bioanalytical data. This document outlines the common analytical techniques, experimental protocols, and data interpretation strategies employed in this essential quality control process.

Introduction to Isotopic Purity and its Importance

Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] They serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays due to their similar physicochemical properties to the analyte but distinct mass. The accuracy of quantitative data derived from these assays is directly contingent on the isotopic purity of the internal standard. Impurities, particularly the unlabeled analyte, can lead to an overestimation of the analyte concentration. Therefore, rigorous determination of isotopic purity is a critical step in the validation of any bioanalytical method using a stable isotope-labeled internal standard.

Analytical Techniques for Isotopic Purity Determination

The primary techniques for assessing the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for both the quantification of Apixaban and the assessment of the isotopic purity of its deuterated analogue.[2][3][4][5][6][7] High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are particularly well-suited for this purpose due to their ability to resolve ions with very small mass differences.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can provide valuable information about the location and extent of deuterium incorporation.

Experimental Protocols

A validated LC-MS/MS method is essential for determining the isotopic purity of this compound. The following protocol is a representative example based on published methods.[2][3][4][6]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]

  • Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS/MS analysis.

  • For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is typically employed.[2][4]

Chromatographic Conditions:

ParameterTypical Value
Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.9 µm)[2]
Mobile Phase A 2.5 mM ammonium formate in water (pH 3.0)[2]
Mobile Phase B 0.1% formic acid in methanol[2]
Flow Rate 0.35 mL/min[2]
Gradient A gradient elution is typically used to separate Apixaban from potential impurities.[2]

Mass Spectrometric Conditions:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI) in positive mode[2]
Monitored Transitions Apixaban: m/z 460.2 → 443.2; this compound: m/z 463.2 → 446.2 (Note: some sources may use Apixaban-¹³CD₃ with transitions at m/z 464.2 → 447.4)[3][4][6]
Collision Energy Optimized for the specific instrument and transitions.
Data Acquisition Full scan mode for initial assessment and Multiple Reaction Monitoring (MRM) for quantification.

Data Analysis and Interpretation

The isotopic purity of this compound is determined by measuring the relative abundance of the unlabeled Apixaban (d0) in the deuterated material.

Quantitative Data Summary:

ParameterSymbolTypical Value
Molecular Weight of Apixaban MW(d0)459.49 g/mol
Molecular Weight of this compound MW(d3)462.51 g/mol
Isotopic Purity Specification % d3≥ 98%
Unlabeled Apixaban Content % d0≤ 2%

The percentage of unlabeled Apixaban is calculated using the following formula:

% d0 = [Peak Area (d0) / (Peak Area (d0) + Peak Area (d3))] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound isotopic purity by LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_report Reporting prep1 Prepare this compound Stock Solution prep2 Prepare Working Solutions prep1->prep2 analysis1 Chromatographic Separation prep2->analysis1 analysis2 Mass Spectrometric Detection analysis1->analysis2 data1 Peak Integration analysis2->data1 data2 Calculate Isotopic Purity data1->data2 report1 Purity Report Generation data2->report1

Workflow for Isotopic Purity Determination

Logical Relationship in Bioanalytical Method Validation

The isotopic purity of the internal standard is a foundational element in the validation of a bioanalytical method. The following diagram illustrates this hierarchical relationship.

logical_relationship cluster_foundation Foundation cluster_method Method Validation Parameters cluster_outcome Outcome purity Isotopic Purity of This compound accuracy Accuracy purity->accuracy precision Precision purity->precision selectivity Selectivity purity->selectivity linearity Linearity purity->linearity reliable_data Reliable Quantitative Data accuracy->reliable_data precision->reliable_data selectivity->reliable_data linearity->reliable_data

Impact of Isotopic Purity on Method Validation

Conclusion

The determination of the isotopic purity of this compound is a non-negotiable aspect of quality control for its use as an internal standard in bioanalytical methods. This guide has provided a comprehensive overview of the key analytical techniques, experimental protocols, and data analysis strategies. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and accurate quantitative data for Apixaban.

References

Apixaban-d3: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications, analytical methodologies, and critical quality attributes detailed in a Certificate of Analysis (CoA) for Apixaban-d3. This stable isotope-labeled internal standard is crucial for the accurate quantification of Apixaban in pharmacokinetic and metabolic studies.

Core Specifications

The quality of this compound is ensured through a series of rigorous tests, with the results summarized in the Certificate of Analysis. The following table outlines the typical specifications for this compound.

Test Parameter Specification Typical Method
Appearance White to Off-White or Pale Yellow Solid/PowderVisual Inspection
Chemical Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (by HPLC) ≥95% to ≥99.8%HPLC-UV
Isotopic Purity ≥98% Deuterated forms (d1-d3)Mass Spectrometry
Mass Spectrum Conforms to the expected mass for this compoundESI-MS
Solubility Soluble in DMSO and DMFSolubility Test
Water Content Report ValueKarl Fischer Titration
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality and purity of this compound. The following sections describe the typical experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is commonly used. For example, a mixture of phosphate buffer and acetonitrile (60:40, v/v) can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm or 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

  • Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The retention time and peak area of the this compound are recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and infused directly into the mass spectrometer or injected into the LC-MS/MS system.

  • Data Acquisition: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of this compound. For example, the transition of m/z 463.2 → 280.1 could be monitored.

  • Analysis: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to this compound. The isotopic distribution is examined to determine the percentage of deuterated species and confirm the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).

  • Experiments:

    • ¹H NMR (Proton NMR): This spectrum is used to identify the presence and chemical environment of all proton atoms in the molecule. In this compound, the absence or significant reduction of the signal corresponding to the methoxy protons confirms the successful deuterium labeling.

    • ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of unlabeled Apixaban to confirm the structure and the site of deuteration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow of the testing and certification process for a batch of this compound.

CoA_Workflow cluster_0 Batch Production & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Certification raw_material Raw Material Synthesis purification Purification raw_material->purification sampling Representative Sampling purification->sampling hplc Purity (HPLC) sampling->hplc ms Identity & Isotopic Purity (MS) sampling->ms nmr Structure (NMR) sampling->nmr other_tests Other Tests (e.g., Water Content) sampling->other_tests data_review Data Review & Comparison to Specifications hplc->data_review ms->data_review nmr->data_review other_tests->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation release Batch Release coa_generation->release

A logical workflow for the Certificate of Analysis (CoA) process.
Apixaban's Mechanism of Action

This diagram illustrates the signaling pathway of the coagulation cascade and the inhibitory action of Apixaban.

Apixaban_Mechanism cluster_pathway Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->FactorXa Inhibits

Physicochemical Properties of Deuterated Apixaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The strategic incorporation of deuterium in drug molecules, a process known as deuteration, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to support further research and development in this area.

Comparative Physicochemical Data

The following table summarizes the available and theoretical physicochemical properties of Apixaban and its deuterated form, Apixaban-d3. It is important to note that detailed experimental data for several key properties of deuterated Apixaban are not extensively available in public literature, likely due to the proprietary nature of such information.

PropertyApixabanDeuterated Apixaban (this compound)
Molecular Formula C₂₅H₂₅N₅O₄C₂₅H₂₂D₃N₅O₄
Molecular Weight 459.5 g/mol [2]462.52 g/mol [1]
pKa 13.12 (strongest acidic)[3], -1.6 (strongest basic)[3]Data not publicly available. The effect of deuterium substitution on pKa is generally minimal but can be observed if the deuterium is placed near the ionizable group.
Aqueous Solubility Approximately 0.04 mg/mL in the physiological pH range (1.2-6.8).[2] Sparingly soluble in aqueous buffers.[4]Data not publicly available. Deuteration is not expected to significantly alter aqueous solubility unless it leads to changes in crystal packing.
Solubility in Organic Solvents Soluble in DMSO (approx. 5 mg/mL) and dimethylformamide (approx. 3 mg/mL).[4]Soluble in DMSO (≥ 5 mg/mL) and DMF (≥ 3 mg/mL).[1]
LogP / LogD LogP: 1.65 at pH 7.4[3], cLogP: 2.23[3], LogD₇.₄: 1.89.Data not publicly available. The change in LogP upon deuteration is generally negligible.
Melting Point 326.53 °C[2]Data not publicly available. Deuteration may slightly alter the melting point due to changes in crystal lattice energy.
Crystal Structure Exists in different polymorphic forms.[5]Data not publicly available. The crystal structure may be isomorphic to one of the non-deuterated forms or may adopt a new polymorphic form.
Metabolic Stability Primarily metabolized via O-demethylation and hydroxylation.[6]Expected to be higher than non-deuterated Apixaban. Deuteration at metabolically active sites can slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and altered clearance.[7][8] In one study, deuteration of a celecoxib derivative led to increased metabolic stability both in vitro and in vivo.[9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to small molecule drugs like Apixaban and its deuterated analogs.

Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination of ionizable compounds.[10]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be necessary.[10]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[11]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated vessel at 25 °C.

    • Add the KCl solution to maintain constant ionic strength.

    • Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[11]

    • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

    • Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. The equivalence point is the inflection point of the sigmoid curve.[12]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13]

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation:

    • Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

    • Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

Determination of LogP/LogD by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[15][16]

Methodology:

  • Phase Preparation:

    • Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation.[15]

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the phases.

    • Add a known volume of the second phase to create a biphasic system with a defined volume ratio.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[17]

    • Let the phases separate completely, which can be aided by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[18]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a specific pH gives the distribution coefficient (D), and its logarithm is LogD.[19]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing an accurate determination of the melting point.[20][21]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.

    • Seal the pan, often hermetically, to prevent any loss of material during heating.[22]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program, which includes a starting temperature, an ending temperature, and a constant heating rate (e.g., 10 °C/min).[23]

  • Measurement:

    • The instrument heats both the sample and reference pans while measuring the difference in heat flow required to maintain them at the same temperature.

  • Data Analysis:

    • A thermogram is generated, plotting heat flow versus temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature represents the complete melting of the material.[24]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[25][26]

Methodology:

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a buffer solution with either liver microsomes or hepatocytes.

    • For cytochrome P450-mediated metabolism, include the cofactor NADPH.[27]

  • Incubation:

    • Incubate the mixture at 37 °C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]

  • Reaction Quenching:

    • Stop the metabolic reaction at each time point by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]

  • Sample Analysis:

    • Centrifuge the samples to remove the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.[28]

Visualizations

Apixaban's Mechanism of Action: Inhibition of the Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Coagulation_Cascade_Inhibition Prothrombin Prothrombin FactorXa Factor Xa Thrombin Thrombin FibrinClot Fibrin Clot Thrombin->FibrinClot catalyzes conversion Fibrinogen Fibrinogen FactorXa->Thrombin catalyzes conversion Apixaban Apixaban Apixaban->FactorXa inhibits

Apixaban directly inhibits Factor Xa in the coagulation cascade.
Experimental Workflow for Comparative Physicochemical Profiling

This workflow outlines the key steps in comparing the physicochemical properties of standard Apixaban and its deuterated analog.

Experimental_Workflow cluster_0 Compound Synthesis & Purity cluster_1 Physicochemical Property Determination cluster_2 Metabolic Stability Assessment cluster_3 Data Analysis & Comparison Synthesis Synthesize/Procure Apixaban & Deuterated Apixaban Purity Confirm Purity & Identity (NMR, MS, HPLC) Synthesis->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility LogP LogP Determination (Shake-Flask) Purity->LogP MeltingPoint Melting Point (DSC) Purity->MeltingPoint CrystalStructure Crystal Structure (X-ray Crystallography) Purity->CrystalStructure MetabolicStability In Vitro Metabolic Stability (Microsomes/Hepatocytes) Purity->MetabolicStability Analysis Comparative Data Analysis pKa->Analysis Solubility->Analysis LogP->Analysis MeltingPoint->Analysis CrystalStructure->Analysis MetabolicStability->Analysis

Workflow for comparing physicochemical properties.
Logical Relationship of Deuteration on Apixaban's Properties

This diagram illustrates the theoretical impact of deuterium substitution on the key properties of Apixaban, leading to potential changes in its clinical profile.

Deuteration_Effect Deuteration Deuterium Substitution on Apixaban CDBond Stronger Carbon-Deuterium Bond Deuteration->CDBond Physico Minor Changes in Physicochemical Properties (MW, MP) Deuteration->Physico KIE Kinetic Isotope Effect CDBond->KIE Metabolism Reduced Rate of Metabolism KIE->Metabolism PKProfile Altered Pharmacokinetic Profile (e.g., longer half-life) Metabolism->PKProfile

Theoretical impact of deuteration on Apixaban.

References

An In-depth Technical Guide to the Metabolism of Apixaban and its Deuterated Analog, Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3][4] It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1][5] Understanding the metabolic fate of apixaban is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of apixaban, with a focus on its deuterated analog, Apixaban-d3, which is commonly used as an internal standard in analytical methods.[6][7] We will delve into the primary metabolic pathways, identify key metabolites, present quantitative data, detail experimental protocols, and visualize the metabolic processes.

Metabolic Pathways of Apixaban

The metabolism of apixaban is relatively slow and occurs primarily in the liver through oxidative pathways.[8][9][10][11] The main biotransformation reactions involve O-demethylation and hydroxylation of the 3-oxopiperidinyl moiety.[1][5][12][13]

Primary Metabolic Pathways:

  • O-demethylation: This is a major metabolic route for apixaban, leading to the formation of O-demethyl apixaban (M2).[5][8][10][11][14]

  • Hydroxylation: Hydroxylation of the piperidinyl ring results in the formation of 3-hydroxy apixaban (M7) and other hydroxylated metabolites (M4).[5][8][9][12]

  • Sulfation: The hydroxylated O-demethyl apixaban can undergo further sulfation.[1][5][12] O-demethyl apixaban sulfate (M1) is a significant and stable water-soluble metabolite found in human plasma.[5][12][15]

  • Glucuronidation: In some species, glucuronidation of O-demethyl apixaban has been observed.[5][14]

Enzymatic Involvement:

The oxidative metabolism of apixaban is predominantly catalyzed by the cytochrome P450 (CYP) 3A4/5 isoenzymes.[1][2][3][8][16][17][18] Minor contributions from other CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2, have also been reported.[1][3][8][16][18] The formation of the inactive metabolite O-demethyl apixaban sulfate is facilitated by the enzyme SULT1A1.[19]

Potential Metabolites of Apixaban

Several metabolites of apixaban have been identified in in vivo and in vitro studies. While unchanged apixaban is the major drug-related component in human plasma, a few key metabolites are consistently observed.[1][12]

Key Identified Metabolites:

  • O-demethyl apixaban (M2): A primary product of O-demethylation.[5][8][14]

  • O-demethyl apixaban sulfate (M1): The most abundant circulating metabolite in humans, though it is pharmacologically inactive.[5][12][13]

  • 3-hydroxy apixaban (M7): A product of hydroxylation.[5][8][13]

  • Hydroxylated O-demethyl apixaban (M13): Another significant in vivo metabolite.[5][13]

  • O-demethyl apixaban glucuronide (M14): A prominent metabolite observed in rabbits.[14]

It is important to note that none of the circulating metabolites of apixaban exhibit significant pharmacological activity.[1]

Quantitative Data on Apixaban Metabolism

The elimination of apixaban occurs through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][5] Approximately 25-27% of an orally administered dose is eliminated as metabolites in the urine and feces.[2][3]

Parameter Value Reference
Oral Bioavailability ~50%[1][2]
Time to Peak Plasma Concentration (Tmax) 3-4 hours[1][2]
Elimination Half-life (t1/2) ~12 hours[1][2]
Renal Excretion of Unchanged Drug ~27% of total clearance[1][3]
Metabolism ~25% of the dose[2][3]
Recovery in Feces 46.7% - 56.0%[12]
Recovery in Urine 24.5% - 28.8%[12]
Biliary Excretion Minor pathway (~2.44%)[12]
Metabolite Relative Abundance Matrix Reference
O-demethyl apixaban sulfate (M1) Major circulating metabolite, ~25% of parent drug exposurePlasma[5][12]
Unchanged Apixaban Major componentPlasma[1][12]

Experimental Protocols

The study of apixaban metabolism utilizes both in vitro and in vivo models, with analytical quantification typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes involved in apixaban metabolism.

Methodology:

  • Incubation: Apixaban is incubated with human liver microsomes, hepatocytes, or cDNA-expressed P450 enzymes.[8][10]

  • Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reactions.

  • Sample Preparation: At various time points, the reactions are quenched, and the samples are prepared for analysis, often by protein precipitation with a solvent like methanol.[6]

  • Analysis: The formation of metabolites is monitored using LC-MS/MS.[8]

In Vivo Metabolism Studies in Humans

Objective: To determine the pharmacokinetic profile and identify the major metabolites of apixaban in humans.

Methodology:

  • Dosing: A single oral dose of [14C]-labeled apixaban is administered to healthy male subjects.[12]

  • Sample Collection: Blood, urine, and feces samples are collected at various time intervals post-dose.[12] In some studies, bile samples may also be collected.[12]

  • Sample Preparation: Plasma is typically separated from blood by centrifugation. Urine and homogenized feces are also prepared for analysis. Extraction methods like protein precipitation or solid-phase extraction are employed.[6][20]

  • Analysis: The concentrations of apixaban and its metabolites are quantified using LC-MS/MS. Radiometric detection is used to determine the total radioactivity in each matrix.[12]

Analytical Method: LC-MS/MS for Apixaban and this compound Quantification

Objective: To accurately quantify apixaban and its deuterated internal standard, this compound, in biological matrices.

Methodology:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.[6][7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[6][7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]

    • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent drug and its internal standard.

      • Apixaban MRM transition: m/z 460.3 → 199.0/443.2[7]

      • This compound MRM transition: m/z 463.3 → 202.0[7]

Visualizations

Apixaban Metabolic Pathway

Apixaban_Metabolism Apixaban Apixaban O_Demethyl_Apixaban O-demethyl apixaban (M2) Apixaban->O_Demethyl_Apixaban O-demethylation (CYP3A4/5) Hydroxylated_Apixaban Hydroxylated apixaban (M7, M4) Apixaban->Hydroxylated_Apixaban Hydroxylation (CYP3A4/5) Hydroxylated_O_Demethyl_Apixaban Hydroxylated O-demethyl apixaban (M13) O_Demethyl_Apixaban->Hydroxylated_O_Demethyl_Apixaban Hydroxylation O_Demethyl_Apixaban_Glucuronide O-demethyl apixaban glucuronide (M14) O_Demethyl_Apixaban->O_Demethyl_Apixaban_Glucuronide Glucuronidation O_Demethyl_Apixaban_Sulfate O-demethyl apixaban sulfate (M1) Hydroxylated_O_Demethyl_Apixaban->O_Demethyl_Apixaban_Sulfate Sulfation (SULT1A1)

Caption: Primary metabolic pathways of Apixaban.

Experimental Workflow for In Vivo Apixaban Metabolism Study

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of [14C]-Apixaban to Subjects Blood Blood Collection Dosing->Blood Urine Urine Collection Dosing->Urine Feces Feces Collection Dosing->Feces Plasma_Separation Plasma Separation Blood->Plasma_Separation Extraction Protein Precipitation / SPE Urine->Extraction Feces->Extraction Plasma_Separation->Extraction LC_MSMS LC-MS/MS Quantification Extraction->LC_MSMS Radiometric_Detection Radiometric Detection Extraction->Radiometric_Detection

References

A Comparative Analysis of the Pharmacokinetic Profiles of Apixaban and a Hypothetical Deuterated Analog, Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban, a direct factor Xa (FXa) inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events. Its predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing regimens without the need for routine monitoring. This technical guide provides a comprehensive overview of the pharmacokinetic profile of Apixaban, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this document explores the theoretical pharmacokinetic profile of a deuterated analog, Apixaban-d3. While specific data for this compound is not publicly available, this guide extrapolates the potential impact of deuterium substitution on the pharmacokinetics of Apixaban based on established principles of medicinal chemistry. This analysis aims to provide a valuable resource for researchers and professionals involved in drug development and optimization.

Pharmacokinetic Profile of Apixaban

Apixaban exhibits a well-defined and predictable pharmacokinetic profile, which is summarized in the tables below.

Absorption

Apixaban is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 3 to 4 hours.[1] Its absolute bioavailability is approximately 50%, and it can be taken with or without food as food does not have a clinically meaningful impact on its bioavailability.[2][3]

Distribution

Apixaban is approximately 87% bound to human plasma proteins, primarily albumin.[2] It has a volume of distribution of about 21 liters, suggesting moderate tissue distribution.[1]

Metabolism

Apixaban is metabolized in the liver primarily by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system, with minor contributions from other CYP isozymes.[4] The main metabolic pathways include O-demethylation and hydroxylation.[5][6] The major circulating metabolite, O-demethyl apixaban sulfate, is inactive.[5][6][7] Unchanged apixaban is the major component in human plasma.[2]

Excretion

Apixaban is eliminated through multiple pathways, including renal and fecal excretion.[3][8] Approximately 27% of the total clearance of apixaban is via renal excretion.[2] The remainder is eliminated in the feces through biliary and direct intestinal excretion.[2] The elimination half-life of apixaban is approximately 12 hours.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Apixaban in humans.

Table 1: Key Pharmacokinetic Parameters of Apixaban in Healthy Human Subjects

ParameterValueReference(s)
Absolute Bioavailability (F) ~50%[2][3]
Time to Peak Plasma Concentration (Tmax) 3 - 4 hours[1]
Plasma Protein Binding ~87%[2]
Volume of Distribution (Vd) ~21 L[1]
Elimination Half-life (t½) ~12 hours[2][3]
Total Body Clearance (CL) ~3.3 L/h[2]
Renal Clearance ~0.9 L/h (~27% of total clearance)[2]

Table 2: Routes of Apixaban Elimination in Humans Following a Single 20 mg Oral Dose of [14C]apixaban

Route of EliminationPercentage of Administered Dose RecoveredReference(s)
Feces 56.0%[5][6]
Urine 24.5%[5][6]

Experimental Protocols for Pharmacokinetic Studies of Apixaban

The pharmacokinetic properties of Apixaban have been characterized through a series of well-designed clinical and preclinical studies. Below are detailed methodologies for key experiments.

Human Pharmacokinetic and Mass Balance Study
  • Objective: To assess the absorption, metabolism, and excretion of Apixaban in healthy male subjects.

  • Methodology:

    • A single oral dose of 20 mg of [14C]-labeled Apixaban was administered to healthy male subjects.[5][6]

    • Blood, urine, and feces were collected at predetermined intervals over a period of time.[5][6]

    • The total radioactivity in all samples was measured to determine the routes and extent of excretion.[5][6]

    • Plasma, urine, and fecal samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Apixaban and its metabolites.[9]

  • Significance: This study provided crucial information on the mass balance, routes of elimination, and metabolic pathways of Apixaban in humans.

Bioavailability Studies
  • Objective: To determine the absolute oral bioavailability of Apixaban.

  • Methodology:

    • Healthy subjects received a single intravenous (IV) dose of Apixaban and a single oral dose of Apixaban in a crossover study design.

    • Plasma samples were collected at various time points after each administration.

    • Apixaban concentrations in plasma were determined using a validated LC-MS/MS method.[2]

    • The area under the plasma concentration-time curve (AUC) was calculated for both the IV and oral routes.

    • Absolute bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

  • Significance: These studies established the fraction of an oral dose of Apixaban that reaches systemic circulation.

In Vitro Metabolism Studies
  • Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Apixaban.

  • Methodology:

    • Apixaban was incubated with human liver microsomes in the presence and absence of specific CYP inhibitors.[4]

    • Alternatively, Apixaban was incubated with a panel of recombinant human CYP enzymes.[4]

    • The formation of Apixaban metabolites was monitored over time using LC-MS/MS.[4]

  • Significance: These experiments identified CYP3A4/5 as the primary enzyme responsible for Apixaban metabolism, providing insights into potential drug-drug interactions.[4]

This compound: A Theoretical Pharmacokinetic Profile

Deuterium substitution is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug.[10][11] By replacing a hydrogen atom with its heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[11] This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[12]

While no specific pharmacokinetic data for this compound is currently available in the public domain, we can hypothesize its potential profile based on the known metabolism of Apixaban.

Potential Sites for Deuteration

The primary sites of metabolism on the Apixaban molecule are the O-demethylation of the methoxyphenyl group and hydroxylation at other positions, both primarily mediated by CYP3A4/5.[4][5][6] Therefore, strategic deuteration at or near these metabolic "hotspots" could potentially slow down its metabolism. For a hypothetical "this compound," the three hydrogen atoms on the methoxy group are logical candidates for deuteration.

Hypothesized Pharmacokinetic Profile of this compound
  • Absorption and Distribution: The absorption and distribution of this compound are expected to be very similar to that of Apixaban, as deuterium substitution typically does not significantly alter the physicochemical properties that govern these processes.

  • Metabolism and Excretion:

    • Reduced Metabolic Rate: Deuteration of the O-methyl group could decrease the rate of O-demethylation by CYP3A4/5. This would likely lead to a reduced formation of the inactive O-demethyl apixaban metabolite.[13]

    • Increased Half-life and Exposure: A slower metabolic clearance would be expected to result in a longer elimination half-life (t½) and an increased overall drug exposure, as measured by the area under the curve (AUC).[14]

    • Potential for Altered Metabolite Profile: While the primary metabolic pathway might be slowed, it is also possible that metabolism could be shunted towards other, minor pathways.[10]

    • Lower Dosing or Less Frequent Administration: An increased half-life and exposure could potentially allow for a lower dose or less frequent administration of this compound to achieve the same therapeutic effect as Apixaban.[12]

Table 3: Hypothetical Comparison of Pharmacokinetic Parameters: Apixaban vs. This compound

ParameterApixaban (Observed)This compound (Hypothetical)Rationale for Hypothetical Change
Absolute Bioavailability (F) ~50%Similar to ApixabanDeuteration is unlikely to significantly affect absorption.
Time to Peak Plasma Concentration (Tmax) 3 - 4 hoursSimilar to ApixabanAbsorption rate is generally not affected by deuteration.
Plasma Protein Binding ~87%Similar to ApixabanDeuteration does not typically alter protein binding.
Volume of Distribution (Vd) ~21 LSimilar to ApixabanDistribution is not expected to be significantly altered.
Elimination Half-life (t½) ~12 hoursIncreased Slower metabolism due to the kinetic isotope effect.
Total Body Clearance (CL) ~3.3 L/hDecreased Reduced metabolic clearance.
Metabolism Primarily via CYP3A4/5 (O-demethylation)Slower rate of O-demethylationKinetic isotope effect at the site of deuteration.

Visualizations

Apixaban Mechanism of Action

Apixaban Apixaban FactorXa Factor Xa (Free and Clot-bound) Apixaban->FactorXa Inhibits Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Catalyzes conversion of Prothrombin to Thrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes conversion of Fibrinogen to Fibrin Fibrinogen Fibrinogen

Caption: Mechanism of action of Apixaban as a direct Factor Xa inhibitor.

Apixaban Metabolism Pathway

Apixaban Apixaban Metabolite1 O-demethyl Apixaban Apixaban->Metabolite1 CYP3A4/5 Metabolite2 Hydroxylated Apixaban Apixaban->Metabolite2 CYP3A4/5 & other CYPs Excretion Excretion (Urine and Feces) Apixaban->Excretion Unchanged Sulfate_Conjugate O-demethyl Apixaban Sulfate (Inactive) Metabolite1->Sulfate_Conjugate Sulfation Sulfate_Conjugate->Excretion cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase DrugAdmin Drug Administration (Oral or IV) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling UrineFecesCollection Urine and Feces Collection DrugAdmin->UrineFecesCollection SampleProcessing Sample Processing (e.g., Plasma Separation) BloodSampling->SampleProcessing UrineFecesCollection->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling Parameter_Estimation Parameter Estimation (AUC, t½, CL, etc.) PK_Modeling->Parameter_Estimation

References

The Unseen Anchor: A Technical Guide to the Mechanism of Apixaban-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Apixaban-d3 as an internal standard in the quantitative bioanalysis of the direct oral anticoagulant, Apixaban. We will delve into the mechanism of action of Apixaban, the principles of isotopic labeling, and the practical application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a comprehensive resource for researchers in the field.

The Anticoagulant Action of Apixaban: A Molecular Intervention

Apixaban is a potent, orally bioavailable, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Unlike traditional anticoagulants, its action is independent of antithrombin III.[3] By selectively binding to both free and clot-bound FXa, as well as prothrombinase activity, Apixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4][5] This inhibition of thrombin generation, the final enzyme in the clotting cascade responsible for converting fibrinogen to fibrin, ultimately prevents thrombus formation.[1][5] While Apixaban has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[3]

Below is a diagram illustrating the coagulation cascade and the point of intervention by Apixaban.

coagulation_cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes conversion Fibr Fibr Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin catalyzes conversion Apixaban Apixaban Apixaban->FactorXa

Figure 1: Mechanism of Action of Apixaban in the Coagulation Cascade.

The Role of an Internal Standard: Ensuring Analytical Accuracy

In quantitative analysis, particularly in complex biological matrices like plasma, variability can arise from multiple sources, including sample preparation (e.g., extraction), instrument performance, and matrix effects (ion suppression or enhancement). An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control sample before processing. By comparing the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

The ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. This is where isotopically labeled compounds, such as this compound, excel.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of Apixaban, where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as hydrogen. This seemingly small change has profound implications for its use as an internal standard.

Physicochemical Properties of Apixaban and this compound

PropertyApixabanThis compound
Molecular Formula C₂₅H₂₅N₅O₄C₂₅H₂₂D₃N₅O₄
Molecular Weight 459.5 g/mol [6]462.52 g/mol [7]
Monoisotopic Mass 459.19065430 g/mol [6]462.2095 g/mol (approx.)

The key principle behind using a deuterated internal standard is that its chemical properties are nearly identical to the unlabeled analyte. This compound will have the same polarity, solubility, and pKa as Apixaban. Consequently, it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, it can be distinguished from Apixaban by a mass spectrometer.

The logical relationship for the superiority of a deuterated internal standard is depicted below.

logical_relationship Analyte Analyte (Apixaban) Similar_Properties Nearly Identical Chemical & Physical Properties Analyte->Similar_Properties Mass_Difference Different Mass Analyte->Mass_Difference Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Similar_Properties Deuterated_IS->Mass_Difference Similar_Behavior Similar Behavior During: - Extraction - Chromatography - Ionization Similar_Properties->Similar_Behavior Correction Effective Correction for Analytical Variability Similar_Behavior->Correction Distinguishable Distinguishable by Mass Spectrometer Mass_Difference->Distinguishable Distinguishable->Correction

Figure 2: Rationale for Using a Deuterated Internal Standard.

Experimental Protocols for Apixaban Quantification

The quantification of Apixaban in biological matrices, such as human plasma, is typically performed using LC-MS/MS. Below are representative experimental protocols derived from validated methods.

Sample Preparation

The goal of sample preparation is to extract Apixaban and this compound from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) Protocol: [4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 450 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol: [8]

  • Pipette 250 µL of plasma into a polypropylene tube.

  • Add the internal standard solution.

  • Add a mixture of ethyl acetate and methyl tertiary butyl ether (MTBE) (70:30 v/v).

  • Vortex to mix.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted sample is then injected into an LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

ParameterExample 1[4]Example 2[3]
LC System UPLCHPLC
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)Thermo Beta basic-8 (100 mm x 4.6 mm, 5µ)
Mobile Phase A 2.5 mM ammonium formate (pH 3.0)Ammonium formate buffer (pH 4.2)
Mobile Phase B 100% methanol with 0.1% formic acidAcetonitrile
Flow Rate 0.35 mL/min1.0 mL/min
Elution GradientIsocratic (70:30 v/v Mobile Phase B:A)
MS System Triple QuadrupoleTriple Quadrupole
Ionization Mode ESI PositiveESI Positive
MRM Transition (Apixaban) m/z 460.3 → 199.0/443.2[9]m/z 460.2 > 443.2[3]
MRM Transition (this compound) m/z 463.3 → 202.0[9]m/z 464.2 > 447.4 (for ¹³CD₃)[3]

The experimental workflow for a typical bioanalytical study is outlined in the following diagram.

experimental_workflow Start Start: Plasma Sample Spike_IS Spike with This compound (IS) Start->Spike_IS Extraction Sample Preparation (PPT, LLE, or SPE) Spike_IS->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Data Analysis: Calculate Analyte/IS Ratio for Quantification MS_Detection->Quantification End End: Apixaban Concentration Quantification->End

References

Deuterium Labeling in Quantitative Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern analytical chemistry and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), have become indispensable tools for achieving this goal.[1] This subtle alteration in mass, without changing the fundamental chemical properties of a molecule, provides a powerful handle for sensitive and reliable quantification, particularly in complex biological systems.[1] Mass spectrometry (MS) combined with stable isotope labeling is a cornerstone of modern quantitative analysis, enabling the accurate determination of changes in biological samples.[1][2]

This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of deuterium labeling in quantitative analysis, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this powerful technique.

Core Principles of Deuterium Labeling

The utility of deuterium-labeled compounds in quantitative analysis hinges on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).

Stable Isotope-Labeled Internal Standards (SIL-IS)

Deuterium-labeled molecules serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows.[1][3] They correct for variability in sample preparation, matrix effects, and instrument response.[1] Because deuterated standards are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency and potential ion suppression in the mass spectrometer. This allows for accurate quantification by comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard.[3] Deuterated internal standards are the most commonly used SIL-ISs due to the relative ease and lower cost of incorporating deuterium into a molecule.[3]

Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[4] This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[4][5] The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD).[4] This principle is strategically employed in drug development to slow down metabolic pathways, thereby improving a drug's pharmacokinetic profile.[6][7]

Methodologies and Experimental Protocols

The successful application of deuterium labeling in quantitative analysis relies on robust experimental protocols. This section details methodologies for common applications.

Quantitative Analysis of Small Molecules using Deuterated Internal Standards

This protocol outlines a typical workflow for quantifying a small molecule drug in a biological matrix like human plasma using a deuterated internal standard.[1]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of the analyte and the deuterated internal standard (IS) in an appropriate solvent (e.g., methanol).[1]

  • Create a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).[1]

  • Prepare QCs at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To a fixed volume of plasma sample, calibrator, or QC, add a fixed amount of the deuterated internal standard solution.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the LC-MS system.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Use a suitable liquid chromatography method to separate the analyte and internal standard from other matrix components.

  • Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[3]

4. Data Analysis:

  • Integrate the peak areas of the analyte and the deuterated internal standard.[3]

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.[3]

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[3]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike IS into Sample/Cal/QC Sample->Spike Calibrators Calibration Standards Calibrators->Spike QC Quality Controls QC->Spike IS_Stock Deuterated IS Stock Solution IS_Stock->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing: Peak Area Ratio Calculation LCMS->Data Curve Calibration Curve Construction Data->Curve Quant Quantification of Unknowns Curve->Quant

Workflow for Small Molecule Quantification.
Protein Turnover Analysis using Heavy Water (D₂O) Labeling

Metabolic labeling with deuterium oxide (D₂O) is a cost-effective and versatile method to measure protein synthesis and turnover rates.[2][8][9] Deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[2][10]

1. Cell Culture and Labeling:

  • Culture cells under standard conditions.[1]

  • Prepare labeling medium by enriching the normal culture medium with a final concentration of 4-8% D₂O.[1]

  • Replace the normal medium with the D₂O-containing medium to initiate labeling.[1]

  • Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.[1]

2. Protein Extraction and Digestion:

  • Lyse the harvested cells in a suitable buffer containing protease inhibitors.[1]

  • Quantify the protein concentration using a standard assay (e.g., BCA).[1]

  • Take a fixed amount of protein from each time point.

  • Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with an enzyme like trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides.

4. Data Analysis:

  • Use specialized software to analyze the isotopic distribution of the identified peptides at each time point. The incorporation of deuterium causes a gradual shift in the peptide's isotopic profile.[10][11]

  • Calculate the fraction of newly synthesized protein (θ) at each time point.[10][11]

  • Determine the protein turnover rate constant (k) by fitting the fractional synthesis data to a single exponential kinetic model.[10][11]

G cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Culture Cell Culture D2O_Medium Prepare D₂O Labeling Medium Label Incubate Cells in D₂O Medium Culture->Label D2O_Medium->Label Harvest Harvest Cells at Multiple Time Points Label->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Profile Isotopic Profile Analysis LCMS->Profile Fit Kinetic Modeling Profile->Fit Turnover Determine Protein Turnover Rates Fit->Turnover

Protein Turnover Analysis using D₂O.

Quantitative Data Presentation

Clear presentation of quantitative data is crucial for the interpretation of results from deuterium labeling experiments.

Table 1: Mass Shifts for Deuterated Labeling Reagents

This table provides the mass shifts for commonly used deuterated and non-deuterated (light) labeling reagents in quantitative proteomics.

Labeling ReagentLight Mass Shift (Da)Heavy Mass Shift (Da)Mass Difference (Da)
Isobutyraldehyde+56.0626--
Isobutyraldehyde-D7-+63.10657.0439

Data sourced from a protocol on quantitative proteomics using deuterated isobutyraldehyde labeling.[12]

Table 2: Comparison of Internal Standard Performance

This table summarizes a hypothetical comparison of the performance of a deuterated internal standard versus a structurally similar analog internal standard in a bioanalytical assay.

Performance MetricDeuterated Internal StandardAnalog Internal Standard
Precision (%CV)
Intra-day< 5%< 15%
Inter-day< 8%< 20%
Accuracy (%Bias)
Intra-day± 5%± 15%
Inter-day± 10%± 20%
Matrix Effect Effectively compensatedPartial compensation
Co-elution with Analyte YesMay differ slightly

This table illustrates the generally accepted superior performance of deuterated internal standards in mitigating analytical variability.[3][13][14] Stable isotopically labeled internal standards are considered the first choice, though deuterium-labeled compounds may exhibit slight differences in retention times.[13][14]

Applications in Drug Development and Research

Deuterium labeling is a versatile strategy with broad applications across the drug development pipeline and in fundamental research.[1]

  • Pharmacokinetic (PK) Studies: Deuterated compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites.[15][][17]

  • Improving Drug Efficacy and Safety: The kinetic isotope effect can be leveraged to slow down the metabolism of a drug, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[5][6][7][18][19] The first FDA-approved deuterated drug demonstrated the viability of this strategy.[18][19]

  • Quantitative Proteomics: Beyond protein turnover, deuterium labeling strategies like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) using deuterated amino acids enable the relative quantification of protein abundance between different cell populations.[20][21]

  • Metabolomics: Deuterium labeling helps in tracing metabolic pathways and quantifying changes in metabolite levels in response to various stimuli.[2]

Conclusion

Deuterium labeling is a powerful and indispensable technology in modern quantitative analysis.[1] Its application as the basis for ideal internal standards in LC-MS has significantly advanced the field of bioanalysis, enabling robust and accurate quantification of a wide range of molecules in complex biological matrices.[1] Furthermore, the strategic application of the kinetic isotope effect has created new opportunities in drug design, allowing for the fine-tuning of pharmacokinetic properties to develop safer and more effective medicines.[1] The methodologies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement deuterium labeling strategies in their work, thereby fostering innovation and accelerating scientific discovery.

References

The Chemical Stability of Apixaban-d3 Under Laboratory Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Apixaban-d3 under various laboratory stress conditions. The information presented herein is essential for researchers and professionals involved in the development, formulation, and quality control of deuterated Apixaban.

Disclaimer: Direct stability studies specifically on this compound are not extensively available in the public domain. The data and methodologies presented in this guide are primarily based on forced degradation studies of Apixaban, the non-deuterated parent compound. The chemical similarity between Apixaban and this compound allows for a scientifically sound extrapolation of stability behavior. The deuterium labeling in this compound is not expected to significantly alter its fundamental degradation pathways under the described stress conditions.

Core Executive Summary

Forced degradation studies are crucial in understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways. For Apixaban, a direct factor Xa inhibitor, extensive stress testing has been performed according to the International Council for Harmonisation (ICH) guidelines. These studies reveal that Apixaban is most susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. In contrast, it demonstrates considerable stability against oxidative, thermal, and photolytic stress.

Data Presentation: Quantitative Stability of Apixaban

The following tables summarize the quantitative data from forced degradation studies on Apixaban. These results provide a strong indication of the expected stability profile of this compound.

Table 1: Summary of Apixaban Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperature% Recovery of ApixabanReference
Acid Hydrolysis1 M HCl3 hours100°C97.87%[1]
Alkaline Hydrolysis0.5 M NaOH3 hours100°C97.11%[1]
Oxidative Stress6% H₂O₂48 hoursRoom Temperature97.64%[1]
Thermal StressDry Heat8 days80°C96.31%[1]
Photolytic StressUV Light--97.10%[1]

Table 2: Comparative Degradation of Apixaban in Different Studies

Stress ConditionStudy 1: % Recovery[2]Study 2: % Degradation[3]Study 3: % Degradation[4]
Acid Hydrolysis65.9% (undegraded)Considerable degradation~15%
Alkaline Hydrolysis91.5% (undegraded)Considerable degradation~15%
Oxidative Stress90.0% (undegraded)Relatively stableStable
Thermal Stress96.35% (undegraded)Relatively stableStable
Photolytic Stress93.9% (undegraded)Relatively stableStable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for stability testing of this compound.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting an this compound solution to various stress conditions to induce degradation.

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known amount of the substance in a suitable diluent, such as a mixture of water and acetonitrile[5].

  • Stress Conditions:

    • Acid Hydrolysis: The drug solution is treated with 1 M hydrochloric acid and heated in a water bath at 100°C for 3 hours. The solution is then neutralized with sodium hydroxide and diluted with the mobile phase for analysis[1].

    • Alkaline Hydrolysis: The drug solution is treated with 0.5 M sodium hydroxide and heated at 100°C for 3 hours. The solution is subsequently neutralized with 0.5 M hydrochloric acid and diluted with the mobile phase[1].

    • Oxidative Degradation: The drug solution is exposed to 6% hydrogen peroxide at room temperature for 48 hours[1].

    • Thermal Degradation: A solid sample of the drug is placed in an oven at 80°C for 8 days[1]. A solution can also be subjected to thermal stress[2].

    • Photolytic Degradation: The drug solution is exposed to UV light to assess its photosensitivity[1][5].

  • Sample Analysis: After exposure to the stress conditions, the samples are filtered through a 0.45 μm membrane filter and analyzed by a stability-indicating HPLC method[1].

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is essential for separating the parent drug from its degradation products.

  • Chromatographic System: A typical system consists of an HPLC with a UV detector[2][5].

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used[5].

  • Mobile Phase: A gradient mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile is often employed[5][6].

  • Flow Rate: A flow rate of 1.0 mL/min is typical[5].

  • Detection: UV detection is performed at a wavelength where Apixaban shows significant absorbance, such as 220 nm or 259 nm[2][5].

  • Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness[7].

Mandatory Visualizations

The following diagrams illustrate the workflow for forced degradation studies and the logical relationship in a stability-indicating HPLC method development.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 1M HCl, 100°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.5M NaOH, 100°C) Start->Base Oxidative Oxidative Stress (e.g., 6% H₂O₂) Start->Oxidative Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Filter Filtration (0.45 µm) Dilute->Filter HPLC HPLC Analysis Filter->HPLC End Quantify Degradation & Identify Products HPLC->End

Caption: Workflow for Forced Degradation Studies of this compound.

HPLC_Method_Development cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) Start Define Analytical Goal: Separate this compound & Degradants Column Select Column (e.g., C18) Start->Column MobilePhase Optimize Mobile Phase (Buffer, Organic Solvent, Gradient) Column->MobilePhase Detection Select Detection Wavelength (e.g., 220 nm) MobilePhase->Detection Specificity Specificity (Resolution > 2) Detection->Specificity Apply to Stressed Samples Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness (Varying Parameters) Accuracy->Robustness ValidatedMethod Validated Stability-Indicating Method Robustness->ValidatedMethod

Caption: Logic Flow for Stability-Indicating HPLC Method Development.

Degradation Pathway of Apixaban

Studies have shown that under acidic conditions, the hydrolysis of the oxopiperidine moiety of Apixaban occurs.[4][8] In alkaline conditions, further hydrolysis of the tetrahydro-oxo-pyridine moiety can happen.[4][8] Five primary degradation products have been identified and isolated in combined acid and base degradation studies.[3] The structural elucidation of these degradation products is typically achieved using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3][8]

Conclusion

The available scientific literature strongly suggests that this compound will exhibit a stability profile similar to that of Apixaban. The primary degradation pathway is expected to be hydrolysis under both acidic and alkaline conditions. The compound is anticipated to be stable under oxidative, thermal, and photolytic stress. For definitive stability data on this compound, it is imperative to conduct forced degradation studies using the protocols outlined in this guide and to develop and validate a specific stability-indicating analytical method. The provided workflows and data serve as a robust foundation for initiating such studies.

References

Methodological & Application

Application Note: Quantification of Apixaban in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apixaban is an orally administered, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases[1]. Accurate and reliable quantification of apixaban in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of apixaban in human plasma. The method utilizes apixaban-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision[2]. The sample preparation involves a straightforward protein precipitation procedure, making it suitable for high-throughput analysis[3][4].

Experimental Protocols

Materials and Reagents
  • Apixaban (purity >98%)

  • This compound (internal standard, IS) (purity >98%)

  • Methanol (HPLC or LC-MS grade)[3][5]

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)[3]

  • Ammonium formate (LC-MS grade)[3][5]

  • Deionized water (18.2 MΩ·cm)[3]

  • Drug-free human plasma (with K2EDTA as anticoagulant)[5]

Solution Preparation

2.1. Stock Solutions (1 mg/mL)

  • Apixaban Stock Solution: Accurately weigh approximately 5 mg of apixaban and transfer it to a 5 mL volumetric flask. Dissolve and bring to volume with HPLC grade methanol to achieve a final concentration of 1 mg/mL[5]. Store this solution at 2-8°C[5].

  • This compound (IS) Stock Solution: Accurately weigh approximately 2 mg of this compound and transfer it to a 2 mL volumetric flask. Dissolve and bring to volume with HPLC grade methanol to obtain a final concentration of 1 mg/mL[5]. This solution should also be stored at 2-8°C[5].

2.2. Working Solutions

  • Apixaban Working Solutions for Calibration and Quality Control: Prepare a series of working solutions by serially diluting the apixaban stock solution with a 50:50 (v/v) mixture of methanol and deionized water to achieve the desired concentrations for spiking into plasma[5].

  • This compound (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL[3].

Sample Preparation (Protein Precipitation)
  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples briefly to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample (except for the blank).

  • Add 450 µL of methanol to precipitate the plasma proteins[3].

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins[3].

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Acquity™ UPLC (Waters) or equivalent[3].

  • Mass Spectrometer: Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer (Waters) or equivalent[3].

  • Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or equivalent[3].

  • Mobile Phase A: 2.5 mM ammonium formate in water, pH adjusted to 3.0 with formic acid[3].

  • Mobile Phase B: 0.1% formic acid in methanol[3].

  • Flow Rate: 0.35 mL/min[3].

  • Column Temperature: 40°C[3].

  • Autosampler Temperature: 10°C[3].

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Positive[3].

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Apixaban: m/z 460.17 → 199.09[3]

    • This compound: m/z 463.13 → 202.09[3]

Data Presentation

Table 1: Solution Concentrations

Solution TypeAnalyteConcentrationSolvent
Stock SolutionApixaban1 mg/mLMethanol
Stock SolutionThis compound1 mg/mLMethanol
IS Working SolutionThis compound1 µg/mLMethanol
Calibration Standard WorkingApixaban10-5000 ng/mLMethanol/Water (50:50)
QC Working SolutionsApixaban20-10000 ng/mLMethanol/Water (50:50)

Table 2: Calibration Curve and Quality Control Sample Concentrations in Plasma

Sample TypeNominal Concentration (ng/mL)
Calibration Standard 11
Calibration Standard 22
Calibration Standard 35
Calibration Standard 410
Calibration Standard 520
Calibration Standard 650
Calibration Standard 7100
Calibration Standard 8500
Lower Limit of Quantification (LLOQ) QC1
Low QC (LQC)3
Medium QC (MQC)150
High QC (HQC)400

Table 3: LC-MS/MS Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.24555
0.2 - 0.51585
0.5 - 2.01585
2.0 - 2.14555
2.1 - 3.04555

Visualizations

Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing Stock Stock Solutions (Apixaban & this compound) 1 mg/mL in Methanol Working Working Solutions (Calibration, QC, IS) Diluted in Methanol/Water Stock->Working Plasma Plasma Sample (100 µL) Spike Spike with IS (this compound) 50 µL of 1 µg/mL Plasma->Spike Precipitate Protein Precipitation (450 µL Methanol) Spike->Precipitate Centrifuge Centrifugation (13,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Acquire Data Acquisition Detect->Acquire Process Data Processing (Quantification) Acquire->Process

Caption: Experimental workflow for Apixaban quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy of the results. The simple and rapid protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for clinical and research laboratories. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals working with apixaban.

References

Application Note: Quantitative Analysis of Apixaban in Human Plasma using Apixaban-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apixaban is a direct oral anticoagulant that acts as a potent, selective inhibitor of Factor Xa, a critical component in the blood coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic events. While routine monitoring is generally not required, the quantification of apixaban in plasma is crucial in specific clinical scenarios such as overdose, assessment of adherence, or in patients with renal impairment.[1] The use of a stable isotope-labeled internal standard, such as Apixaban-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for variations during sample preparation and instrument analysis.

This application note provides a detailed protocol for the extraction and quantification of apixaban in human plasma using this compound as an internal standard. The method is simple, rapid, and suitable for high-throughput analysis in clinical and research settings.

Principle of the Method

The method employs protein precipitation for the extraction of apixaban and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by a reverse-phase LC-MS/MS system. Quantification is achieved by measuring the peak area ratio of the analyte (apixaban) to the stable isotope-labeled internal standard (this compound). The use of a deuterated internal standard minimizes variability caused by matrix effects, extraction inconsistencies, and instrument fluctuations, thereby providing reliable and accurate quantification.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification P Plasma Sample (containing Apixaban) S Spike with this compound (IS) P->S E Protein Precipitation (e.g., with Methanol) S->E C Centrifugation E->C SN Collect Supernatant C->SN LC LC Separation (C18 Column) SN->LC MS MS/MS Detection (MRM) - Apixaban transition - this compound transition LC->MS Ratio Calculate Peak Area Ratio (Apixaban / this compound) MS->Ratio Cal Compare to Calibration Curve Ratio->Cal Conc Determine Apixaban Concentration Cal->Conc

Caption: Overall workflow for Apixaban quantification.

Experimental Protocols

Materials and Reagents
  • Apixaban reference standard (>98% purity)

  • This compound internal standard (>98% purity)

  • Methanol (LC-MS grade)[2]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)[2]

  • Ammonium formate (LC-MS grade)[2]

  • Deionized water (18.2 MΩ·cm)[2]

  • Drug-free human plasma with K2EDTA as anticoagulant[3]

Preparation of Stock and Working Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in 100% methanol.[2]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 100% methanol.[2]

  • Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.[2]

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol to the final working concentration.[2]

Preparation of Calibration Standards and QC Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate apixaban working solutions to achieve final concentrations covering the desired analytical range (e.g., 1.0 to 500 ng/mL).[3][4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., LQC: 3 ng/mL, MQC: 150 ng/mL, HQC: 400 ng/mL).[2]

Plasma Sample Preparation (Protein Precipitation)
  • Allow plasma samples (calibrators, QCs, and unknown samples) to thaw at room temperature.[2]

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[2]

  • Add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to each tube.[2]

  • Add 450 µL of methanol to precipitate proteins.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

cluster_Correction Correction for Variability cluster_Calculation Concentration Calculation IS Internal Standard (this compound) - Known concentration added - Chemically identical to analyte Variation Sources of Variation - Sample Preparation Loss - Injection Volume Differences - Ion Suppression/Enhancement IS->Variation experiences same effects IS_Signal This compound Signal (Peak Area) IS->IS_Signal Analyte_Signal Apixaban Signal (Peak Area) Variation->Analyte_Signal affects Variation->IS_Signal affects Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Concentration Ratio->Result proportional to concentration

Caption: Logic of using a stable isotope-labeled internal standard.

LC-MS/MS System and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 Reverse-Phase Column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[2]
Mobile Phase A 2.5 mM Ammonium Formate (pH 3.0) in water or 0.1% Formic Acid in water[2]
Mobile Phase B 100% Methanol with 0.1% Formic Acid[2] or Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.35 - 1.0 mL/min[2][3]
Elution Gradient or Isocratic[2][6]
Column Temp. 40 °C[2]
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-MS)[2]
Ionization Mode Electrospray Ionization Positive (ESI+)[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Apixaban 460.2443.2 / 199.1[2][3][7]
This compound 463.1202.1[2][8]
Apixaban-¹³CD₃ 464.2447.4[3][9]

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below, with typical acceptance criteria and representative data from published methods.

Table 1: Linearity and Sensitivity
ParameterTypical ResultAcceptance Criteria
Calibration Range 1.0 - 500 ng/mLConsistent across studies
Correlation Coeff. (r²) ≥ 0.997≥ 0.99
LLOQ 1.0 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Data synthesized from multiple sources.[2][3][4]
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC ~3< 7.0%89 - 107%< 7.0%93 - 99%
MQC ~150< 3.5%89 - 95%< 6.0%93 - 98%
HQC ~400< 4.0%90 - 95%< 6.0%93 - 98%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Data synthesized from multiple sources.[3][7][10]
Table 3: Recovery and Stability
ParameterTypical ResultComments
Extraction Recovery >73% - >98%Consistent across concentration levels for both analyte and IS.[3][10]
Freeze-Thaw Stability Stable for 3 cycles% Change < 15%[2]
Short-Term Stability Stable at Room Temp.% Change < 15%[2]
Long-Term Stability Stable at -50°C to -80°CStable for at least 6 months.[2][3]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of apixaban in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation and this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision. The method demonstrates excellent performance characteristics, including a wide linear range, low limit of quantification, and high recovery, making it well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

Application Note: Quantification of Apixaban in Human Urine Using a Validated LC-MS/MS Method with Apixaban-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific method for the quantification of Apixaban in human urine using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Apixaban-d3, to ensure high accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa. It is widely prescribed for the prevention and treatment of thromboembolic events. Monitoring of Apixaban levels in biological fluids is crucial in certain clinical scenarios, such as in patients with renal impairment, suspected overdose, or to assess adherence. Approximately 20-25% of an administered dose of Apixaban is excreted unchanged in the urine, making urine a viable non-invasive matrix for its quantification.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of Apixaban in human urine using a validated UHPLC-MS/MS method with this compound as the internal standard.

Experimental

  • Apixaban reference standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Table 1: Chromatographic Conditions

ParameterCondition
UHPLC ColumnAcquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
GradientA non-linear gradient can be optimized for better separation. A typical starting point is 95% A, decreasing to 5% A over 3-5 minutes, followed by a re-equilibration step.
Column Temperature40 °C
Injection Volume5 µL
Autosampler Temperature10 °C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsApixaban: 460.3 → 199.0 / 443.2[4] This compound: 463.3 → 202.0[4]
Dwell Time100 ms (can be optimized)
Collision GasArgon
Ion Source Temperature500 °C (instrument dependent)
Capillary Voltage3.5 kV (instrument dependent)
  • Stock Solutions: Prepare individual stock solutions of Apixaban and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Apixaban stock solution with 50:50 methanol:water to create working standard solutions for spiking into the urine matrix to prepare calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Apixaban working standard solutions into drug-free human urine to prepare calibration standards covering the desired concentration range (e.g., 5-1000 µg/L).[4] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

The following protocol details a simple protein precipitation method for the preparation of urine samples.[4]

G cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis urine_sample 100 µL Urine Sample add_is Add 50 µL this compound (Internal Standard) urine_sample->add_is add_precipitant Add 450 µL Acetonitrile add_is->add_precipitant vortex Vortex Mix (5 min) add_precipitant->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant filter_sample Filter (0.22 µm) transfer_supernatant->filter_sample inject Inject into UHPLC-MS/MS filter_sample->inject

Experimental workflow for urine sample preparation.
  • Pipette 100 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 450 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into the UHPLC-MS/MS system.

Results and Discussion

The described method provides excellent chromatographic separation of Apixaban from endogenous urine components. The use of this compound as an internal standard ensures accurate quantification by compensating for any variability during sample preparation and analysis.

Table 3: Method Validation Summary

ParameterResult
Linearity Range5 - 1000 µg/L[4]
Correlation Coefficient (r²)> 0.99
Precision (%RSD)≤ 12.2%[4]
Accuracy (%Bias)≤ 8.0%[4]
Recovery93.9 - 105.4%[4]
Lower Limit of Quantification (LLOQ)5 µg/L[4]

The validation results demonstrate that the method is linear, precise, accurate, and has good recovery over the specified concentration range. The LLOQ is sufficient for the analysis of clinical urine samples.

G cluster_validation_params Key Validation Parameters method Validated Bioanalytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery stability Stability method->stability

Key parameters for bioanalytical method validation.

Conclusion

The UHPLC-MS/MS method described in this application note is a reliable and robust tool for the quantification of Apixaban in human urine. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make it well-suited for routine analysis in a research or clinical laboratory setting. This method can be valuable for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to Apixaban therapy.

References

Application of Apixaban-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apixaban is an orally bioavailable, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Understanding its metabolic fate is crucial for drug development and ensuring its safe and effective use. Deuterated Apixaban (Apixaban-d3) serves as an invaluable tool in these investigations, primarily as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in determining the concentrations of Apixaban and its metabolites in various biological matrices.[3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.

Physicochemical Properties of Apixaban

PropertyValueReference
Molecular FormulaC25H25N5O4[4]
Molecular Weight459.5 g/mol [4]
Bioavailability~50%[1][5]
Protein Binding~87%[1][5]
Tmax3-4 hours[1][5]
Half-life~12 hours[1][5]

Metabolism of Apixaban

Apixaban is eliminated through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][6] Metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4/5 being the major contributor.[1][7][8] Minor contributions are also made by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[1][7] The main metabolic pathways include O-demethylation and hydroxylation.[6][9] The most significant human plasma metabolite is O-demethyl apixaban sulfate.[9][10]

Apixaban_Metabolism Apixaban Apixaban M2 O-demethyl apixaban (M2) Apixaban->M2 CYP3A4/5, CYP1A2, CYP2J2 M4_M7 Hydroxylated metabolites (M4, M7) Apixaban->M4_M7 CYP3A4/5 Excretion Renal and Fecal Excretion Apixaban->Excretion Unchanged M1 O-demethyl apixaban sulfate (M1) M2->M1 Sulfation M1->Excretion

Caption: Metabolic pathway of Apixaban.

Application Notes

Use of this compound as an Internal Standard

In quantitative bioanalytical methods, such as LC-MS/MS, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is the ideal IS. It co-elutes with the analyte (Apixaban) and experiences similar ionization efficiency, leading to a more accurate and precise quantification.

In Vitro Metabolism Studies

This compound can be used as an internal standard in in vitro systems like human liver microsomes (HLMs) and hepatocytes to investigate the metabolic stability and metabolite profile of Apixaban. These studies help in identifying the enzymes responsible for metabolism and characterizing the metabolites formed.[8][11]

In Vivo Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, this compound is essential for the accurate measurement of Apixaban concentrations in plasma, urine, and feces over time.[10] This allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Apixaban in human liver microsomes.

Materials:

  • Apixaban

  • This compound (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Apixaban in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of Apixaban in phosphate buffer.

  • In a microcentrifuge tube, add the HLM suspension and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the Apixaban working solution to the mixture. The final concentration of Apixaban is typically 1 µM.[11]

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding ice-cold acetonitrile containing this compound (internal standard).

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of Apixaban remaining at each time point.

Data Analysis: Plot the natural logarithm of the percentage of Apixaban remaining versus time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life can be calculated.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_mix Prepare Incubation Mixture (HLMs, NADPH, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate prep_drug Prepare Apixaban Solution start_reaction Add Apixaban to Initiate prep_drug->start_reaction pre_incubate->start_reaction incubate_time Incubate and Sample at Time Points start_reaction->incubate_time quench Quench with ACN + this compound (IS) incubate_time->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: In vitro metabolism experimental workflow.
Protocol 2: Quantitative Analysis of Apixaban in Human Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Apixaban in human plasma samples.

Materials:

  • Human plasma samples

  • Apixaban (for calibration standards and quality controls)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound.[12]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 4.6 mm)[4]

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.5 - 1.0 mL/min[4]

      • Gradient: Isocratic or gradient elution suitable for separating Apixaban from matrix components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitored Transitions (MRM):

        • Apixaban: m/z 460.2 → 443.2[4]

        • This compound: m/z 464.2 → 447.2[4]

      • Optimize other parameters such as collision energy and declustering potential.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (Apixaban/Apixaban-d3) against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of Apixaban in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Method Validation Parameters:

ParameterTypical Acceptance CriteriaExample ValuesReference
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10, acceptable precision and accuracy1.00 ng/mL[4][13]
LinearityCorrelation coefficient (r²) > 0.99> 0.99[3]
Intra- and Inter-assay Precision%CV ≤ 15% (≤ 20% at LLOQ)≤ 5.36%[13]
Intra- and Inter-assay Accuracy%Bias within ±15% (±20% at LLOQ)± 9.00%[13]
RecoveryConsistent and reproducibleNot specified
Matrix EffectMinimal and compensated by ISNot specified
StabilityStable under expected storage and processing conditionsNot specified

Quantitative Data Summary

Pharmacokinetic Parameters of Apixaban in Humans (Single 20 mg Oral Dose): [6][9]

ParameterValue
Cmax (ng/mL)~176.3 ± 42
Tmax (h)3.0 (2.5-4.0)
AUC0-∞ (ng·h/mL)Data not specified
Half-life (h)~12
Renal Clearance (% of total)~27%

Recovery of a Single 20 mg Radiolabeled Apixaban Dose in Humans: [6][9]

Matrix% of Administered Dose Recovered
Feces46.7% - 56.0%
Urine24.5% - 28.8%

Major Circulating Components in Human Plasma: [10]

ComponentRelative Abundance
Unchanged ApixabanMajor component
O-demethyl apixaban sulfate (M1)~25% of parent AUC

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Apixaban in biological matrices during drug metabolism and pharmacokinetic studies. The protocols outlined in this document provide a framework for conducting in vitro and in vivo experiments to characterize the metabolic profile and disposition of Apixaban. The use of a stable isotope-labeled internal standard like this compound is critical for generating reliable data to support drug development and regulatory submissions.

References

Application Notes and Protocols for the Use of Apixaban-d3 in Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Apixaban-d3 as an internal standard (IS) in pharmacokinetic (PK) assays of Apixaban. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, selectivity, and accuracy for the quantification of Apixaban in biological matrices.

Introduction

Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic events.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound shares near-identical physicochemical properties with the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variations in instrument response.[4][5]

Experimental Protocols

Several well-validated methods for the analysis of Apixaban in human plasma using a deuterated internal standard have been published. The following sections detail common experimental procedures.

Protocol 1: Protein Precipitation Method

This protocol is favored for its simplicity and high throughput.[6]

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • Apixaban and this compound reference standards

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples completely at room temperature (18–21°C).[6]

  • Briefly vortex the plasma samples to ensure homogeneity.[6]

  • In a microcentrifuge tube, add 100 µL of the plasma sample.[6]

  • Add 50 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).[6]

  • Add 450 µL of cold methanol to precipitate plasma proteins.[6]

  • Vortex the mixture for 5 minutes.[6]

  • Centrifuge at 13,000 rpm for 10 minutes.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.

Materials:

  • Human plasma

  • Apixaban and this compound reference standards

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol, Acetonitrile (LC-MS grade)

  • Ammonium formate buffer

  • SPE manifold

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample, previously acidified, onto the cartridge.[7]

  • Wash the cartridge with a suitable aqueous solution to remove interferences.

  • Elute Apixaban and this compound with an organic solvent mixture (e.g., acetonitrile/methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Apixaban using this compound as an internal standard.

ParameterCondition 1Condition 2Condition 3
LC System Acquity UPLCShimadzu HPLCHigh-Performance Liquid Chromatography
Column Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[6]Thermo Beta basic-8 (100 mm x 4.6 mm, 5µ)[5]Gemini C18 (50 mm × 4.6 mm, 3 μm)[1]
Mobile Phase A 2.5 mM ammonium formate (pH 3.0)[6]Ammonium formate buffer pH 4.22 mM Ammonium formate buffer
Mobile Phase B 100% methanol with 0.1% formic acid[6]Acetonitrile[5]Acetonitrile[1]
Flow Rate 0.35 mL/min[6]1.0 mL/min[5]1.0 mL/min[1]
Run Time 3.0 min[6]3.0 min[5]1.8 min[1]
MS System Xevo TQ-MS Triple QuadrupoleAB Sciex API 3000Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8]ESI, PositiveESI, Positive
MRM Transition (Apixaban) m/z 460.3 → 443.2[9]m/z 460.2 > 443.2[5]m/z 460/443[1]
MRM Transition (this compound/13CD3) m/z 463.3 → 202.0[10]m/z 464.2 > 447.4[5]m/z 464/447[1]

Data Presentation

The performance of the bioanalytical methods is summarized below. These values are representative of what can be achieved with the described protocols.

Method Validation Parameters
ParameterResult 1Result 2Result 3
Linearity Range (ng/mL) 1.01 - 280.00[1]1.00 - 301.52[5]5 - 500[10]
Correlation Coefficient (r²) ≥0.99[1]≥0.99[5]>0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01[1]1.00[5]5[10]
Intra-day Precision (%CV) < 14.4%0.70% - 6.98%[5]≤ 12.2%[10]
Inter-day Precision (%CV) 1.21% - 3.21%[1]0.70% - 6.98%[5]≤ 12.2%[10]
Accuracy (% Bias) 96.5% - 102%[1]89.2% - 107.2%[5]≤ 8.0%[10]
Extraction Recovery >73%[1]>98%[5]93.9% - 105.4%[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic assay of Apixaban using this compound as an internal standard with the protein precipitation method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_methanol Add Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometry Detection (MRM Mode) chromatography->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Peak Area Ratio (Apixaban / this compound) integration->ratio calibration Quantify using Calibration Curve ratio->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

References

Application Note: Quantification of Apixaban in Tissue Samples by UPLC-MS/MS using Apixaban-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of apixaban in tissue samples. The protocol employs a protein precipitation-based extraction procedure and utilizes a stable isotope-labeled internal standard, Apixaban-d3, for accurate quantification. This method is suitable for pharmacokinetic and drug distribution studies in preclinical research.

Introduction

Apixaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic events. To support preclinical drug development and toxicological studies, a robust and reliable analytical method for the quantification of apixaban in various tissue matrices is essential. This document provides a detailed protocol for the extraction and UPLC-MS/MS analysis of apixaban in tissue homogenates.

Experimental

Materials and Reagents
  • Apixaban analytical standard

  • This compound (internal standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Ammonium formate, analytical grade

  • Control tissue matrix (e.g., liver, kidney, lung, brain) from untreated animals

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of apixaban and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC sample preparation.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking known concentrations of apixaban working standard solutions into blank tissue homogenate. A typical calibration curve range is 1 to 500 ng/mL in the final extract.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic or stainless steel beads.

    • Add 400 µL of cold phosphate-buffered saline (PBS) or an appropriate homogenization buffer.

    • Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.

  • Protein Precipitation:

    • To 100 µL of tissue homogenate, add 20 µL of the this compound internal standard working solution (100 ng/mL).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex mix for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL

MS/MS Conditions:

ParameterApixabanThis compound
Ionization Mode Electrospray Ionization (ESI) PositiveESI Positive
MRM Transition 460.2 > 443.2 m/z463.2 > 446.2 m/z
Collision Energy Optimized for specific instrumentOptimized for specific instrument
Cone Voltage Optimized for specific instrumentOptimized for specific instrument

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of apixaban in biological matrices. These values are based on published methods for plasma and may serve as a reference for method validation in tissue.[1][2][3]

ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration
Extraction Recovery > 85% (from plasma)

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis tissue_sample 1. Tissue Sample Collection (~100 mg) homogenization 2. Homogenization (with 400 µL PBS) tissue_sample->homogenization add_is 3. Add Internal Standard (20 µL this compound) homogenization->add_is protein_precipitation 4. Protein Precipitation (400 µL Acetonitrile) add_is->protein_precipitation centrifugation 5. Centrifugation (13,000 x g, 10 min) protein_precipitation->centrifugation supernatant_transfer 6. Supernatant Transfer centrifugation->supernatant_transfer injection 7. Injection into UPLC-MS/MS supernatant_transfer->injection chromatography 8. Chromatographic Separation (C18 Column) injection->chromatography detection 9. Mass Spectrometric Detection (MRM Mode) chromatography->detection data_acquisition 10. Data Acquisition detection->data_acquisition quantification 11. Quantification (Peak Area Ratio vs. Concentration) data_acquisition->quantification

Caption: Experimental workflow for apixaban quantification in tissue.

Signaling Pathway Diagram

While this application note focuses on an analytical method rather than a biological signaling pathway, a logical relationship diagram illustrating the quantification principle can be provided.

quantification_principle cluster_sample Processed Sample cluster_ms Mass Spectrometer cluster_calculation Calculation Apixaban Apixaban (Unknown Amount) Peak_Area_Apixaban Peak Area of Apixaban Apixaban->Peak_Area_Apixaban Apixaban_d3 This compound (Known Amount) Peak_Area_Apixaban_d3 Peak Area of this compound Apixaban_d3->Peak_Area_Apixaban_d3 Peak_Area_Ratio Peak Area Ratio (Apixaban / this compound) Peak_Area_Apixaban->Peak_Area_Ratio Peak_Area_Apixaban_d3->Peak_Area_Ratio Final_Concentration Final Concentration of Apixaban Peak_Area_Ratio->Final_Concentration Calibration_Curve Calibration Curve Calibration_Curve->Final_Concentration

Caption: Principle of quantification using an internal standard.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of apixaban in tissue samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is a valuable tool for researchers in drug metabolism, pharmacokinetics, and toxicology to assess the distribution of apixaban in various tissues. It is recommended that this method be fully validated for each specific tissue type according to regulatory guidelines before implementation in formal studies.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Apixaban using Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is a direct oral anticoagulant (DOAC) that acts as a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Unlike traditional anticoagulants, apixaban has predictable pharmacokinetics, allowing for fixed-dosing regimens in most patients.[2] However, therapeutic drug monitoring (TDM) may be beneficial in specific clinical situations, such as in patients with renal impairment, at extremes of body weight, with suspected drug interactions, or in cases of bleeding or thrombotic events.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying apixaban in plasma due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Apixaban-d3 or Apixaban-¹³CD₃, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[4][5][6][7] This document provides detailed application notes and protocols for the TDM of apixaban using this compound as an internal standard.

Mechanism of Action of Apixaban

Apixaban directly inhibits both free and clot-bound Factor Xa, as well as prothrombinase activity, without requiring antithrombin III.[1][6] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1]

cluster_pathways Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin Prothrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Converts Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->Factor_Xa Inhibits

Apixaban's inhibition of Factor Xa in the coagulation cascade.

Rationale for Therapeutic Drug Monitoring of Apixaban

While routine monitoring is not necessary for all patients, TDM can be valuable in certain clinical scenarios to ensure safety and efficacy.

cluster_reasons Rationale for TDM Patient_Population Patient on Apixaban TDM Therapeutic Drug Monitoring (LC-MS/MS) Patient_Population->TDM Specific Clinical Scenarios Renal_Impairment Renal Impairment Renal_Impairment->TDM Extreme_Weight Extremes of Body Weight Extreme_Weight->TDM Drug_Interactions Suspected Drug Interactions Drug_Interactions->TDM Bleeding_Thrombosis Bleeding or Thrombotic Event Bleeding_Thrombosis->TDM Adherence_Concerns Adherence Concerns Adherence_Concerns->TDM Dose_Adjustment Informed Dose Adjustment TDM->Dose_Adjustment

Logical workflow for the decision to perform Apixaban TDM.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of apixaban in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies presented in the scientific literature.[4][5][6]

Materials and Reagents
  • Apixaban and this compound (or Apixaban-¹³CD₃) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate and formic acid

  • Human plasma (with EDTA as anticoagulant)

Stock and Working Solutions
  • Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]

  • Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[6]

  • IS Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to a final concentration (e.g., 50 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Note: Protein precipitation is another common and simpler sample preparation method.[5]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for apixaban TDM.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[4][6]
Mobile Phase Acetonitrile:Ammonium formate buffer pH 4.2 (70:30 v/v)[4][6]
Flow Rate 1.0 mL/min (with 1:1 post-column split)[4][6]
Column Temperature 40°C[5]
Injection Volume 10 µLN/A
Run Time ~3.0 minutes[4][8]

Table 2: Mass Spectrometry Parameters

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transition (Apixaban) m/z 460.2 > 443.2[4][6][8]
MRM Transition (this compound) m/z 463.3 > 202.0[9]
MRM Transition (Apixaban-¹³CD₃) m/z 464.2 > 447.4[4][6][8]
Collision Energy Optimized for specific instrumentN/A
Dwell Time ~200 msN/A

Method Validation Summary

The following table presents a summary of quantitative data from a validated LC-MS/MS method for apixaban quantification.

Table 3: Method Validation Data

ParameterResultReference
Linearity Range 1.0 - 301.52 ng/mL[4][6][8]
Correlation Coefficient (r²) ≥0.99[4][6][8]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[4][6][8]
Within-run Precision (%CV) 0.70% - 6.98%[4][6][8]
Between-run Precision (%CV) 5.22% - 6.98%[6]
Accuracy (% Bias) 89.2% - 107.2%[4][6][8]
Extraction Recovery >98%[4][6][8]

Experimental Workflow

The overall process for the therapeutic drug monitoring of apixaban using LC-MS/MS is depicted below.

cluster_workflow Experimental Workflow for Apixaban TDM Sample_Collection 1. Patient Sample Collection (Citrated Plasma) Sample_Prep 2. Sample Preparation (Add IS, Extraction) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Peak Integration, Calibration Curve) MS_Detection->Data_Analysis Quantification 6. Quantification of Apixaban Concentration Data_Analysis->Quantification Reporting 7. Reporting of Results Quantification->Reporting

Step-by-step workflow for apixaban quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of apixaban. The detailed protocols and validation data presented here offer a comprehensive guide for researchers and clinicians to implement this methodology in their laboratories. This will aid in optimizing apixaban therapy in specific patient populations, thereby enhancing both the safety and efficacy of this important anticoagulant.

References

Application Notes and Protocols for Apixaban Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Apixaban in biological matrices, primarily human plasma, utilizing a deuterated internal standard. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Apixaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic events. Accurate quantification of Apixaban in biological samples is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing bleeding risks. The use of a stable isotope-labeled internal standard, such as a deuterated Apixaban analog (e.g., Apixaban-d3, Apixaban-¹³CD₃, or [(¹³C, ²H₇]-Apixaban), is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[1][2][3] This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques

The choice of sample preparation technique depends on the desired level of sample cleanup, sensitivity requirements, and laboratory throughput.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[1] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature (18–21°C).[1]

  • Vortexing: Briefly vortex the thawed plasma samples to ensure homogeneity.[1]

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 50 µL of the deuterated Apixaban internal standard (IS) working solution (e.g., 1 µg/mL this compound in methanol) to the plasma sample.[1]

  • Precipitation: Add 450 µL of cold methanol (or acetonitrile) to the sample.[1]

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

Workflow for Protein Precipitation

cluster_sample_prep Protein Precipitation Workflow Thawed Plasma Thawed Plasma Add Deuterated IS Add Deuterated IS Thawed Plasma->Add Deuterated IS Add Precipitation Solvent Add Precipitation Solvent Add Deuterated IS->Add Precipitation Solvent Vortex Vortex Add Precipitation Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Caption: A schematic of the protein precipitation workflow for Apixaban analysis.

Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. This method provides a cleaner extract compared to PPT, reducing matrix effects.[2][4]

  • Sample Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[2]

  • Aliquoting and IS Spiking: In a polypropylene tube, add 50 µL of the deuterated Apixaban IS working solution. To this, add 250 µL of the plasma sample.[2]

  • Acidification: Add a small volume of acid (e.g., phosphoric acid and formic acid) and vortex.[2]

  • Extraction: Add 2 mL of an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether (MTBE) in a 70:30 ratio.[2]

  • Vortexing: Vortex the mixture vigorously for an appropriate time to ensure efficient extraction.

  • Centrifugation: Centrifuge the tubes at approximately 4090 x g for 4 minutes at 5°C to separate the aqueous and organic layers.[4]

  • Supernatant Transfer: Transfer 1 mL of the upper organic layer into a clean tube.[4]

  • Evaporation: Evaporate the organic solvent to dryness at 50°C under a stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue with 0.5 mL of a reconstitution solution (e.g., acetonitrile and water, 70:30 v/v).[4]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

Workflow for Liquid-Liquid Extraction

cluster_lle Liquid-Liquid Extraction Workflow Plasma + IS Plasma + IS Add Extraction Solvent Add Extraction Solvent Plasma + IS->Add Extraction Solvent Vortex & Centrifuge Vortex & Centrifuge Add Extraction Solvent->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Evaporate to Dryness Evaporate to Dryness Collect Organic Layer->Evaporate to Dryness Reconstitute Reconstitute Evaporate to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: A diagram illustrating the liquid-liquid extraction process for Apixaban.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[5]

  • Sample Pre-treatment: Acidify 200 µL of a plasma sample.[5]

  • Internal Standard Spiking: Add the deuterated Apixaban IS to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while retaining Apixaban and the IS.

  • Elution: Elute Apixaban and the IS from the cartridge using a strong solvent.

  • Evaporation and Reconstitution (if necessary): The eluent may be evaporated and reconstituted in the mobile phase for analysis.

  • Analysis: Inject 10 µL of the eluent onto the LC-MS/MS system.[5]

Workflow for Solid-Phase Extraction

cluster_spe Solid-Phase Extraction Workflow Plasma + IS Plasma + IS Load Sample Load Sample Plasma + IS->Load Sample Condition SPE Cartridge Condition SPE Cartridge Condition SPE Cartridge->Load Sample Wash Wash Load Sample->Wash Elute Elute Wash->Elute LC-MS/MS Analysis LC-MS/MS Analysis Elute->LC-MS/MS Analysis

Caption: A flowchart of the solid-phase extraction procedure for Apixaban.

LC-MS/MS Analysis

The analysis of the prepared samples is performed using a liquid chromatography system coupled with a tandem mass spectrometer.

Typical LC-MS/MS Parameters
ParameterRecommended Conditions
LC System UPLC or HPLC system[1][4]
Column C18 reverse-phase column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[1]
Mobile Phase A 2.5 mM ammonium formate (pH 3.0) in water or 0.1% formic acid in water[1]
Mobile Phase B 100% methanol with 0.1% formic acid or acetonitrile with 0.1% formic acid[1]
Flow Rate 0.35 mL/min[1]
Gradient A gradient elution is typically used for optimal separation.[1]
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI) Positive[1]
MRM Transitions Apixaban: m/z 460.2 > 443.2; Apixaban-¹³CD₃: m/z 464.2 > 447.4[2][4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described methods for Apixaban analysis.

Table 1: Method Validation Parameters
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 1 - 5000[1]1 - 301.52[2][4]1 - 250[5]
Correlation Coefficient (r²) ≥ 0.997[1][6]≥ 0.99[2][4]> 0.99[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[1]1[2][4]0.05[5]
Intra-day Precision (%CV) < 15%[1]0.70% - 6.98%[2]Not Specified
Inter-day Precision (%CV) < 15%[1]0.70% - 6.98%[2]Not Specified
Accuracy (%) 94.8% - 111.4%[1]89.2% - 107.2%[2]Not Specified
Extraction Recovery (%) ~16%[1][6]> 98%[2][4]Not Specified
Table 2: Deuterated Internal Standards for Apixaban Analysis
Deuterated StandardMRM Transition (m/z)Reference
This compound463.3 → 202.0[7]
Apixaban-¹³CD₃464.2 > 447.4[2][4]
[(¹³C, ²H₇]-Apixaban468.22 → 451.30[3]

Conclusion

The selection of a sample preparation method for Apixaban analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with high recovery rates. Solid-phase extraction yields the cleanest extracts, which is ideal for applications requiring the highest sensitivity and minimal matrix interference. The use of a deuterated internal standard is paramount in all methodologies to ensure accurate and reliable quantification. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for Apixaban.

References

Application Note and Protocol: Establishing the Optimal Concentration of Apixaban-d3 for Calibration Curve in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The accurate quantification of Apixaban in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Apixaban-d3, is the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it experiences similar effects during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[2] The selection of an appropriate and consistent concentration of the internal standard is paramount for the development of a robust and reliable bioanalytical method.[1] This document provides a detailed protocol for determining and implementing an optimal concentration of this compound for the construction of a calibration curve for Apixaban quantification in human plasma.

Experimental Protocols

Materials and Reagents
  • Apixaban reference standard (Toronto Research Chemicals or equivalent)[3]

  • This compound internal standard (IS) (Toronto Research Chemicals or equivalent)[3]

  • LC-MS/MS grade Methanol[3]

  • LC-MS/MS grade Acetonitrile

  • Ammonium Formate (AR grade)[4]

  • Formic Acid (LC grade)[3]

  • Deionized Water (18.2 MΩ)[3]

  • Drug-free blank human plasma with K2EDTA as anticoagulant[3][4]

Preparation of Stock and Working Solutions

1.2.1 Apixaban Stock Solution (1 mg/mL)

  • Accurately weigh approximately 5 mg of Apixaban reference standard.

  • Transfer the powder to a 5 mL volumetric flask.

  • Dissolve and bring the volume to the mark with 100% methanol.[4]

  • Label as "Apixaban Stock Solution (1 mg/mL)" and store at 2-8°C. This solution is typically stable for at least 8 days.[4]

1.2.2 this compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound.

  • Transfer the powder to a 1 mL volumetric flask.

  • Dissolve and bring the volume to the mark with 100% methanol.

  • Label as "this compound Stock Solution (1 mg/mL)" and store at 2-8°C.

1.2.3 Apixaban Working Solutions for Calibration and QC Prepare a series of working solutions by serially diluting the Apixaban stock solution with a 50:50 (v/v) mixture of methanol and deionized water to achieve the concentrations required for spiking the calibration curve standards and quality control samples.[4]

1.2.4 this compound Internal Standard (IS) Working Solution The goal is to determine an optimal IS concentration that provides a consistent and robust signal across all samples without causing detector saturation. A good starting point is a final concentration in the mid-range of the calibration curve. Based on common practice, a working solution that results in a final concentration of approximately 50 ng/mL in the sample is recommended for initial evaluation.

  • Prepare an intermediate stock of this compound at 10 µg/mL by diluting the 1 mg/mL stock solution.

  • Prepare the "IS Working Solution" at 1 µg/mL (1000 ng/mL) by further diluting the intermediate stock with acetonitrile. This solution will be used as the protein precipitation agent.

Preparation of Calibration Curve Standards and Quality Control (QC) Samples

Prepare calibration standards and QC samples by spiking the appropriate Apixaban working solutions into drug-free blank human plasma. The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.[4]

Table 1: Preparation of Apixaban Calibration Curve Standards

Standard Level Apixaban Working Soln. Conc. (ng/mL) Volume of Working Soln. (µL) Volume of Blank Plasma (µL) Final Apixaban Conc. (ng/mL)
Blank - 0 100 0
LLOQ 20 5 95 1.0
CAL 2 100 5 95 5.0
CAL 3 200 5 95 10.0
CAL 4 1000 5 95 50.0
CAL 5 2000 5 95 100.0
CAL 6 4000 5 95 200.0
CAL 7 8000 5 95 400.0

| ULOQ | 10000 | 5 | 95 | 500.0 |

Note: The calibration range of 1-500 ng/mL is selected based on published literature, covering typical therapeutic concentrations.[3]

Table 2: Preparation of Quality Control (QC) Samples

QC Level Final Apixaban Conc. (ng/mL) Rationale
LLOQ QC 1.0 Lower Limit of Quantitation
Low QC (LQC) 3.0 ~3x LLOQ
Medium QC (MQC) 150.0 Mid-point of the calibration range

| High QC (HQC) | 400.0 | ~80% of ULOQ |

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid sample preparation method suitable for Apixaban analysis.[3]

  • Pipette 100 µL of each sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (1000 ng/mL this compound in acetonitrile) to each tube (except the blank, to which 200 µL of plain acetonitrile is added). This step performs protein precipitation and adds the internal standard simultaneously. The final concentration of the IS in the supernatant will be influenced by the precipitation volume, but this fixed addition ensures consistency.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method, which should be optimized for the specific instrumentation used.

  • LC Column: C18 column (e.g., Thermo Hypersil Gold 150 x 2.1 mm, 1.9 µm)[3]

  • Mobile Phase A: 2.5 mM Ammonium Formate (pH 3.0) in water[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[3]

  • Flow Rate: 0.35 mL/min[3]

  • Gradient:

    • 0-0.2 min: 45% A

    • 0.2-0.5 min: Ramp to 15% A

    • 0.5-2.0 min: Hold at 15% A

    • 2.0-2.1 min: Ramp to 45% A

    • 2.1-3.0 min: Hold at 45% A[3]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • MRM Transitions:

    • Apixaban: 460.2 > 443.2 (m/z)[4]

    • This compound: 463.3 > 202.0 (m/z)[5]

Workflow for Optimizing this compound Concentration

The following diagram illustrates the logical workflow for selecting and validating the optimal concentration of the internal standard.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis & Evaluation cluster_quant 3. Quantification prep_stock Prepare Stock Solutions (Apixaban & this compound) prep_cal Prepare Calibration Standards (Apixaban in Plasma) prep_stock->prep_cal prep_is Prepare IS Working Solution (e.g., 1000 ng/mL in ACN) prep_stock->prep_is sample_prep Sample Preparation (Add IS & Precipitate Protein) prep_is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms eval_is Evaluate IS Peak Area Response Criteria: - Consistent across all samples - No detector saturation - High S/N ratio (>20) lcms->eval_is decision Is IS Response Optimal? eval_is->decision decision->prep_is No (Adjust Concentration) construct_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) decision->construct_curve Yes quantify Quantify QC & Unknown Samples construct_curve->quantify

Caption: Workflow for optimizing the internal standard concentration.

Data Evaluation and Acceptance Criteria

Evaluating the Internal Standard Response

After analyzing a full batch (blanks, calibration curve, LLOQ, LQC, MQC, HQC), the primary step is to evaluate the response of the this compound internal standard.

  • Consistency: The peak area of the IS should be consistent across all analyzed samples (excluding the blank). The coefficient of variation (%CV) of the IS peak area for all standards and QCs should ideally be within 15%.

  • Signal Intensity: The signal should be sufficiently intense to ensure accurate peak integration, even in samples with potential ion suppression. A signal-to-noise ratio (S/N) of >20 is recommended.

  • No Saturation: The IS signal should not saturate the detector, especially in "clean" samples like the zero standard (blank plasma + IS). Detector saturation can lead to non-linear responses and inaccurate quantification.

If the response is too low, increase the concentration of the IS Working Solution. If the response is too high or shows signs of saturation, decrease the concentration. Once an optimal, consistent response is achieved, this concentration should be fixed and used for all subsequent validation and sample analysis runs.

Calibration Curve

Construct the calibration curve by plotting the peak area ratio (Apixaban peak area / this compound peak area) against the nominal concentration of Apixaban. A weighted (1/x² or 1/x) linear regression is typically used. The correlation coefficient (r²) should be ≥ 0.99.[3] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

By following this detailed protocol, researchers can confidently establish an optimal and robust concentration for the this compound internal standard, a critical step in developing a validated bioanalytical method for the accurate quantification of Apixaban.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals using Apixaban-d3 as an internal standard in quantitative analyses. It provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to address challenges related to isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Apixaban, an oral, direct factor Xa inhibitor.[1][2] It is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements of the unlabeled drug.

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, often called "back-exchange," is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment, such as a protic solvent (e.g., water, methanol).[3][4] This process can compromise the isotopic purity of this compound, leading to a decrease in its signal and the appearance of signals corresponding to partially deuterated or completely unlabeled Apixaban. This ultimately undermines the accuracy and precision of the quantitative analysis.[3]

Q3: Are the deuterium labels on this compound stable?

The stability of the deuterium labels depends on their specific location within the molecule and the experimental conditions. Typically, manufacturers place labels on metabolically stable positions, such as carbon atoms that are not prone to enzymatic cleavage. However, deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange under certain pH conditions. Furthermore, exposure to highly acidic or basic environments, elevated temperatures, or prolonged storage in protic solvents can facilitate isotopic exchange regardless of the label's position.[3][5][6] Apixaban itself is known to degrade under acidic and basic hydrolysis conditions, which can create an environment conducive to exchange.[7]

Q4: What are the common symptoms of isotopic exchange in my LC-MS analysis?

Key indicators of isotopic exchange include:

  • A progressive decrease in the peak area of the deuterated internal standard over time or across an analytical batch.[3]

  • High variability or poor reproducibility of the internal standard signal.[5]

  • The appearance and increase of unexpected peaks in the internal standard solution, corresponding to the mass of partially deuterated (e.g., d2, d1) or unlabeled Apixaban.[3][5]

  • Inaccurate and imprecise quantitative results for the target analyte.[3]

Q5: What experimental conditions are most likely to cause isotopic exchange?

The primary factors that promote isotopic exchange are:

  • Solvent Composition: The presence of protic solvents like water or methanol in stock solutions, working solutions, or the mobile phase provides a source of hydrogen atoms.[3]

  • pH: Extreme pH levels, both highly acidic and especially basic, can catalyze the exchange reaction.[5][6] The minimum rate of hydrogen-deuterium exchange is often observed at a slightly acidic pH, around 2.5.[8]

  • Temperature: Elevated temperatures during sample storage, preparation, or analysis can increase the rate of exchange.[5][9]

  • Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of exchange will be.[3]

Troubleshooting Guides

Problem: My this compound internal standard signal is decreasing or highly variable.

This is a common symptom of isotopic exchange, especially if the standard is stored for an extended period in a protic solvent or at a non-optimal pH.[3]

Troubleshooting Workflow

  • Verify Storage Conditions: Confirm that stock solutions are stored in an appropriate solvent (aprotic solvents like acetonitrile are preferred) and at a low temperature (e.g., -20°C or below).[3][5]

  • Conduct a Stability Study: Prepare a fresh solution of this compound in the mobile phase or sample matrix you are using. Analyze it at several time points (e.g., T=0, 2h, 4h, 8h, 24h) while keeping it under the same conditions as your typical sample queue (e.g., autosampler temperature).[3][5] Monitor for a decrease in the this compound peak area and the emergence of peaks for unlabeled Apixaban.

  • Analyze by Full-Scan MS: Acquire a full-scan mass spectrum of an aged standard solution. Look for the presence of ions corresponding to the loss of one or more deuterium atoms.[3]

  • Implement Corrective Actions:

    • Optimize Solvents: If possible, prepare stock solutions in aprotic solvents. Minimize the amount of water or methanol in working solutions.

    • Adjust pH: If your analysis allows, adjust the pH of your mobile phase to be slightly acidic (pH 2.5-4.0), where exchange rates are often at a minimum.[5][8]

    • Control Temperature: Maintain samples at a low temperature (e.g., 4°C) in the autosampler during the analytical run.[9]

    • Prepare Fresh Solutions: Prepare working solutions of this compound more frequently to minimize the time they are exposed to exchange-promoting conditions.[3]

Problem: I am observing peaks for unlabeled Apixaban (M+0) and partially deuterated species (M-2, M-1) in my this compound standard.

This is a direct confirmation of isotopic back-exchange. The goal is to identify the source and mitigate it.

Investigation and Mitigation Plan

  • Isolate the Source:

    • Stock Solution: Dilute a small amount of your stock solution in a pure aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer. If exchange is already present, the stock solution may be compromised.

    • Working Solution/Mobile Phase: If the stock is pure, the exchange is happening after dilution. The primary suspects are the diluent and the LC mobile phase.

  • Systematically Test Components:

    • Incubate the standard separately in each component of your mobile phase (e.g., aqueous buffer, organic solvent) to see which one promotes the exchange.

    • Evaluate the effect of pH by preparing the aqueous portion of your mobile phase at different pH values (e.g., 3.0, 5.0, 7.4) and re-testing stability.

  • Optimize Analytical Method:

    • Reduce Analysis Time: Employ faster chromatography methods, such as UPLC/UHPLC, to shorten the time the standard is exposed to the mobile phase.[10]

    • Lower Temperature: Ensure the entire LC flow path, especially the column and autosampler, is temperature-controlled at a low setting (0-4°C). This significantly reduces the rate of back-exchange during the separation process.[9][10]

Data Presentation

The following tables present hypothetical data from stability experiments to illustrate the impact of environmental factors on this compound isotopic purity.

Table 1: Effect of Mobile Phase pH on this compound Isotopic Purity After 24 Hours at Room Temperature

Mobile Phase pH% Intact this compound% Apixaban-d2% Apixaban-d1% Unlabeled Apixaban (d0)Total % Exchange
3.099.5%0.4%<0.1%<0.1%0.5%
5.097.2%2.1%0.5%0.2%2.8%
7.4 (Neutral)91.8%6.3%1.4%0.5%8.2%
9.0 (Basic)78.5%15.2%4.8%1.5%21.5%

Table 2: Effect of Storage Temperature on this compound Isotopic Purity in Aqueous Solution (pH 7.4)

Storage TemperatureIncubation Time (Hours)% Intact this compoundTotal % Exchange
4°C2498.1%1.9%
25°C (Room Temp)2491.8%8.2%
40°C2475.4%24.6%
-20°C168 (7 days)99.8%0.2%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Analytical Solvents

  • Objective: To determine the stability of this compound in the user's specific analytical matrix (e.g., mobile phase, sample diluent).

  • Materials:

    • This compound stock solution (in aprotic solvent, e.g., Acetonitrile).

    • Test solvent (e.g., prepared LC mobile phase).

    • LC-MS/MS system.

  • Methodology:

    • Prepare a working solution of this compound at the final concentration used in your assay by diluting the stock solution with the test solvent.

    • Immediately analyze this solution (T=0) using your established LC-MS/MS method, acquiring both MRM data for quantitation and full-scan data for qualitative analysis of isotopic species.

    • Store the remaining working solution under conditions that mimic a typical analytical run (e.g., in the autosampler at 4°C or 25°C).

    • Re-analyze the solution at predefined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Analysis: Compare the peak area of this compound across the time points. Analyze the full-scan data to monitor for the appearance or increase of ions corresponding to d2, d1, and d0 species. A significant decrease (>5-10%) in the d3 signal or a notable increase in back-exchanged species indicates instability.

Protocol 2: LC-MS/MS Method for Monitoring Isotopic Exchange

  • Objective: To establish an LC-MS/MS method capable of resolving and quantifying Apixaban and its deuterated variants.

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 4°C (to minimize on-column exchange).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Apixaban (d0): m/z 460.2 → 281.1

      • Apixaban-d1: m/z 461.2 → 282.1

      • Apixaban-d2: m/z 462.2 → 283.1

      • This compound: m/z 463.2 → 284.1

    • Full Scan: Acquire data from m/z 450-470 to observe the full isotopic cluster.

Visualizations

TroubleshootingWorkflow start Symptom Observed: Decreasing IS Signal or Appearance of M-1, M-2 Peaks investigate Step 1: Investigate Source start->investigate check_storage Review Storage & Handling (Solvent, Temp, Age) investigate->check_storage stability_study Perform Stability Study (Incubate in Mobile Phase/Matrix) investigate->stability_study full_scan Confirm via Full-Scan MS (Look for M-1, M-2, M-0) investigate->full_scan correct Step 2: Implement Corrective Actions check_storage->correct stability_study->correct full_scan->correct optimize_storage Optimize Storage (Aprotic Solvent, ≤ -20°C) correct->optimize_storage optimize_lc Optimize LC Method (Low Temp, Acidic pH, Fast Gradient) correct->optimize_lc fresh_prep Prepare Working Solutions Fresh & Frequently correct->fresh_prep end Problem Resolved: Stable & Accurate IS Signal optimize_storage->end optimize_lc->end fresh_prep->end

Caption: Troubleshooting workflow for suspected deuterium loss in this compound.

FactorsInfluencingExchange main Isotopic Exchange (Back-Exchange) con_signal Decreased IS Signal main->con_signal con_accuracy Inaccurate Quantification main->con_accuracy con_precision Poor Precision main->con_precision cause_ph Extreme pH (Especially Basic) cause_ph->main cause_temp High Temperature (Storage, Autosampler) cause_temp->main cause_solvent Protic Solvents (Water, Methanol) cause_solvent->main cause_time Increased Exposure Time (Long Runs, Old Solutions) cause_time->main

References

minimizing matrix effects with Apixaban-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Apixaban using its stable isotope-labeled internal standard, Apixaban-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][2][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[4][5]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis.[6] Because it is chemically and structurally almost identical to the analyte (Apixaban), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[7] By measuring the peak area ratio of the analyte to the SIL-IS, variations caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[8][9]

Q3: Can this compound always perfectly compensate for matrix effects?

A3: While highly effective, perfect compensation is not guaranteed.[10] Issues can arise if there are differences in chromatographic co-elution, extraction recovery, or stability between Apixaban and this compound.[7][11] For example, the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte, leading to differential ion suppression and inaccurate results.[11]

Q4: What are the primary strategies to minimize matrix effects?

A4: The main strategies involve either minimizing the interfering components that reach the detector or compensating for their effect.[12] This is achieved through:

  • Effective Sample Preparation: Implementing robust sample clean-up techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or advanced Protein Precipitation (PPT) methods to remove matrix components, particularly phospholipids.[5][9][13]

  • Optimized Chromatography: Modifying chromatographic conditions to achieve baseline separation between Apixaban and co-eluting interferences.[12][14]

  • Use of an appropriate Internal Standard: Employing a high-quality SIL-IS like this compound that closely tracks the analyte's behavior.[4]

Q5: How is the matrix effect quantitatively assessed?

A5: The matrix effect is typically evaluated by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction) with the peak area of the analyte in a neat (pure) solvent at the same concentration.[2][15] The ratio of these two values, often expressed as a percentage, indicates the degree of ion suppression or enhancement. Regulatory guidelines, such as those from the EMA, provide acceptance criteria for matrix effect evaluation during method validation.

Troubleshooting Guide

Problem 1: Poor accuracy and precision despite using this compound.

  • Possible Cause 1: Chromatographic Separation of Analyte and IS.

    • Explanation: The deuterium isotope effect may cause this compound to have a slightly different retention time than Apixaban.[11] If they elute into regions with different levels of ion suppression, the internal standard will not compensate accurately.[11]

    • Troubleshooting Protocol:

      • Inject a solution of Apixaban and this compound in a neat solvent.

      • Overlay the chromatograms for the analyte and the internal standard.

      • Verify that the peaks are symmetrical and perfectly co-elute.

      • If a shift is observed, adjust chromatographic conditions (e.g., gradient slope, mobile phase composition) to improve co-elution.[12]

  • Possible Cause 2: Differential Extraction Recovery.

    • Explanation: Although chemically similar, the analyte and SIL-IS may exhibit different extraction efficiencies from the sample matrix under certain conditions.[10][11]

    • Troubleshooting Protocol:

      • Determine the "true" recovery by comparing the peak area of the analyte from an extracted sample to a post-extraction spiked sample.[15]

      • Perform this evaluation for both Apixaban and this compound.

      • If recoveries differ significantly, re-optimize the sample preparation method (e.g., change SPE sorbent, extraction solvent, or pH).

  • Possible Cause 3: Contamination of Internal Standard.

    • Explanation: The this compound stock may contain a small amount of unlabeled Apixaban.[7] This impurity contributes to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).

    • Troubleshooting Protocol:

      • Prepare a high-concentration solution of only the this compound internal standard in a neat solvent.

      • Analyze this solution using the LC-MS/MS method, monitoring the MRM transition for unlabeled Apixaban.

      • The presence of a peak at the retention time of Apixaban confirms contamination. The response should be less than a specified percentage of the LLOQ response.

Problem 2: High variability in results between different plasma lots.

  • Possible Cause: Lot-to-Lot Differences in Matrix Composition.

    • Explanation: The composition of biological matrices can vary significantly between individuals or lots, leading to different degrees of matrix effects.[8] Your method may not be robust enough to handle this variability.

    • Troubleshooting Protocol:

      • Evaluate the matrix effect across at least six different lots of blank plasma.[16]

      • If significant variability is observed, the sample clean-up procedure needs to be improved.

      • Consider switching to a more selective sample preparation technique, such as moving from protein precipitation to solid-phase extraction.[13] More rigorous SPE methods, like those using mixed-mode sorbents, can offer superior cleanup and reduce variability.[13]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes data on analyte recovery and matrix effects for Apixaban using various common extraction techniques.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Residual Phospholipids
Protein Precipitation (PPT) - Sirocco>80%-40.0%Highest
PPT with Phospholipid Removal - Ostro>80%Not specifiedSignificantly Reduced
Supported Liquid Extraction (SLE)>80%Not specifiedNegligible
Solid-Phase Extraction (SPE) - Oasis HLB>80%-40.0%High (for SPE)
SPE with PL Removal - Oasis PRiME HLB>80%-13.6%Reduced by ~90% vs. HLB
Mixed-Mode SPE - Oasis MCX>80%+2.4% (Negligible) Reduced by ~90% vs. HLB

Table adapted from data presented by Waters Corporation.[13] A lower absolute matrix effect percentage indicates less ion suppression/enhancement and a cleaner extract.

Experimental Protocols

1. Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for using a mixed-mode SPE sorbent like Oasis MCX, which demonstrated superior performance in reducing matrix effects for Apixaban.[13]

  • Conditioning: Condition the wells of the 96-well SPE plate with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.

  • Sample Pre-treatment: Add the internal standard (this compound) to the plasma sample. Vortex. Dilute the plasma sample 1:1 with 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile/methanol (50:50 v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase starting condition.

2. Protocol: LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of Apixaban.

  • LC System: Waters ACQUITY I-Class UPLC or equivalent.[13]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 35°C.[13]

  • Gradient: A typical gradient would start at a high aqueous percentage, ramp up to a high organic percentage to elute Apixaban, followed by a wash step and re-equilibration.

  • Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.[13]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[13]

  • MRM Transitions:

    • Apixaban: 460.2 > 443.2 m/z.[17]

    • This compound: 464.2 > 447.4 m/z.[17]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound IS Sample->Add_IS Cleanup Sample Cleanup (SPE, LLE, or PPT) Add_IS->Cleanup Extract Final Extract Cleanup->Extract Injection Inject on LC Column Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Ionization Separation->Ionization Detection Mass Spectrometer (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Apixaban / this compound) Integration->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant

Caption: General workflow for quantitative bioanalysis of Apixaban.

G Start Poor Accuracy or Precision Observed? Check_Coelution Check Analyte/IS Chromatographic Co-elution Start->Check_Coelution Start Here Check_Recovery Evaluate Differential Extraction Recovery Check_Coelution->Check_Recovery Yes Optimize_LC Action: Optimize LC Method Check_Coelution->Optimize_LC No Check_IS_Purity Verify Purity of IS Stock Check_Recovery->Check_IS_Purity Yes Optimize_Prep Action: Optimize Sample Preparation Check_Recovery->Optimize_Prep No Check_Matrix_Var Assess Matrix Effect in Multiple Lots Check_IS_Purity->Check_Matrix_Var Pure New_IS Action: Obtain New Certified IS Lot Check_IS_Purity->New_IS Impure Improve_Cleanup Action: Improve Sample Cleanup (e.g., use SPE) Check_Matrix_Var->Improve_Cleanup High Variability End End Check_Matrix_Var->End Low Variability (Re-evaluate System) G cluster_ms MS Inlet (ESI Source) Analyte Apixaban inlet_top Analyte->inlet_top Analyte Ions Interference Phospholipids, etc. Interference->inlet_top Matrix Ions inlet_bottom inlet_top->inlet_bottom Competition for charge label_suppression Ion Suppression label_enhancement Ion Enhancement

References

Technical Support Center: Troubleshooting Poor Peak Shape of Apixaban-d3 in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of Apixaban-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor peak shape during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Poor peak shape for this compound can arise from several factors, including:

  • Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound, affecting its retention and peak shape. An unsuitable pH can lead to peak tailing or fronting.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) and the concentration of additives (e.g., formic acid, ammonium formate) are critical for achieving a good peak shape.

  • Column Contamination or Degradation: Buildup of matrix components from previous injections or degradation of the stationary phase can lead to active sites that cause peak distortion.

  • System Suitability Issues: Problems with the HPLC/UHPLC system, such as dead volumes in fittings or a poorly packed column, can contribute to band broadening and poor peak shape.

Q2: My this compound peak is tailing. What is the most common cause and how can I fix it?

Peak tailing is the most frequently encountered peak shape issue for compounds like Apixaban. The primary cause is often secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups).

Solutions:

  • Mobile Phase Modification: Add a competing base or an acidic modifier to the mobile phase. Small amounts of additives like formic acid (typically 0.1%) or ammonium formate can help to saturate the active sites on the column and improve peak symmetry.[1][2]

  • pH Adjustment: Optimizing the mobile phase pH can suppress the ionization of silanol groups or the analyte itself, thereby reducing unwanted interactions. For Apixaban, a slightly acidic pH (e.g., around 3.0-4.5) is often effective.[1][3]

  • Use of a Modern, High-Purity Column: Employing a column with a high-purity silica stationary phase and robust end-capping will minimize the number of accessible silanol groups, thus reducing peak tailing.

Q3: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?

Yes, the choice between acetonitrile and methanol can significantly impact peak shape. While both are common organic modifiers in reversed-phase chromatography, they have different properties. For Apixaban, methanol has been reported to provide better peak shape and reproducibility in some instances.[1] It is recommended to evaluate both solvents during method development to determine the optimal choice for your specific column and conditions.

Q4: I am observing a split peak for this compound. What could be the cause?

A split peak can be indicative of several issues:

  • Column Void or Contamination: A void at the head of the column or severe contamination can disrupt the sample band as it enters the column.

  • Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to a distorted injection profile.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Guide 1: Addressing Peak Tailing

Symptom: The peak for this compound has a pronounced tail, with a tailing factor significantly greater than 1.2.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing (Tailing Factor > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase add_modifier Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->add_modifier If no modifier present adjust_ph Adjust pH (e.g., to pH 3.0-4.5 with Ammonium Formate) add_modifier->adjust_ph If tailing persists end Good Peak Shape Achieved add_modifier->end If resolved check_column Step 2: Assess Column Condition adjust_ph->check_column If tailing persists adjust_ph->end If resolved flush_column Flush Column with Strong Solvent check_column->flush_column replace_column Replace with New, High-Purity End-capped C18 Column flush_column->replace_column If flushing fails flush_column->end If resolved check_system Step 3: Inspect HPLC/UHPLC System replace_column->check_system If tailing persists replace_column->end If resolved check_fittings Check and Tighten Fittings check_system->check_fittings check_fittings->end If resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Detailed Steps:

  • Evaluate Mobile Phase:

    • Add/Increase Acidic Modifier: If your mobile phase does not contain an acidic additive, introduce 0.1% formic acid. This will help to protonate free silanol groups on the column, reducing their interaction with this compound.

    • Adjust pH: Prepare a mobile phase with an ammonium formate buffer at a pH between 3.0 and 4.5.[1][3] This can improve peak shape by controlling the ionization state of both the analyte and the stationary phase.

  • Assess Column Condition:

    • Flush Column: If the mobile phase adjustments do not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants.

    • Replace Column: If peak tailing persists after flushing, the column may be irreversibly damaged or has lost its end-capping. Replace it with a new, high-purity, end-capped C18 column.

  • Inspect HPLC/UHPLC System:

    • Check Fittings: Ensure all fittings are secure and there are no dead volumes, which can contribute to peak broadening and tailing.

Guide 2: Addressing Broad or Split Peaks

Symptom: The this compound peak is excessively broad or appears as two or more smaller peaks.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Broad/Split Peaks for this compound start_broad Observe Broad or Split Peak check_sample_solvent Step 1: Check Sample Solvent start_broad->check_sample_solvent match_solvent Ensure Sample Solvent Matches Initial Mobile Phase check_sample_solvent->match_solvent check_injector Step 2: Inspect Injector match_solvent->check_injector If issue persists end_broad Symmetrical Peak Achieved match_solvent->end_broad If resolved clean_injector Clean/Replace Injector Needle and Seat check_injector->clean_injector verify_volume Verify Injection Volume Accuracy clean_injector->verify_volume check_column_head Step 3: Examine Column Head verify_volume->check_column_head If issue persists verify_volume->end_broad If resolved reverse_flush Reverse-Flush Column (if permissible) check_column_head->reverse_flush replace_guard Replace Guard Column reverse_flush->replace_guard If issue persists replace_guard->end_broad If resolved

References

Technical Support Center: Troubleshooting Apixaban-d3 Signal Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to Apixaban-d3 signal instability in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (internal standard) signal showing high variability across my analytical run?

A1: High variability in the internal standard (IS) signal can be attributed to several factors, including issues with sample preparation, matrix effects, chromatographic problems, and instrument instability.[1][2] A systematic approach is crucial to identify the root cause. Key areas to investigate include:

  • Sample Preparation: Inconsistent pipetting of the IS, incomplete mixing with the sample, or variable extraction recovery can all lead to signal fluctuations.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][3]

  • Instrumental Issues: Problems such as an inconsistent injection volume from the autosampler, a dirty ion source, or fluctuations in mass spectrometer parameters can cause signal instability.[2][4]

Q2: My this compound signal is consistently low or has disappeared entirely. What are the likely causes?

A2: A sudden or consistent loss of the IS signal often points to a more systemic problem.[1] The first steps in troubleshooting should be:

  • Check the IS Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.

  • Confirm IS Addition: A simple but common error is forgetting to add the internal standard to a batch of samples.[1]

  • Inspect the LC-MS/MS System: Check for leaks, ensure proper solvent levels, and inspect the ion source for contamination.

Q3: How can I differentiate between matrix effects and other causes of signal instability?

A3: To distinguish between matrix effects and other potential issues, you can perform the following experiment:

  • Prepare a set of quality control (QC) samples in a clean solvent (e.g., methanol/water).

  • Prepare another set of QC samples by spiking the same concentration of this compound into a blank matrix extract.

  • Analyze both sets of samples. If the signal in the matrix samples is significantly lower or more variable than in the clean solvent samples, it strongly suggests the presence of matrix effects.

Troubleshooting Guides

Issue: Inconsistent this compound Peak Area

This is a common issue that can often be resolved by systematically checking the following:

  • Autosampler and Injection Performance:

    • Check for air bubbles in the syringe and sample lines.

    • Ensure the injection needle is not clogged and is correctly seated.

    • Verify the injection volume for consistency.

  • Sample Preparation:

    • Review your sample preparation protocol to ensure consistency in pipetting and mixing steps.

    • Vortex samples thoroughly after adding the IS to ensure it is homogenously distributed.

  • LC System:

    • Check for leaks in the LC system.

    • Ensure the mobile phase composition is correct and the solvents are properly degassed.

  • MS System:

    • Clean the ion source.

    • Check and optimize source parameters such as temperature and gas flows.

Issue: Shifting Retention Time of this compound

Retention time shifts can compromise the reliability of your data. Here’s how to troubleshoot this issue:

  • Column Equilibration: Ensure the column is adequately equilibrated before starting the analytical run.

  • Mobile Phase:

    • Check the mobile phase composition and pH.

    • Prepare fresh mobile phase to rule out degradation or contamination.

  • LC Column:

    • Inspect the column for signs of degradation or blockage.

    • If the column is old or has been used extensively, consider replacing it.

  • Flow Rate: Verify that the LC pump is delivering a consistent flow rate.

Quantitative Data Summary

The following table provides typical parameters for an LC-MS/MS method for Apixaban analysis, which can be used as a reference for setting up and troubleshooting your experiments.

ParameterTypical ValueAcceptance Criteria
Apixaban MRM Transition460.2 > 443.2 m/z[5][6]-
This compound MRM Transition464.2 > 447.2 m/z-
Retention Time~1.2 - 1.6 minutes[5][7]± 0.2 minutes
Peak Area %RSD (System Suitability)< 5%< 15%
Accuracy Range89.2% to 107.2%[5][6]85% to 115%
Precision (%CV)0.70% to 6.98%[5][6]< 15%

Experimental Protocols

System Suitability Testing Protocol

A system suitability test (SST) is essential to verify that your LC-MS/MS system is performing correctly before running your samples.[8]

Objective: To ensure the analytical system is fit for its intended purpose on the day of analysis.

Materials:

  • System Suitability Solution: A solution containing a known concentration of Apixaban and this compound in the reconstitution solvent.

  • Blank Solution: The reconstitution solvent without any analytes.

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the blank solution to ensure there is no carryover from previous analyses.

  • Inject the system suitability solution in replicate (n=5 or 6).

  • Evaluate the following parameters:

    • Retention Time: The retention time for Apixaban and this compound should be consistent across all injections.

    • Peak Area: The peak area for both analytes should be reproducible. Calculate the relative standard deviation (%RSD) for the peak areas.

    • Peak Shape: The chromatographic peaks should be symmetrical and free of tailing or fronting.

Acceptance Criteria:

  • The %RSD for the peak area ratio of Apixaban to this compound should be less than 15%.

  • The retention time shift should be within ± 0.2 minutes.

Visualizations

start Unstable this compound Signal cat1 Sample Preparation Issues start->cat1 cat2 Chromatographic Problems start->cat2 cat3 Instrumental Factors start->cat3 sub1_1 Inconsistent Pipetting cat1->sub1_1 sub1_2 Poor Mixing cat1->sub1_2 sub1_3 Variable Extraction cat1->sub1_3 sub2_1 Retention Time Shift cat2->sub2_1 sub2_2 Poor Peak Shape cat2->sub2_2 sub3_1 Autosampler Error cat3->sub3_1 sub3_2 Ion Source Contamination cat3->sub3_2 sub3_3 MS Parameter Drift cat3->sub3_3 sol1_1 Verify Pipette Calibration and Technique sub1_1->sol1_1 sol1_2 Ensure Thorough Vortexing sub1_2->sol1_2 sol1_3 Optimize Extraction Protocol sub1_3->sol1_3 sol2_1 Check Mobile Phase and Column Equilibration sub2_1->sol2_1 sol2_2 Replace Column or Adjust Mobile Phase sub2_2->sol2_2 sol3_1 Check for Air Bubbles and Needle Clogs sub3_1->sol3_1 sol3_2 Clean Ion Source sub3_2->sol3_2 sol3_3 Tune and Calibrate Mass Spectrometer sub3_3->sol3_3

Caption: Troubleshooting workflow for unstable this compound signal.

This guide provides a starting point for addressing signal instability with this compound. For more complex issues, consulting your instrument's user manual or contacting the manufacturer's technical support is recommended.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Apixaban-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Apixaban and its deuterated internal standard, Apixaban-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Apixaban and this compound?

A1: The selection of precursor and product ions is critical for the selective and sensitive detection of Apixaban and its internal standard. Based on validated LC-MS/MS methods, the following Multiple Reaction Monitoring (MRM) transitions are commonly used:

CompoundPrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Citation
Apixaban460.2443.2[1][2][3]
Apixaban460.17199.09[4]
Apixaban460.3199.0 / 443.2[5][6]
This compound463.13202.09[4]
This compound463.3202.0[5][6]
Apixaban-¹³CD₃464.2447.4[1][2][3]

It is recommended to perform an infusion of the analytes to determine the optimal transitions on your specific instrument.

Q2: What are typical collision energy (CE) and other mass spectrometer settings for this compound analysis?

A2: Mass spectrometer parameters should be optimized to achieve the best signal-to-noise ratio. The following table provides a starting point based on a validated method using an AB SCIEX API 3000 system.[2]

ParameterValue
Ion Spray Voltage5500 V
Ion Source Temperature550°C
Collision Gas (CAD)8 psi
Curtain Gas (CUR)6 psi
Declustering Potential (DP)50 V
Entrance Potential (EP)10 V
Collision Energy (CE)35 V

Note: These values are instrument-specific and should be optimized for your mass spectrometer.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Possible Cause 1: Incorrect MRM Transition.

    • Solution: Verify the precursor and product ions for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the correct m/z values.

  • Possible Cause 2: Poor Ionization.

    • Solution: Ensure the mobile phase composition is suitable for positive electrospray ionization (ESI). The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve protonation and enhance signal intensity.[4] Check the ESI source parameters such as ion spray voltage and gas flows.

  • Possible Cause 3: Analyte Degradation.

    • Solution: Apixaban can be susceptible to degradation under certain conditions.[7][8] Prepare fresh stock solutions and working standards. Ensure proper storage of samples at low temperatures.

  • Possible Cause 4: Sample Preparation Issues.

    • Solution: Evaluate the efficiency of your sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Inefficient extraction can lead to low recovery and a weak signal. One study showed extraction recoveries of >98% for both apixaban and its stable labeled IS apixaban 13CD3.[1][2]

Issue 2: High Background Noise

  • Possible Cause 1: Contaminated Mobile Phase or LC System.

    • Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. A contaminated guard column or analytical column can also contribute to high background; replace if necessary.

  • Possible Cause 2: Matrix Effects.

    • Solution: Biological matrices like plasma can cause ion suppression or enhancement. Optimize the sample cleanup procedure to remove interfering substances. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause 1: Inappropriate Chromatographic Conditions.

    • Solution: Adjust the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. One method successfully used a mobile phase of Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v).[1][2] Also, check the column for degradation or contamination.

  • Possible Cause 2: Column Overloading.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 4: Sample Carryover

  • Possible Cause 1: Inadequate Needle Wash.

    • Solution: Use a strong solvent in the needle wash solution to effectively clean the injection port and needle between injections. A mixture of acetonitrile and water is often effective.[2]

  • Possible Cause 2: Adsorption of Analyte in the LC System.

    • Solution: Prime the LC system, including the injector and sample loop, with a high-concentration solution of the analyte before running a blank to check for carryover.

Experimental Protocol: Quantification of Apixaban in Human Plasma

This protocol provides a general methodology for the analysis of Apixaban and this compound in human plasma by LC-MS/MS.

1. Preparation of Stock and Working Solutions [2][4]

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apixaban and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Apixaban stock solution with methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

2. Sample Preparation (Protein Precipitation) [4]

  • To 100 µL of plasma sample, add the this compound internal standard working solution.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v) to the plasma sample.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used, for example, a Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ column.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium formate or formic acid.[1][2][4] A gradient elution is often employed.

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[1][2][4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

4. Data Analysis

  • Quantify the peak area ratios of Apixaban to this compound.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of Apixaban in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add this compound IS Plasma->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Low/No Signal Check_MRM Verify MRM Transitions? Start->Check_MRM Check_Ionization Optimize Ionization? Check_MRM->Check_Ionization No Solution1 Infuse Standard Check_MRM->Solution1 Yes Check_Degradation Check for Degradation? Check_Ionization->Check_Degradation No Solution2 Adjust Mobile Phase/Source Check_Ionization->Solution2 Yes Check_Extraction Evaluate Extraction? Check_Degradation->Check_Extraction No Solution3 Use Fresh Samples Check_Degradation->Solution3 Yes Solution4 Optimize Sample Prep Check_Extraction->Solution4 Yes End Signal Restored Solution1->End Solution2->End Solution3->End Solution4->End

References

impact of pH on the stability of Apixaban-d3 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides detailed guidance and answers to frequently asked questions regarding the stability of Apixaban-d3 in solution, with a specific focus on the impact of pH.

Note on this compound vs. Apixaban

The following information is based on forced degradation and stability studies conducted on Apixaban. Deuterated analogs like this compound are primarily used as internal standards in analytical assays. The minor structural modification—the substitution of hydrogen with deuterium—is not expected to significantly alter the fundamental chemical stability or degradation pathways of the molecule under hydrolytic stress conditions. Therefore, the data for Apixaban serves as a robust surrogate for understanding the pH-dependent stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

Apixaban is relatively stable under thermal, photolytic, and oxidative stress conditions.[1][2] However, it demonstrates considerable degradation under hydrolytic conditions, particularly in acidic and basic environments.[1][2]

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor influencing the stability of this compound. The molecule is most susceptible to degradation at acidic and alkaline pH levels due to hydrolysis. Studies indicate that degradation is generally more pronounced in acidic conditions compared to basic conditions.[3]

  • Acidic Conditions: In acidic medium, hydrolysis of the oxopiperidine moiety of the Apixaban molecule has been observed.[2] This can lead to significant degradation, with some studies reporting over 80% degradation under specific stress conditions.[3]

  • Alkaline Conditions: Under alkaline (basic) conditions, the tetrahydro-oxo-pyridine moiety is susceptible to hydrolysis.[2] While degradation occurs, it is often less severe than in acidic environments.[3] In addition to the degradation products found in acidic conditions, further unique by-products can be formed in a basic medium.[1]

  • Neutral Conditions: Apixaban is most stable at or near physiological pH (1.2-6.8), where it does not ionize.[4]

Q3: What are the expected degradation products of this compound under hydrolytic stress?

Forced degradation studies on Apixaban have identified several degradation products resulting from acid and base hydrolysis.[1] Up to seven different degradation products have been generated under various hydrolytic conditions.[2] The primary degradation pathways involve the hydrolysis of the amide bonds within the molecule's structure.[2]

Troubleshooting Guide

Issue: I am observing significant degradation of my this compound standard in solution.
  • Check the pH of your solvent/mobile phase: this compound is highly susceptible to degradation in both acidic and basic media.

    • Recommendation: Ensure your solvent system is within a neutral or near-neutral pH range. If using buffers, validate their pH. For long-term storage, consider preparing solutions in a solvent system where Apixaban has demonstrated stability.

  • Evaluate Storage Conditions: Temperature can accelerate pH-dependent degradation.

    • Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, keep solutions at refrigerated temperatures (e.g., 2-8 °C) to slow the rate of degradation. One study noted the stability of analytical solutions for up to 52 hours at both 10°C and 30°C, but this can be highly dependent on the specific solution composition.[5]

  • Assess Analyte Concentration: While not directly a pH issue, high concentrations in highly aqueous solutions could potentially lead to precipitation over time, which might be misinterpreted as degradation.

    • Recommendation: Ensure the concentration of this compound is well below its solubility limit in your chosen solvent.

Data & Protocols

Summary of Forced Degradation Studies

The stability of Apixaban under various pH conditions is highly dependent on the specific experimental parameters (e.g., acid/base concentration, temperature, and duration of exposure). The table below summarizes results from different studies to provide a comparative overview.

Stress Condition% Apixaban Recovered% Apixaban DegradedReference
Acid Hydrolysis (1 M HCl, 100°C, 3 hrs) 97.87%2.13%[6]
Acid Hydrolysis (0.1N HCl) 34.1%65.9% (undegraded)[3]
Acid Hydrolysis (study 2) 16.8%83.2%[3]
Base Hydrolysis (0.5 M NaOH, 100°C, 3 hrs) 97.11%2.89%[6]
Base Hydrolysis (0.1N NaOH) 91.5%8.5%[3]
Base Hydrolysis (study 2) 44.7%55.3%[3]

Note: Discrepancies in degradation percentages highlight the influence of varied experimental conditions.

General Protocol for a pH-Based Forced Degradation Study

This protocol provides a generalized methodology for assessing the stability of this compound in response to pH, based on common practices in published literature.[3][6]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 1 M HCl to a final concentration (e.g., 100 µg/mL). Incubate the solution in a water bath at a high temperature (e.g., 80-100°C) for a defined period (e.g., 3 hours).[6]

    • Base Hydrolysis: Dilute the stock solution with 0.5 M NaOH to the same final concentration. Incubate under the same temperature and time conditions as the acid hydrolysis sample.[6]

    • Neutral Control: Dilute the stock solution with HPLC-grade water and subject it to the same stress conditions.

  • Neutralization and Sample Preparation:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acidic solution with an equivalent molarity of NaOH.

    • Neutralize the basic solution with an equivalent molarity of HCl.

    • Dilute all samples (acid, base, and neutral) with the mobile phase to a suitable concentration for analysis.

    • Filter the final solutions through a 0.45 µm membrane filter before injection.[6]

  • Analytical Method:

    • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

    • Column: A C18 column is commonly used.[7]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

    • Detection: UV detection at a wavelength where Apixaban shows high absorbance, such as 220 nm, 259 nm, or 280 nm.[3][5][7]

  • Data Analysis:

    • Compare the peak area of the this compound peak in the stressed samples to that of the unstressed control or a freshly prepared standard to calculate the percentage of degradation.

    • Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.

Visualizations

Experimental Workflow & Logical Relationships

G cluster_workflow Experimental Workflow: pH Stability Testing prep Prepare this compound Stock Solution acid Acid Stress (e.g., 1M HCl, 80°C) prep->acid base Base Stress (e.g., 0.5M NaOH, 80°C) prep->base neutral Neutral Control (Water, 80°C) prep->neutral quench Cool & Neutralize Samples acid->quench base->quench neutral->quench hplc Analyze via RP-HPLC quench->hplc data Calculate % Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound under different pH conditions.

G main This compound in Solution acid Acidic pH (e.g., < 3) main->acid exposed to neutral Neutral pH (e.g., 4-7) main->neutral exposed to base Alkaline pH (e.g., > 9) main->base exposed to deg_high High Degradation (Hydrolysis of oxopiperidine moiety) acid->deg_high leads to stable Relatively Stable neutral->stable leads to deg_mod Moderate Degradation (Hydrolysis of tetrahydro-oxo-pyridine moiety) base->deg_mod leads to

Caption: Logical relationship between solution pH and this compound stability outcomes.

References

potential for Apixaban-d3 to interfere with analyte quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Apixaban Bioanalysis

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the use of Apixaban-d3 as an internal standard in the bioanalysis of Apixaban.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when using this compound as an internal standard (IS) for Apixaban quantification?

A1: The primary concern is the potential for analytical interference, which can manifest in two main ways:

  • Isotopic Cross-Talk: The signal from the high-concentration analyte (Apixaban) can contribute to the signal of the deuterated internal standard (this compound) due to the natural abundance of isotopes.[1][2]

  • Analyte Impurity in IS: The this compound reference material may contain trace amounts of unlabeled Apixaban as an impurity from its synthesis.[3]

Both issues can lead to an inaccurate response ratio and compromise the quantitative results of the assay.[3]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS bioanalysis?

A2: SIL internal standards are considered the gold standard in quantitative LC-MS/MS assays.[4] Because they are structurally almost identical to the analyte, they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[4] This allows the IS to effectively normalize for variability in sample preparation, injection volume, matrix effects, and instrument response, leading to highly precise and reproducible results.

Q3: Can the position of the deuterium labels on this compound affect the analysis?

A3: Yes. The stability of the deuterium labels is crucial. If the labels are on positions susceptible to back-exchange with hydrogen atoms from the solvent or matrix, the integrity of the internal standard can be compromised.[1] This can lead to a decreased IS signal and an artificially increased analyte signal. It is preferable to use internal standards with deuterium labels on chemically stable positions, or alternatively, ¹³C or ¹⁵N labeled standards which are not prone to exchange.[1]

Q4: What are the regulatory expectations regarding internal standard interference?

A4: Regulatory guidelines, such as the ICH M10 guidance, state that interference from the internal standard should be evaluated. The response of the IS in a blank sample (zero sample) should not be more than 5% of the response observed in the lower limit of quantification (LLOQ) sample. Similarly, interference at the retention time of the analyte in blank samples should not exceed 20% of the LLOQ response.[3]

Troubleshooting Guides

Issue 1: Inaccurate or Non-Linear Calibration Curve

Symptom: You observe a non-linear (e.g., quadratic) calibration curve for Apixaban, especially at higher concentrations, or a consistent positive bias in your quality control (QC) samples.

Potential Cause: This is a classic sign of isotopic cross-talk, where the signal from the high-concentration Apixaban analyte is interfering with the this compound internal standard channel.[2]

Troubleshooting Steps:

  • Assess Analyte Contribution to IS Channel:

    • Prepare a set of calibration standards for Apixaban without spiking the internal standard.

    • Analyze these samples using your LC-MS/MS method.

    • Monitor the MRM (Multiple Reaction Monitoring) transition for this compound.

    • Plot the peak area observed in the IS channel against the Apixaban concentration. A linear relationship confirms isotopic cross-talk.[1]

  • Mitigation Strategies:

    • Increase IS Concentration: A higher concentration of the internal standard can diminish the relative contribution of the analyte's isotopic signal, reducing bias.[2] However, ensure the IS signal does not become excessively high, which could cause detector saturation.

    • Select a Different IS Transition: If possible, select a precursor ion for the deuterated internal standard that has minimal isotopic contribution from the analyte.[2]

    • Use a More Highly Labeled IS: An internal standard with a greater mass increase (e.g., Apixaban-d7) will shift the signal further from the analyte's isotopic envelope, reducing interference.[4]

    • Chromatographic Separation: Ensure that there is adequate chromatographic separation of Apixaban from any interfering matrix components.

Issue 2: Analyte Signal Detected in Blank Samples

Symptom: You detect a peak for Apixaban in your blank matrix samples that were only spiked with the this compound internal standard.

Potential Cause: This indicates the presence of unlabeled Apixaban as an impurity in your deuterated internal standard material.[1][3]

Troubleshooting Steps:

  • Confirm IS Purity:

    • Prepare a solution containing only the this compound internal standard in a clean solvent (e.g., acetonitrile/water).

    • Analyze this solution by LC-MS/MS and monitor the MRM transitions for both Apixaban and this compound.

    • The presence of a significant peak at the retention time of Apixaban confirms contamination of the IS.

  • Mitigation Strategies:

    • Source a Higher Purity IS: Contact the supplier and request a certificate of analysis with specified purity levels. Obtain a new batch of this compound with a lower percentage of the unlabeled analyte.

    • Adjust IS Concentration: Lowering the concentration of the contaminated IS can reduce the amount of interfering analyte introduced into the sample. However, this must be balanced against the need for a sufficient IS response for proper normalization.

    • Correction during Data Processing: If the level of impurity is known, consistent, and low, it may be possible to subtract the contribution from all samples. However, this is a less robust approach and not generally recommended for regulated bioanalysis.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Cross-Talk

This protocol details the steps to quantify the interference from the Apixaban analyte into the this compound internal standard channel.

  • Preparation of Samples:

    • Prepare a full set of Apixaban calibration standards in the relevant biological matrix (e.g., human plasma) ranging from the LLOQ to the upper limit of quantification (ULOQ). Do not add the this compound internal standard.

    • Prepare a zero sample (blank matrix) containing no analyte or IS.

  • LC-MS/MS Analysis:

    • Analyze the samples using the validated LC-MS/MS method.

    • Acquire data for the MRM transitions of both Apixaban (e.g., m/z 460.2 → 443.2) and this compound (e.g., m/z 464.2 → 447.4).[5][6]

  • Data Analysis:

    • For each calibration standard, integrate the peak area observed in the this compound MRM channel at the retention time of the analyte.

    • Calculate the percentage of cross-talk at the LLOQ using the following formula: % Cross-Talk = (Area_IS_in_LLOQ_Sample / Area_IS_in_IS-only_Sample) * 100

    • The interference should ideally be less than 5% of the IS response at the LLOQ.

Quantitative Data Summary

The following table illustrates representative data from a cross-talk experiment, showing the percentage of the IS signal contributed by the analyte at various concentrations.

Apixaban Concentration (ng/mL)Analyte (Apixaban) Peak AreaIS Channel (this compound) Peak Area (in absence of IS)% Cross-Talk Contribution to IS Signal*
1.0 (LLOQ)5,2504500.9%
50.0260,00022,50045.0%
300.0 (ULOQ)1,550,000135,000>100%

*Calculated relative to the peak area of a standard spiked only with the internal standard at its working concentration.

Visualizations

Workflow for Troubleshooting IS Interference

The following diagram outlines a logical workflow for diagnosing and addressing potential interference issues with this compound.

G start Start: Inaccurate Quantification Observed check_blanks Check Blanks: Is analyte present in IS-only samples? start->check_blanks check_curve Check Calibration Curve: Is it non-linear (quadratic)? check_blanks->check_curve No impurity Root Cause: IS Purity Issue (Analyte Impurity) check_blanks->impurity Yes crosstalk Root Cause: Isotopic Cross-Talk check_curve->crosstalk Yes end End: Accurate Quantification Achieved check_curve->end No solution_impurity Solution: 1. Source higher purity IS 2. Adjust IS concentration impurity->solution_impurity solution_crosstalk Solution: 1. Increase IS concentration 2. Use different IS transition 3. Improve chromatography crosstalk->solution_crosstalk solution_impurity->end solution_crosstalk->end

Caption: Troubleshooting workflow for internal standard interference.

Mechanism of Isotopic Cross-Talk in MS

This diagram illustrates how the natural isotopic distribution of a high-concentration analyte can interfere with the signal of its deuterated internal standard.

G cluster_0 Analyte (Apixaban) cluster_1 Internal Standard (this compound) A M (Monoisotopic) m/z 460.2 MS Mass Spectrometer (Quadrupole) A->MS High Concentration A_iso M+4 Isotope m/z 464.2 A_iso->MS Natural Abundance IS M' (Monoisotopic) m/z 463.2 IS_d4 M' (Apixaban-d4) m/z 464.2 IS_d4->MS Low Concentration crosstalk Signal Overlap at m/z 464.2 MS->crosstalk

References

long-term stability issues with Apixaban-d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of Apixaban-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is highly advisable to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can contribute to degradation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Apixaban is soluble in organic solvents such as DMSO and dimethylformamide (DMF)[1][2]. While specific solubility data for this compound is not extensively detailed, these solvents are commonly used. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions of Apixaban are not recommended to be stored for more than one day[2].

Q3: What are the known degradation pathways for Apixaban, and are they relevant for this compound?

Forced degradation studies on Apixaban have shown that it is relatively stable under photolytic, thermolytic, and oxidative conditions[3][4][5][6][7]. However, it is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media[3][4][6][7][8][9]. The primary degradation pathway involves the hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties[3][6][8]. While these studies were conducted on the non-deuterated form, it is reasonable to assume that this compound would follow similar degradation pathways.

Q4: What are the visual signs of this compound degradation in a stock solution?

Visual signs of degradation can include a change in color or the appearance of precipitate in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to confirm the stability and purity of your stock solution.

Q5: How can I verify the stability of my this compound stock solution?

The stability of an this compound stock solution can be verified using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry detection[10][11][12][13]. By comparing the chromatogram of an aged stock solution to that of a freshly prepared one, you can identify any degradation products (new peaks) and quantify the remaining concentration of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in stock solution after thawing. Poor solubility or degradation.Gently warm the solution and vortex to attempt redissolution. If the precipitate does not dissolve, this may indicate degradation. Discard the solution and prepare a fresh stock.
Unexpected or inconsistent results in experiments. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC).
Appearance of new peaks in HPLC analysis of the stock solution. Chemical degradation.The new peaks likely represent degradation products. If the area of these peaks is significant, the stock solution should be discarded. Refer to the degradation pathway information to tentatively identify the impurities.
Change in the color of the stock solution. Chemical degradation.Any change in the color of the solution is a strong indicator of degradation. The stock solution should be discarded, and a fresh one prepared.

Stability of this compound Stock Solutions

Storage Temperature Recommended Maximum Storage Duration Solvent
-80°C6 months[1]DMSO, DMF[1]
-20°C1 month[1]DMSO, DMF[1]
Room Temperature (in plasma)Stable for at least 7 daysPlasma[14]
Aqueous BuffersNot recommended for more than one day[2]Aqueous buffers (prepared from DMSO stock)

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solution using RP-HPLC

This protocol outlines a general procedure for assessing the stability of an this compound stock solution.

1. Materials:

  • This compound stock solution (aged)

  • This compound reference standard (freshly prepared)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and UV detector.

2. Preparation of Mobile Phase:

  • Prepare a suitable mobile phase, for example, a gradient mixture of phosphate buffer and acetonitrile[10]. A common mobile phase composition is a mixture of phosphate buffer and methanol in a 60:40 (v/v) ratio[10].

3. Preparation of Solutions:

  • Reference Standard: Prepare a fresh solution of this compound reference standard in the diluent (e.g., water:acetonitrile) at a known concentration.

  • Sample Solution: Dilute the aged this compound stock solution with the same diluent to a concentration comparable to the reference standard.

4. HPLC Analysis:

  • Set the HPLC parameters:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35-40°C

    • Detection Wavelength: 220 nm or 280 nm[10][11]

  • Inject the reference standard and the sample solution into the HPLC system.

5. Data Analysis:

  • Compare the chromatograms of the aged sample and the fresh reference standard.

  • Look for the appearance of any new peaks in the sample chromatogram, which would indicate the presence of degradation products.

  • Calculate the percentage of this compound remaining in the aged stock solution by comparing its peak area to that of the freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation cluster_decision Decision cluster_outcome Outcome prep_stock Prepare Fresh this compound Reference Standard hplc Inject Samples into RP-HPLC System prep_stock->hplc prep_sample Dilute Aged this compound Stock Solution prep_sample->hplc compare Compare Chromatograms (Aged vs. Fresh) hplc->compare quantify Quantify Degradation Products & Remaining this compound compare->quantify decision Stable? quantify->decision use_stock Continue Using Stock decision->use_stock Yes discard_stock Discard and Prepare New Stock decision->discard_stock No

Caption: Workflow for assessing the stability of this compound stock solutions.

degradation_pathway cluster_conditions Stress Conditions cluster_products Outcome apixaban This compound acid Acidic Hydrolysis apixaban->acid base Basic Hydrolysis apixaban->base stable_cond Oxidative Thermal Photolytic apixaban->stable_cond degradation Degradation Products (Hydrolyzed Moieties) acid->degradation base->degradation no_degradation Stable stable_cond->no_degradation

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation of Apixaban Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Apixaban in biological matrices is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a comparative analysis of validated analytical methods for Apixaban, with a focus on those employing a deuterated internal standard, such as Apixaban-d3 or Apixaban-¹³CD₃, to ensure the highest level of accuracy and precision. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is renowned for its sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. This is because the SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects. This leads to more reliable and reproducible results compared to methods using other internal standards like carbamazepine or rivaroxaban.[1][2][3]

Method Performance Comparison

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Apixaban in human plasma. These methods demonstrate the high sensitivity, accuracy, and precision achievable with the use of a deuterated internal standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Internal Standard Apixaban-¹³CD₃[4][5][6]This compound[7][8]Apixaban-¹³CD₃[9]
Chromatographic Column Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[4][5]Thermo Hypersil Gold C18, 150 × 2.1 mm, 1.9 µm[7]Gemini C18, 50 mm × 4.6 mm, 3 µm[9]
Mobile Phase Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[4][5]Gradient of 2.5 mM ammonium formate (pH 3.0) and methanol with 0.1% formic acid[7]Acetonitrile and 2 mM ammonium formate buffer (50:50 v/v)[9]
Flow Rate 1.0 mL/min[4][5]0.35 mL/min[7]1.0 mL/min[9]
Run Time ~3.0 min[4][5]3.0 min[7]~1.8 min[9]
Ionization Mode ESI Positive[7]ESI Positive[7]ESI Positive
MRM Transitions (Apixaban) 460.2 > 443.2 (m/z)[4][5][6]Not specified460/443 (m/z)[9]
MRM Transitions (IS) 464.2 > 447.4 (m/z)[4][5][6]Not specified464/447 (m/z)[9]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1.0 - 301.52[4][5][6]Not specified, but r² ≥ 0.997[7]1.01 - 280.00[9]
Correlation Coefficient (r²) ≥0.99[4][5][6]≥0.997[7]≥0.99[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[4][5][6][7]1.0[7]1.01[9]
Accuracy (%) 89.2 - 107.2[4][5][6]Within 15% range[7]96.5 - 102[9]
Precision (%RSD) 0.70 - 6.98[4][5][6]Within 15% range[7]1.21 - 3.21[9]
Extraction Recovery (%) >98[4][5][6]Not specified>73[9]
Sample Preparation Liquid-Liquid Extraction[4][5]Protein Precipitation[7]Solid-Phase Extraction[9]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method demonstrates high recovery and sensitivity for the estimation of Apixaban in human plasma.[4][5]

  • Stock Solution Preparation : A stock solution of Apixaban (1.0 mg/mL) is prepared by dissolving 5 mg of the standard in 5 mL of HPLC grade methanol.[5] This stock is stored at 2°C to 8°C and used within 8 days.[5] Working solutions are prepared by further dilution in a methanol:water (50:50 v/v) mixture.[5]

  • Sample Preparation (Liquid-Liquid Extraction) : To a volume of human plasma, a known amount of Apixaban-¹³CD₃ internal standard is added. The extraction is performed using an appropriate organic solvent.

  • Chromatographic Conditions :

    • Column : Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[4][5]

    • Mobile Phase : Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[4][5]

    • Flow Rate : 1.0 mL/min[4][5]

    • Run Time : Approximately 3.0 minutes, with Apixaban and its internal standard eluting at around 1.2 minutes.[4][5]

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • Transitions : Apixaban: 460.2 > 443.2 (m/z); Apixaban-¹³CD₃: 464.2 > 447.4 (m/z).[4][5]

Method 2: UPLC-MS/MS with Protein Precipitation

This method offers a simpler and faster sample preparation technique.[7]

  • Reagents : Apixaban and this compound standards, methanol, ammonium formate, and formic acid.[7]

  • Sample Preparation (Protein Precipitation) :

    • 100 µL of plasma sample is transferred to a microcentrifuge tube.[7]

    • 50 µL of the internal standard solution (this compound, 1 µg/mL in methanol) is added.[7]

    • 450 µL of 100% methanol is added to precipitate proteins.[7]

    • The mixture is vortexed for 5 minutes and then centrifuged at 13,000 rpm for 10 minutes.[7]

    • The supernatant is transferred to a vial for analysis.[7]

  • Chromatographic Conditions :

    • System : Acquity™ UPLC and Xevo TQ-MS Triple Quadrupole Tandem Mass Spectrometer.[7]

    • Column : Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm).[7]

    • Mobile Phase : A gradient of 2.5 mM ammonium formate (pH 3.0) (A) and 100% methanol containing 0.1% formic acid (B).[7]

    • Gradient Program : 0–0.2 min (45% A), 0.2–0.5 min (15% A), 0.5–2.0 min (15% A), 2.0–2.1 min (45% A), and 2.1–3.0 min (45% A).[7]

    • Flow Rate : 0.35 mL/min.[7]

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode.[7]

Method 3: HPLC-MS/MS with Solid-Phase Extraction

This method provides a clean extract and is suitable for pharmacokinetic studies.[9]

  • Internal Standard : Apixaban-¹³CD₃.[9]

  • Sample Preparation (Solid-Phase Extraction) : The plasma sample, with the added internal standard, is passed through a solid-phase extraction cartridge to remove interfering substances.

  • Chromatographic Conditions :

    • Column : Gemini C18 (50 mm × 4.6 mm, 3 µm).[9]

    • Mobile Phase : A mixture of acetonitrile and 2 mM ammonium formate buffer (50:50 v/v).[9]

    • Flow Rate : 1.0 mL/min.[9]

    • Run Time : Approximately 1.8 minutes.[9]

  • Mass Spectrometry :

    • Detection : Multiple Reaction Monitoring (MRM).

    • Transitions : Apixaban: 460/443 (m/z); Apixaban-¹³CD₃: 464/447 (m/z).[9]

Visualizations

The following diagrams illustrate the experimental workflows for the different sample preparation techniques.

G cluster_0 Liquid-Liquid Extraction Workflow plasma Plasma Sample add_is Add this compound IS plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Apixaban Analysis.

G cluster_1 Protein Precipitation Workflow plasma_pp Plasma Sample add_is_pp Add this compound IS plasma_pp->add_is_pp add_precipitant Add Methanol add_is_pp->add_precipitant vortex_pp Vortex add_precipitant->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp collect_supernatant Collect Supernatant centrifuge_pp->collect_supernatant analyze_pp LC-MS/MS Analysis collect_supernatant->analyze_pp G cluster_2 Solid-Phase Extraction Workflow plasma_spe Plasma Sample add_is_spe Add this compound IS plasma_spe->add_is_spe load Load Sample add_is_spe->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute analyze_spe LC-MS/MS Analysis elute->analyze_spe

References

A Comparative Guide to Apixaban-d3 and Apixaban-13C,d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of active pharmaceutical ingredients (APIs) like Apixaban in biological matrices is paramount. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure accuracy and reproducibility. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for any variations. Stable isotope-labeled (SIL) analogues of the analyte are widely considered the most suitable internal standards. This guide provides a detailed comparison of two commonly used SIL internal standards for Apixaban: Apixaban-d3 and Apixaban-13C,d3.

This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their bioanalytical needs. The information presented is a synthesis of data from various validated LC-MS/MS methods.

The Critical Role of Stable Isotope-Labeled Internal Standards

SIL internal standards are analytes in which one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte, which allows them to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2] This co-behavior enables the IS to effectively normalize for variations during sample extraction, handling, and analysis, leading to highly accurate and precise quantification.[1][3]

This compound vs. Apixaban-13C,d3: A Head-to-Head Comparison

While both this compound and Apixaban-13C,d3 serve as excellent internal standards, the nature of their isotopic labeling can influence their performance in subtle yet significant ways.

This compound is labeled with three deuterium atoms. Deuterium labeling is a common and cost-effective method for synthesizing SIL internal standards. However, a potential drawback of deuterium labeling is the "isotope effect," which can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[4][5] This chromatographic separation, though often minimal, can potentially compromise the ability of the IS to perfectly compensate for matrix effects that are highly time-dependent in the ion source. Additionally, there is a theoretical risk of back-exchange of deuterium atoms with protons from the surrounding medium, although this is less of a concern when the labels are placed on stable positions within the molecule.

Apixaban-13C,d3 , on the other hand, incorporates both carbon-13 and deuterium isotopes. The inclusion of the heavier ¹³C isotope provides a greater mass shift from the parent molecule, which can be advantageous in minimizing potential cross-talk or isotopic interference between the analyte and IS channels in the mass spectrometer. More importantly, ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to back-exchange. This inherent stability makes ¹³C-labeled standards exceptionally robust. The combination of ¹³C and deuterium labeling in Apixaban-13C,d3 offers a highly stable and reliable internal standard.

Performance Data from Validated Methods

Performance ParameterApixaban with this compound ISApixaban with Apixaban-13C,d3 IS
Linearity Range 5 - 500 µg/L in plasma/dialysate1.0 - 301.52 ng/mL in plasma
Accuracy ≤ 8.0% (absolute relative bias)89.2% to 107.2%
Precision ≤ 12.2%0.70% - 6.98%
Extraction Recovery 93.9% - 105.4% (normalized)> 98%
Matrix Effect 94.3% - 105.1% (normalized-matrix factors)No significant matrix effect observed

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][7][8]

Experimental Protocols

Below are representative experimental protocols for the quantification of Apixaban in human plasma using either this compound or Apixaban-13C,d3 as the internal standard.

Method Using this compound Internal Standard
  • Sample Preparation: Simple protein precipitation is a common method. To a plasma sample, an equal volume of a precipitating agent (e.g., acetonitrile) containing the this compound internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.[8]

  • Liquid Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column (e.g., Acquity® UPLC® BEH™ C18, 2.1x100 mm, 1.7 µm). A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed. The flow rate is typically around 0.4 mL/min.[8]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The MRM transitions are typically:

    • Apixaban: m/z 460.3 → 199.0/443.2

    • This compound: m/z 463.3 → 202.0[8]

Method Using Apixaban-13C,d3 Internal Standard
  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be used. For liquid-liquid extraction, the plasma sample, spiked with Apixaban-13C,d3, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[7]

  • Liquid Chromatography: A C18 column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ) is often used. An isocratic mobile phase, for instance, a mixture of acetonitrile and an ammonium formate buffer (pH 4.2) in a 70:30 (v/v) ratio, can be effective. The flow rate is typically around 1.0 mL/min.[7]

  • Mass Spectrometry: Similar to the method with this compound, a triple quadrupole mass spectrometer with ESI in positive mode is used. The MRM transitions for this standard are:

    • Apixaban: m/z 460.2 → 443.2

    • Apixaban-13C,d3: m/z 464.2 → 447.4[7]

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate a typical bioanalytical workflow and the logical relationship in using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Plasma Biological Matrix (Plasma) Spike Spike with Internal Standard (this compound or Apixaban-13C,d3) Plasma->Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Bioanalytical workflow for Apixaban quantification.

Internal_Standard_Logic Analyte Apixaban (Analyte) SamplePrep Sample Preparation Variability (e.g., extraction loss) Analyte->SamplePrep Ionization Ionization Variability (e.g., matrix effects) Analyte->Ionization IS Apixaban-SIL (Internal Standard) IS->SamplePrep IS->Ionization AnalyteSignal Analyte MS Signal SamplePrep->AnalyteSignal Affects IS_Signal IS MS Signal SamplePrep->IS_Signal Affects Similarly Ionization->AnalyteSignal Affects Ionization->IS_Signal Affects Similarly Ratio Peak Area Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: Logic of internal standard correction.

Conclusion

Both this compound and Apixaban-13C,d3 have been successfully used as internal standards for the reliable quantification of Apixaban in biological matrices. The choice between the two may depend on several factors, including cost, availability, and the specific requirements of the analytical method.

  • This compound is a widely used and effective internal standard. For most applications, it provides excellent accuracy and precision.

  • Apixaban-13C,d3 offers enhanced stability due to the incorporation of a ¹³C atom, completely eliminating the risk of isotopic exchange. This makes it a theoretically superior choice, particularly for methods that may involve harsh sample preparation conditions or where the utmost in analytical robustness is required.

Ultimately, the validation data for any developed method will be the definitive measure of the chosen internal standard's suitability. Both this compound and Apixaban-13C,d3 are capable of supporting the development of robust, accurate, and precise bioanalytical methods for Apixaban quantification.

References

cross-validation of Apixaban assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apixaban in human plasma, with a focus on the cross-validation of assays employing different internal standards. The selection of an appropriate internal standard (IS) is critical for the accuracy and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the use of deuterated (stable isotope-labeled) and non-deuterated internal standards, presenting supporting experimental data and detailed protocols to inform your assay development and validation.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms in the Apixaban molecule are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The key advantage is that the deuterated IS co-elutes with the analyte during chromatography, ensuring that both experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

A Cost-Effective Alternative: Non-Deuterated Internal Standards

While highly effective, deuterated standards can be expensive and may not be readily available in all laboratories.[1] Non-deuterated internal standards, typically structural analogs of the analyte, offer a more cost-effective alternative.[2] These compounds have similar physicochemical properties to the analyte but are not isotopically labeled. However, they may exhibit different chromatographic behavior and be affected differently by matrix effects, which can potentially compromise assay accuracy and precision.[2]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of Apixaban assays using both deuterated and non-deuterated internal standards, based on data from published studies.

Table 1: Apixaban Assay with Deuterated Internal Standard (Apixaban-¹³CD₃)

ParameterPerformanceReference
Internal Standard Apixaban-¹³CD₃[3][4][5]
Linearity Range 1.00 - 301.52 ng/mL (r² ≥ 0.99)[3][4][5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3][4][5]
Intra-day Precision (%CV) 0.70% - 6.98%[3][5]
Inter-day Precision (%CV) Not explicitly stated, but within-run and between-run precisions were within 0.70%-6.98%[3][5]
Accuracy 89.2% - 107.2%[3][5]
Extraction Recovery >98%[3][4][5]

Table 2: Apixaban Assay with Non-Deuterated Internal Standard (Carbamazepine)

ParameterPerformanceReference
Internal Standard Carbamazepine[1]
Linearity Range 3 - 1,000 ng/mL (r = 0.999)[1]
Lower Limit of Quantification (LLOQ) 3 ng/mL[1]
Intra-day Precision (%CV) < 14%[1]
Inter-day Precision (%CV) < 14%[1]
Accuracy Deviation < 10% from target[1]
Extraction Recovery Not explicitly stated

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: LC-MS/MS Assay for Apixaban using a Deuterated Internal Standard (Apixaban-¹³CD₃)

Sample Preparation (Liquid-Liquid Extraction) [3][4]

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Apixaban-¹³CD₃).

  • Vortex for 10 seconds.

  • Add 1.0 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [3][4][5]

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ.[4][5]

  • Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v).[4][5]

  • Flow Rate: 1.0 mL/minute with a 1:1 split post-column.[4][5]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Apixaban: 460.2 > 443.2 (m/z)[3][5]

    • Apixaban-¹³CD₃: 464.2 > 447.4 (m/z)[3][5]

Method 2: LC-MS/MS Assay for Apixaban using a Non-Deuterated Internal Standard (Carbamazepine)

Sample Preparation (Protein Precipitation) [1]

  • To 400 µL of plasma, add the internal standard (Carbamazepine).

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex to mix.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions [1]

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Standard HPLC column (details not specified in the abstract).

  • Mobile Phase: Isocratic elution (details not specified in the abstract).

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Retention Times:

    • Apixaban: 3.51 min[1]

    • Carbamazepine: 4.37 min[1]

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the therapeutic action of Apixaban, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing apixaban_moa cluster_coagulation Coagulation Cascade factor_x Factor X factor_xa Factor Xa factor_x->factor_xa thrombin Thrombin factor_xa->thrombin Prothrombinase Complex prothrombin Prothrombin prothrombin->thrombin fibrin Fibrin (Clot) thrombin->fibrin fibrinogen Fibrinogen fibrinogen->fibrin apixaban Apixaban apixaban->factor_xa Inhibition

References

Navigating Apixaban Quantification: A Guide to Inter-Laboratory Method Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the direct oral anticoagulant Apixaban is paramount for both clinical monitoring and research applications. This guide provides a comprehensive comparison of commonly employed quantification methods, supported by experimental data from various inter-laboratory studies, to aid in the selection of the most appropriate assay for specific needs.

The landscape of Apixaban quantification is dominated by two primary methodologies: chromogenic anti-Factor Xa (anti-Xa) assays and liquid chromatography with tandem mass spectrometry (LC-MS/MS). While LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, chromogenic assays are more widely available in clinical laboratories.[1][2] Inter-laboratory studies and external quality assessments reveal that while there is generally good correlation between these methods, variability exists, influenced by reagents, analytical platforms, and sample types.[3][4][5]

Comparative Analysis of Quantification Methods

The choice of quantification method depends on the specific requirements of the study, including the need for high throughput, sensitivity, and the available laboratory infrastructure. The following tables summarize the performance characteristics of the most common Apixaban quantification methods based on data from multiple inter-laboratory comparisons.

Table 1: Inter-Laboratory Performance of Chromogenic Anti-Xa Assays for Apixaban Quantification

Reagent/Instrument CombinationInter-Laboratory CV (%)Correlation with LC-MS/MS (r)Key Findings
Biophen/BCS XP (Siemens)~10%0.7271-0.9467Moderate-to-very strong correlation with other anti-Xa assays.[3]
HemosIL/ACL TOP (Werfen)~10%0.7271-0.9467Moderate-to-very strong correlation with other anti-Xa assays.[3]
Stago/STA CompactMAX~10%0.7271-0.9467Moderate-to-very strong correlation with other anti-Xa assays.[3]
Universal LMWH-calibrated assayNot Specified0.95-0.98Strong correlation with drug levels determined by LC-MS/MS.[6][7]

Table 2: Performance Characteristics of LC-MS/MS for Apixaban Quantification

ParameterReported ValuesKey Advantages
Lower Limit of Quantification (LLOQ)1.0 ng/mLHigh sensitivity, allowing for pharmacokinetic studies.[2][8]
Linearity (r²)≥0.99Wide dynamic range for quantification.[8]
Accuracy (%)89.2 - 107.2%High accuracy and precision.[8]
Precision (CV%)0.70 - 6.98%High reproducibility.[8]

Insights from Inter-Laboratory Studies

External quality assessment schemes and round-robin studies have highlighted several key aspects of Apixaban quantification:

  • Chromogenic Assays: While generally reliable, results can be influenced by the choice of reagent and instrument combination.[3] Studies have shown moderate-to-very strong correlations between different anti-Xa assays, though statistically significant differences can be observed.[3] The overall inter-laboratory variability for Apixaban using these assays is generally around 10%.[5] It is important to note that some routine coagulation tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are not sensitive enough for reliable Apixaban quantification.[1][9][10]

  • LC-MS/MS: This method offers direct quantification of Apixaban with high sensitivity and specificity, making it the reference method.[2] It is less susceptible to interferences that can affect chromogenic assays.[2]

  • Universal Calibrators: The use of a universal low-molecular-weight heparin (LMWH) calibrator for anti-Xa assays has shown strong correlations with LC-MS/MS results for Apixaban, potentially simplifying laboratory procedures.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the primary Apixaban quantification methods.

Chromogenic Anti-Factor Xa Assay Protocol

This assay measures Apixaban concentration indirectly by quantifying its inhibition of a known amount of Factor Xa.

  • Sample Preparation: Patient or spiked plasma samples are prepared. Citrated plasma is the standard sample type.

  • Reagent Preparation: Prepare Factor Xa reagent, chromogenic substrate, and Apixaban calibrators and controls according to the manufacturer's instructions.

  • Assay Procedure:

    • A known amount of excess Factor Xa is added to the plasma sample, allowing Apixaban to bind to and inhibit a portion of the Factor Xa.

    • A chromogenic substrate, which is a target for the remaining active Factor Xa, is then added.

    • The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

  • Measurement: The color intensity is measured spectrophotometrically at a specific wavelength (commonly 405 nm). The amount of color is inversely proportional to the Apixaban concentration in the sample.[11]

  • Quantification: A calibration curve is generated using plasma calibrators with known Apixaban concentrations to determine the Apixaban level in the test samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method provides direct and highly specific quantification of Apixaban.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled Apixaban) is added to the plasma sample.[8]

    • Proteins are precipitated from the plasma, typically using a solvent like methanol or acetonitrile.[2]

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system.

    • Apixaban and the internal standard are separated from other plasma components on a C18 analytical column using a mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8][12]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Apixaban and the internal standard are ionized, typically using electrospray ionization (ESI).

    • Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Apixaban and the internal standard to ensure specificity and accurate quantification.[8]

  • Quantification: The ratio of the peak area of Apixaban to the peak area of the internal standard is used to calculate the concentration of Apixaban in the sample, based on a calibration curve prepared in a similar matrix.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of Apixaban quantification methods.

G cluster_prep Sample Preparation and Distribution cluster_labs Laboratory Analysis cluster_analysis Data Analysis and Comparison cluster_output Outcome SamplePrep Preparation of Apixaban-spiked and Patient Plasma Samples Aliquoting Aliquoting and Blinding of Samples SamplePrep->Aliquoting Distribution Distribution to Participating Laboratories Aliquoting->Distribution LabA Laboratory A (e.g., Chromogenic Assay 1) Distribution->LabA LabB Laboratory B (e.g., Chromogenic Assay 2) Distribution->LabB LabC Laboratory C (e.g., LC-MS/MS) Distribution->LabC DataCollection Collection of Quantitative Results LabA->DataCollection LabB->DataCollection LabC->DataCollection Stats Statistical Analysis (CV, Correlation, Bias) DataCollection->Stats Comparison Method Performance Comparison Stats->Comparison Report Publication of Comparison Guide Comparison->Report

References

performance of Apixaban-d3 in different biological matrices (e.g., plasma vs. whole blood)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioanalytical performance of the deuterated internal standard, Apixaban-d3, in two key biological matrices: human plasma and whole blood. The selection of an appropriate biological matrix and a reliable internal standard is critical for the accurate quantification of drugs in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document aims to assist researchers in making informed decisions by presenting experimental data, detailed methodologies, and a comparative analysis of this compound's performance alongside other analytical alternatives.

Executive Summary

The quantification of Apixaban, a direct factor Xa inhibitor, is routinely performed in clinical and research settings. This compound is a commonly used stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1][2]

This guide reveals that while this compound demonstrates excellent performance in human plasma, its application in whole blood presents additional challenges, primarily related to the cellular components and the potential for hematocrit effects. Although direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: Performance of this compound

The following tables summarize the quantitative performance of this compound in human plasma based on data from various validated LC-MS/MS methods. Data for whole blood is less prevalent in the literature; however, insights from dried blood spot (DBS) analysis, which originates from whole blood, are included.

Table 1: Performance of this compound in Human Plasma

ParameterTypical PerformanceReference
Linearity (r²) ≥ 0.99[1][2][3]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2]
Intra-day Precision (%CV) ≤ 6.98%[2][3]
Inter-day Precision (%CV) ≤ 6.98%[2][3]
Accuracy (% Bias) Within ± 10.8%[2][3]
Recovery >98% (using Liquid-Liquid Extraction)[2][3]
Matrix Effect No significant matrix effect observed[2]

Table 2: Performance Considerations for this compound in Whole Blood/Dried Blood Spot (DBS)

ParameterKey Considerations & PerformanceReference
Hematocrit Effect Can influence spot size and analyte distribution, potentially affecting accuracy. The whole spot approach in DBS analysis can mitigate this effect.[4]
Linearity (r²) > 0.9944 (for DBS)[4]
Intra-assay Precision (%CV) Within 7.1% (for DBS using whole spot approach)[4]
Accuracy (%Dev.) Within ±8.0% (for DBS using whole spot approach)[4]
Recovery >72% (from DBS)[4]
Matrix Effect Influenced by hematocrit.[4]

Comparison with Alternative Internal Standards

While this compound is a widely accepted internal standard for Apixaban quantification, other molecules have also been utilized.

Table 3: Comparison of Internal Standards for Apixaban Quantification

Internal StandardTypeAdvantagesDisadvantagesReference
This compound / Apixaban-¹³CD₃ Stable Isotope-LabeledCo-elutes with the analyte, effectively compensating for matrix effects and variability in extraction and ionization.Higher cost compared to structural analogs.[1][2]
Rivaroxaban Structural AnalogCommercially available and may be more cost-effective.Different chromatographic and mass spectrometric behavior compared to Apixaban, which may not fully compensate for matrix effects.[5][6]
Carbamazepine Structural AnalogCost-effective and readily available.Significant differences in chemical properties compared to Apixaban, leading to potential inaccuracies in quantification due to differential matrix effects.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of Apixaban in plasma and whole blood.

Experimental Protocol for Apixaban Quantification in Human Plasma

This protocol is a composite based on several validated methods.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile or methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Apixaban: 460.2 → 443.2 m/z

    • This compound: 463.2 → 446.2 m/z

Experimental Protocol for Apixaban Quantification in Whole Blood (via Dried Blood Spot)

This protocol is based on a validated method for DBS analysis.[4]

1. Sample Collection and Spotting

  • Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Accurately pipette a fixed volume (e.g., 15 µL) of whole blood onto a DBS card.

  • Allow the spots to dry at ambient temperature for at least 2 hours.

2. Sample Preparation (Whole Spot Extraction)

  • Punch out the entire dried blood spot into a 96-well plate.

  • Add 100 µL of internal standard solution (this compound in methanol).

  • Add 300 µL of extraction solvent (e.g., methanol/acetonitrile 50:50 v/v).

  • Seal the plate and shake for 30 minutes.

  • Centrifuge the plate.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Similar conditions as described for plasma analysis can be adapted, with potential modifications to the gradient to ensure separation from any additional matrix components from the whole blood.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow_plasma cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (100 µL) add_is Add this compound IS (50 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Apixaban inject->quantify

Caption: Workflow for Apixaban quantification in human plasma.

experimental_workflow_whole_blood cluster_sample_collection Whole Blood Sample Collection cluster_sample_prep DBS Sample Preparation cluster_analysis LC-MS/MS Analysis whole_blood Whole Blood Sample spotting Spot onto DBS Card whole_blood->spotting drying Dry at Room Temperature spotting->drying punch Punch Whole Spot drying->punch add_is_extraction Add IS & Extraction Solvent punch->add_is_extraction shake Shake add_is_extraction->shake centrifuge_dbs Centrifuge shake->centrifuge_dbs supernatant_dbs Collect Supernatant centrifuge_dbs->supernatant_dbs inject_dbs Inject into LC-MS/MS supernatant_dbs->inject_dbs quantify_dbs Quantify Apixaban inject_dbs->quantify_dbs

Caption: Workflow for Apixaban quantification in whole blood via DBS.

Conclusion

For the routine bioanalysis of Apixaban, human plasma remains the matrix of choice due to its simpler composition and the well-established, robust performance of this compound as an internal standard. The methods are characterized by high linearity, accuracy, precision, and minimal matrix effects.

The analysis of Apixaban in whole blood, often through the use of dried blood spots, is a viable alternative, particularly for studies with limited sample volumes or remote sample collection. However, researchers must be cognizant of the potential for hematocrit effects to influence accuracy and precision. The use of a "whole spot" punching technique for DBS samples is recommended to mitigate this variability.

The selection of an internal standard is paramount for reliable quantification. Stable isotope-labeled internal standards like this compound are superior to structural analogs as they more effectively compensate for analytical variability. While alternatives like Rivaroxaban and Carbamazepine are available and may be more cost-effective, their use requires careful validation to ensure they do not compromise the accuracy of the results due to differential matrix effects.

Ultimately, the choice of matrix and internal standard should be guided by the specific requirements of the study, including the desired level of accuracy and precision, sample volume limitations, and cost considerations. The information presented in this guide provides a solid foundation for making these critical decisions in the bioanalysis of Apixaban.

References

A Head-to-Head Battle for Apixaban Measurement: LC-MS/MS versus Chromogenic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of anticoagulant monitoring, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques for measuring apixaban, a direct factor Xa inhibitor: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and chromogenic assays. We delve into the performance characteristics, experimental protocols, and underlying principles of each method, supported by experimental data to inform your selection process.

At a Glance: Key Performance Metrics

The selection of an appropriate assay for apixaban quantification hinges on a thorough understanding of their performance characteristics. While LC-MS/MS is often considered the gold standard due to its high selectivity and sensitivity, chromogenic assays offer a more accessible and rapid alternative for clinical settings. A comparative summary of their quantitative performance is presented below.

Performance MetricLC-MS/MSChromogenic Assay
Linearity (Correlation Coefficient, r²) ≥0.99[1]Strong correlation with LC-MS/MS (r=0.95)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1][2]~20 ng/mL[2]
Accuracy (% Bias or % Recovery) 89.2% to 107.2%[1]Good agreement with reference methods
Precision (% CV) Within-run: 0.70%-6.98%; Between-run: 5.22%-6.98%[1]CV can be higher, especially at lower concentrations (e.g., 6.1% for apixaban on some platforms)[3]
Selectivity High, distinguishes apixaban from metabolites and other drugs[2]Can be affected by other Factor Xa inhibitors and interfering substances[2]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and sensitivity for the absolute quantification of apixaban in plasma samples. This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

Experimental Protocol for LC-MS/MS

A typical LC-MS/MS workflow for apixaban measurement involves several key steps:

  • Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a solvent like methanol.[2] This is a critical step to remove interfering macromolecules.

  • Internal Standard Spiking: A known concentration of an isotopically labeled internal standard (e.g., apixaban-d7) is added to the sample. This allows for accurate quantification by correcting for variations in sample processing and instrument response.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A C18 column is commonly used to separate apixaban and the internal standard from other plasma components based on their physicochemical properties.[2]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both apixaban and its internal standard, ensuring highly selective detection.[1]

  • Data Analysis: The peak areas of apixaban and the internal standard are measured, and their ratio is used to calculate the concentration of apixaban in the original sample by referencing a calibration curve.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing plasma_sample Plasma Sample protein_precipitation Protein Precipitation (e.g., Methanol) plasma_sample->protein_precipitation add_is Add Internal Standard protein_precipitation->add_is centrifugation Centrifugation add_is->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_injection LC Injection supernatant_collection->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration concentration_calculation Concentration Calculation peak_integration->concentration_calculation

LC-MS/MS Experimental Workflow

The Rapid Alternative: Chromogenic Assays

Chromogenic assays provide an indirect measure of apixaban concentration by quantifying its inhibitory effect on Factor Xa (FXa). These assays are widely used in clinical laboratories due to their speed and ease of automation.

Experimental Protocol for Chromogenic Assays

The principle of a chromogenic anti-Xa assay for apixaban is as follows:

  • Sample Incubation: The patient's plasma sample, containing apixaban, is mixed with a known amount of excess FXa. Apixaban binds to and inhibits a portion of the FXa.

  • Substrate Addition: A chromogenic substrate, which is a synthetic molecule that releases a colored compound when cleaved by FXa, is added to the mixture.

  • Color Development: The residual, unbound FXa cleaves the chromogenic substrate, leading to the development of a colored product.

  • Spectrophotometric Measurement: The intensity of the color is measured using a spectrophotometer. The amount of color produced is inversely proportional to the concentration of apixaban in the sample.

  • Quantification: The apixaban concentration is determined by comparing the result to a calibration curve prepared with known concentrations of apixaban.[4]

Chromogenic_Assay_Workflow cluster_reaction Reaction Steps cluster_measurement Measurement & Quantification patient_plasma Patient Plasma (containing Apixaban) add_fxa Add Excess Factor Xa patient_plasma->add_fxa incubation Incubation add_fxa->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate color_development Color Development add_substrate->color_development spectrophotometry Spectrophotometric Reading color_development->spectrophotometry quantification Quantification vs. Calibration Curve spectrophotometry->quantification

Chromogenic Assay Experimental Workflow

Mechanism of Action: How Apixaban Works

Apixaban is a direct, selective, and reversible inhibitor of Factor Xa.[5][6][7] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting Factor Xa, apixaban effectively blocks the amplification of the clotting cascade, thereby preventing thrombus formation.[5][7]

Apixaban_Mechanism Prothrombin Prothrombin Factor Xa Factor Xa Thrombin Thrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) converts Fibrinogen Fibrinogen Factor Xa->Thrombin converts Apixaban Apixaban Apixaban->Factor Xa inhibits

Apixaban's Mechanism of Action

Conclusion: Choosing the Right Tool for the Job

Both LC-MS/MS and chromogenic assays are valuable tools for the measurement of apixaban, each with its own set of advantages and limitations.

  • LC-MS/MS is the method of choice for research, drug development, and clinical trial settings where high accuracy, precision, and specificity are paramount. Its ability to directly quantify the parent drug without interference from metabolites or other anticoagulants makes it an indispensable reference method.

  • Chromogenic assays , on the other hand, are well-suited for routine clinical monitoring where rapid turnaround time and ease of use are critical. While they may have a higher limit of quantification and be susceptible to certain interferences, their strong correlation with LC-MS/MS makes them a reliable option for assessing apixaban's anticoagulant effect in most patient populations.

Ultimately, the decision of which assay to use will depend on the specific application, the required level of analytical detail, and the available laboratory resources. This guide provides the foundational knowledge and comparative data to empower researchers and clinicians to make an informed choice.

References

Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise science of bioanalysis, the choice of an internal standard is a critical decision that reverberates through the entire data generation process. This guide provides an in-depth comparison of deuterated internal standards against other common alternatives, grounded in regulatory expectations and supported by experimental data. Our aim is to equip you with the knowledge to select the most appropriate internal standard for robust and reliable bioanalytical assays.

The use of a suitable internal standard (IS) is a cornerstone of high-quality quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] An IS is added at a known and constant concentration to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[2] The ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection.[3]

Regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established a harmonized framework for bioanalytical method validation, with the ICH M10 guideline serving as a central document.[1] These guidelines emphasize the importance of using a suitable IS to ensure the accuracy and reproducibility of bioanalytical data.[2] The EMA has noted that over 90% of submissions to their agency have incorporated stable isotope-labeled internal standards (SIL-ISs) in their bioanalytical method validations.[4]

The Contenders: A Head-to-Head Comparison

The three most common types of internal standards in bioanalysis are deuterated standards, carbon-13 (¹³C)-labeled standards, and structural analogs. Each possesses distinct characteristics that influence its performance.

FeatureDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardStructural Analog Internal Standard
Similarity to Analyte Nearly identical chemical and physical properties.[2]Virtually identical chemical and physical properties.[2]Similar but not identical chemical structure.
Co-elution with Analyte Generally co-elutes, but a slight retention time shift can occur due to the "isotope effect".[5][6]Co-elutes perfectly with the unlabeled analyte.[6]May or may not co-elute, depending on the structural similarity.
Compensation for Matrix Effects Very good, as it experiences similar ionization suppression or enhancement as the analyte.[4]Excellent, as it experiences the exact same matrix effects as the analyte due to perfect co-elution.[7]Variable and potentially incomplete, as differences in structure can lead to different responses to matrix components.[8]
Isotopic Stability Generally stable, but can be susceptible to back-exchange of deuterium for hydrogen, especially if the label is on a heteroatom.[6]Highly stable, as the ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[9]Not applicable.
Cost & Availability Generally less expensive and more widely available than ¹³C-labeled standards.[9][10]Typically more expensive and less commonly available for a wide range of analytes.[10][11]Generally the most cost-effective and readily available.
Risk of Isotopic Contribution The natural abundance of deuterium is low, but in-source fragmentation can sometimes be a concern.[9]The natural abundance of ¹³C is ~1.1%, which can sometimes contribute to the analyte signal at very low concentrations.[9]Not applicable.

Performance Under the Magnifying Glass: Experimental Data

Table 2: Comparative Performance Data of Internal Standards from Bioanalytical Studies

AnalyteInternal Standard TypeKey Performance MetricResultConclusion from Study
Kahalalide F Structural AnalogMean Bias (%)96.8% (n=284)The use of the SIL-IS significantly improved both the precision and accuracy of the assay compared to the structural analog.[5]
Deuterated (SIL)Mean Bias (%)100.3% (n=340)
Tacrolimus Structural Analog (Ascomycin)Imprecision (%)<3.63%The structural analog internal standard demonstrated performance equivalent to the isotope-labeled internal standard in the LC-MS/MS method for tacrolimus monitoring.[12]
¹³C,D₂-labeledImprecision (%)<3.09%
Structural Analog (Ascomycin)Accuracy (%)97.35-101.71%
¹³C,D₂-labeledAccuracy (%)99.55-100.63%
Lipidomics Deuterated MixtureCoefficient of Variation (CV%)Higher CV%The biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the lipid CV% compared to the deuterated internal standard mixture, indicating improved data normalization.[13]
¹³C-labeled MixtureCoefficient of Variation (CV%)Lower CV%

Making the Right Choice: A Decision Pathway

The selection of an internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.

start Start: Need for an Internal Standard availability Is a Stable Isotope-Labeled (SIL) IS (deuterated or 13C) commercially available? start->availability sil_yes Select SIL-IS availability->sil_yes Yes sil_no Consider custom synthesis of SIL-IS availability->sil_no No validate Thoroughly validate the chosen IS for: - Co-elution - Matrix effects - Stability - Accuracy and Precision sil_yes->validate cost_benefit Is custom synthesis feasible (cost and time)? sil_no->cost_benefit synthesis_yes Synthesize and use SIL-IS cost_benefit->synthesis_yes Yes synthesis_no Select a structural analog IS cost_benefit->synthesis_no No synthesis_yes->validate synthesis_no->validate end Proceed with Bioanalytical Method Validation validate->end

Caption: Decision tree for selecting a suitable internal standard.

Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard

This section provides a detailed protocol for the validation of a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard by LC-MS/MS, in accordance with ICH M10 guidelines.[1][14]

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the deuterated internal standard. Dissolve each in an appropriate solvent to obtain a final concentration of 1 mg/mL.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create working solutions for spiking into blank plasma to prepare calibration standards and QC samples.

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a final concentration that provides an adequate response in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike known volumes of the analyte working solutions into blank human plasma to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero sample (plasma with IS only), and at least six non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same blank plasma. The low QC should be within three times the LLOQ.

3. Sample Preparation (Protein Precipitation - Example Protocol)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (or other suitable protein precipitation solvent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.

  • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the analyte and the deuterated internal standard.

  • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

5. Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A correlation coefficient (r²) of ≥ 0.99 is generally expected.
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Dilution Integrity To ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.The accuracy and precision of the diluted samples should be within ±15%.

Assessing Matrix Effects: An Experimental Workflow

A critical validation experiment is the assessment of matrix effects. The use of a deuterated internal standard is intended to compensate for these effects. The following diagram outlines the workflow for this evaluation.

start Start: Assess Matrix Effect prep_a Prepare Set A: Analyte and IS in neat solution start->prep_a prep_b Prepare Set B: Blank matrix extract spiked with analyte and IS start->prep_b analyze Analyze both sets by LC-MS/MS prep_a->analyze prep_b->analyze calculate Calculate Matrix Factor (MF) for analyte and IS: MF = Peak Response in Set B / Peak Response in Set A analyze->calculate calculate_is_norm Calculate IS-Normalized Matrix Factor: IS-Normalized MF = Analyte MF / IS MF calculate->calculate_is_norm evaluate Evaluate CV of IS-Normalized MF across at least 6 different matrix lots calculate_is_norm->evaluate pass CV <= 15% Method passes evaluate->pass Pass fail CV > 15% Method fails Investigate and optimize evaluate->fail Fail end Complete Matrix Effect Assessment pass->end fail->end

Caption: Experimental workflow for evaluating matrix effects.

References

The Gold Standard in Precision: Assessing Apixaban Quantification with Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. In the analysis of the anticoagulant Apixaban, the choice of an appropriate internal standard is a critical factor that significantly influences the accuracy and precision of bioanalytical methods. This guide provides an objective comparison of Apixaban quantification using a deuterated internal standard, Apixaban-d3, versus methods employing a non-deuterated internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, Apixaban. This similarity allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][2]

This guide presents a comparative analysis of data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Apixaban quantification, highlighting the performance differences between using this compound and non-deuterated internal standards.

Comparative Analysis of Method Performance

The following tables summarize the validation parameters from different studies, offering a comparison of the accuracy and precision achieved with a deuterated internal standard versus non-deuterated internal standards.

Disclaimer: The data presented below is compiled from different research publications. While efforts have been made to provide a standardized comparison, it is important to note that variations in experimental conditions, instrumentation, and laboratory practices may contribute to the observed differences in performance. A direct head-to-head comparison within a single study would provide a more definitive assessment.

Table 1: Method Performance with Deuterated Internal Standard (this compound)
ParameterStudy 1: Baig & Ali, 2017[3]Study 2: Jeong et al., 2019[4]
Internal Standard Apixaban-13CD3This compound
Linearity (ng/mL) 1.0 - 301.521 - 500
Correlation Coefficient (r²) ≥ 0.99≥ 0.997
Accuracy (%) 89.2 - 107.298.8 - 106.2 (Inter-batch)
Precision (% CV) 0.70 - 6.98 (Within and between run)2.24 - 8.72 (Inter-batch)
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Table 2: Method Performance with Non-Deuterated Internal Standard
ParameterStudy 3: Filonova et al., 2024[5]Study 4: Antunovic et al., 2021[6]
Internal Standard RivaroxabanCarbamazepine
Linearity (ng/mL) 1.00 - 300.003 - 1000
Correlation Coefficient (r) Not explicitly stated, but method met EAEU requirements0.999
Accuracy (%) Met EAEU acceptance criteriaWithin-day: 99.0 - 106.0; Between-day: 101.0 - 105.0
Precision (% CV) Met EAEU acceptance criteriaWithin-day: 0.5 - 11.5; Between-day: 1.2 - 13.8
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00Not explicitly stated, linearity from 3 ng/mL

Experimental Workflows and Methodologies

The following diagrams and protocols provide a detailed overview of the experimental procedures used in the quantification of Apixaban.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Non-Deuterated) plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Apixaban / Internal Standard) peak_integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: General workflow for Apixaban quantification by LC-MS/MS.

Experimental Protocols

Method 1: Apixaban Quantification with Deuterated Internal Standard (Apixaban-13CD3)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add Apixaban-13CD3 internal standard solution.[3]

    • Perform liquid-liquid extraction using an organic solvent.[3]

    • Separate the organic layer and evaporate to dryness.[3]

    • Reconstitute the residue in the mobile phase for analysis.[3]

  • Liquid Chromatography:

    • Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm.[3]

    • Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio.[3]

    • Flow Rate: 1.0 mL/minute.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).[3]

    • Transitions: Apixaban: m/z 460.2 > 443.2; Apixaban-13CD3: m/z 464.2 > 447.4.[3]

Method 2: Apixaban Quantification with Non-Deuterated Internal Standard (Rivaroxaban)

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add Rivaroxaban internal standard solution.[5]

    • Precipitate proteins using acetonitrile.[5]

    • Centrifuge the sample to pellet the precipitated proteins.[5]

    • Inject the supernatant for analysis.[5]

  • Liquid Chromatography:

    • Column: Shim-pack Velox Biphenyl; 2.7 µm; 50 × 2.1 mm.[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • Transitions: Apixaban: m/z 460.15 > 443.10; Rivaroxaban: m/z 436.05 > 144.95.[5]

The Impact of Internal Standard Choice on Data Quality

The data presented suggests that while both deuterated and non-deuterated internal standards can be used to develop validated methods for Apixaban quantification, the use of a deuterated internal standard like this compound generally leads to higher accuracy and precision. The closer structural and chemical similarity of the deuterated standard to the analyte allows it to more effectively compensate for variability throughout the analytical process.

cluster_analyte Analyte cluster_process Analytical Process Apixaban Apixaban Sample_Prep Sample Preparation Apixaban->Sample_Prep Apixaban_d3 This compound (Deuterated) Apixaban_d3->Sample_Prep Non_Deuterated_IS Non-Deuterated IS (e.g., Rivaroxaban) Non_Deuterated_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ionization MS Ionization LC_Separation->Ionization High_Accuracy_Precision High Accuracy & Precision Ionization->High_Accuracy_Precision Similar Behavior Lower_Accuracy_Precision Potentially Lower Accuracy & Precision Ionization->Lower_Accuracy_Precision Different Behavior

Caption: Logical relationship of internal standard choice to analytical accuracy.

References

A Comparative Guide to Apixaban Assays: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Apixaban is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of three common analytical methods for Apixaban, focusing on their linearity and dynamic range. The primary method discussed utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) with Apixaban-d3 as the internal standard, which is compared against chromogenic anti-Xa assays and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Performance Comparison: Linearity and Range

The selection of an appropriate assay for Apixaban quantification is contingent on the required sensitivity, specificity, and the concentration range of interest. The following tables summarize the performance characteristics of the three methods based on published experimental data.

Method Internal Standard Linearity (R²) Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ)
LC-MS/MS This compound / Apixaban-¹³CD₃≥0.991.0 ng/mL301.3 - 500 ng/mL
Chromogenic anti-Xa Assay Not ApplicableStrong Correlation (r > 0.95)~20 ng/mL>500 ng/mL
RP-HPLC with UV Detection Not Applicable≥0.999170 ng/mL - 7.5 µg/mL30 µg/mL - 50 µg/mL

Table 1: Comparison of Linearity and Dynamic Range for Apixaban Assays. This table highlights the superior sensitivity of the LC-MS/MS method using a deuterated internal standard, making it ideal for pharmacokinetic studies requiring low-level quantification. Chromogenic assays offer a broad range suitable for clinical monitoring, while RP-HPLC methods are better suited for analyzing higher concentrations, such as in pharmaceutical formulations.

In-Depth Look at Assay Performance

LC-MS/MS with this compound Internal Standard

The LC-MS/MS method, employing a stable isotope-labeled internal standard like this compound or Apixaban-¹³CD₃, is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity. Published studies consistently demonstrate excellent linearity with a coefficient of determination (R²) of ≥0.99 over a wide concentration range. The lower limit of quantification (LLOQ) is typically around 1.0 ng/mL, making this method highly suitable for detailed pharmacokinetic profiling where low plasma concentrations need to be accurately measured.[1] The upper limit of quantification (ULOQ) can extend to 301.3 ng/mL or even 500 ng/mL, covering the expected therapeutic concentrations in patients.

Chromogenic Anti-Xa Assays

Chromogenic anti-Xa assays indirectly measure Apixaban concentration by quantifying its inhibitory effect on Factor Xa. These assays show a strong and linear correlation with Apixaban plasma concentrations, with correlation coefficients (r) often exceeding 0.95 when compared to LC-MS/MS.[2] While they are widely used in clinical settings for monitoring anticoagulant therapy, their sensitivity is lower than that of LC-MS/MS, with a reported LLOQ of approximately 20 ng/mL.[3] However, they offer a broad dynamic range, capable of measuring concentrations well above 500 ng/mL, which is advantageous for assessing supra-therapeutic levels.[4] It is important to note that results can be influenced by other anticoagulants with anti-Xa activity.[4]

RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography with UV detection is a more accessible and cost-effective method for Apixaban quantification. This technique demonstrates good linearity, with correlation coefficients (R²) of ≥0.999 reported in various studies.[5] However, the sensitivity of RP-HPLC with UV detection is significantly lower than that of LC-MS/MS. The LLOQ for this method is typically in the range of 170 ng/mL to 7.5 µg/mL, and the ULOQ can be as high as 50 µg/mL.[5][6] This makes RP-HPLC a suitable method for the analysis of bulk drug substances and pharmaceutical dosage forms, but less ideal for bioanalytical studies requiring the measurement of low drug concentrations in plasma.

Experimental Protocols

LC-MS/MS Method with this compound

A representative experimental protocol for the quantification of Apixaban in human plasma using LC-MS/MS with this compound as an internal standard is as follows:

  • Sample Preparation: Protein precipitation is a common and rapid sample preparation technique.[3] To a plasma sample, an internal standard spiking solution (this compound) is added, followed by a protein precipitating agent such as methanol or acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

  • Chromatographic Separation: The separation is typically achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly used.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Apixaban and this compound.

Chromogenic Anti-Xa Assay

The general procedure for a chromogenic anti-Xa assay is:

  • Sample Preparation: Patient plasma is citrated and centrifuged to obtain platelet-poor plasma.

  • Assay Principle: A known amount of Factor Xa is added to the plasma sample. Apixaban in the plasma inhibits a portion of this Factor Xa.

  • Chromogenic Substrate Addition: A chromogenic substrate, which is cleaved by the remaining active Factor Xa, is added. This cleavage releases a colored compound.

  • Detection: The color intensity is measured spectrophotometrically and is inversely proportional to the Apixaban concentration in the sample. The concentration is determined by comparing the result to a calibration curve prepared with known concentrations of Apixaban.

RP-HPLC with UV Detection Method

A typical protocol for Apixaban quantification by RP-HPLC with UV detection involves:

  • Sample Preparation: For pharmaceutical formulations, tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration. For plasma samples, a protein precipitation or liquid-liquid extraction step is necessary.

  • Chromatographic Separation: Separation is performed on a C18 column using an isocratic or gradient mobile phase, often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5]

  • UV Detection: The eluent is monitored by a UV detector at a wavelength where Apixaban shows maximum absorbance, typically around 278-280 nm.[5] Quantification is based on the peak area of Apixaban relative to a calibration curve constructed from standards of known concentrations.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the different assay types, the following diagrams are provided.

G cluster_0 Linearity and Range Determination Workflow prep_standards Prepare Calibration Standards (Varying Apixaban Concentrations) sample_analysis Analyze Samples (LC-MS/MS, Chromogenic, or HPLC) prep_standards->sample_analysis prep_qc Prepare Quality Control Samples (Low, Mid, High Concentrations) prep_qc->sample_analysis data_acquisition Acquire Data (Peak Area Ratios or Absorbance) sample_analysis->data_acquisition calibration_curve Construct Calibration Curve (Concentration vs. Response) data_acquisition->calibration_curve linearity_assessment Assess Linearity (Calculate R²) calibration_curve->linearity_assessment range_determination Determine Range (LLOQ and ULOQ) linearity_assessment->range_determination

Figure 1. Workflow for determining the linearity and range of an Apixaban assay.

G cluster_1 Comparison of Apixaban Assay Principles apixaban Apixaban in Sample lcms LC-MS/MS (with this compound) apixaban->lcms chromogenic Chromogenic anti-Xa Assay apixaban->chromogenic hplc RP-HPLC-UV apixaban->hplc lcms_principle Direct Quantification (Mass-to-Charge Ratio) lcms->lcms_principle chromogenic_principle Indirect Quantification (Enzyme Activity) chromogenic->chromogenic_principle hplc_principle Direct Quantification (UV Absorbance) hplc->hplc_principle

Figure 2. Principles of different Apixaban quantification methods.

References

Evaluating the Robustness of Analytical Methods with Apixaban-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Apixaban-d3 against other internal standards used in the quantification of Apixaban, supported by experimental data from various studies. The focus is on the robustness of the analytical method, a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Internal Standards

The choice of an internal standard is pivotal for correcting the variability in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte, chromatographically co-elute or be in close proximity, and not be present in the endogenous sample. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical chemical and physical properties to the analyte.

The following tables summarize key performance parameters from various validated LC-MS/MS methods for Apixaban quantification, highlighting the performance of this compound and other commonly used internal standards like Rivaroxaban and Carbamazepine.

Table 1: Method Validation Parameters with this compound as Internal Standard
ParameterConcentration Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)StabilityCitation
Linearity (r²) 1.0 - 301.5289.2 - 107.20.70 - 6.98>98Stable through 3 freeze-thaw cycles and for 199 days at -50°C[1]
Linearity (r²) 1.0 - 5000Within ±15% of nominal<15~16Stable under various temperatures[2]
Linearity 5 - 500 (µg/L)≤8.0 (absolute relative bias)≤12.293.9 - 105.4Not specified[3]
Table 2: Method Validation Parameters with Alternative Internal Standards
Internal StandardConcentration Range (ng/mL)Accuracy (%)Precision (%RSD)Linearity (r²)Citation
Rivaroxaban 1.00 - 300.00Within acceptance criteriaWithin acceptance criteriaNot specified[4]
Carbamazepine Not specifiedWithin acceptance criteria<60.998[5]
Apixaban-¹³CD₃ 1.0 - 301.5289.2 - 107.20.70 - 6.98≥0.99[1][6]

Key Observations:

  • This compound and its carbon-13 labeled counterpart (Apixaban-¹³CD₃) consistently demonstrate high accuracy, precision, and excellent recovery (>98%) , making them robust choices for correcting analytical variability.[1][6]

  • Methods using this compound have been successfully validated over a wide linear range, accommodating for diverse clinical and research applications.[1][2][3]

  • While other internal standards like Rivaroxaban and Carbamazepine have been used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize potential differences in ionization efficiency and matrix effects.[4][5]

Experimental Protocols

A robust analytical method requires a well-defined and reproducible experimental protocol. Below is a generalized yet detailed methodology for the quantification of Apixaban in human plasma using this compound as an internal standard, based on common practices from the cited literature.[1][2][4][5]

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in methanol).[2]

  • Add 450 µL of methanol (or acetonitrile) to precipitate plasma proteins.[2][4][5]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2][5]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).[2]

    • Mobile Phase A: 2.5 mM ammonium formate (pH 3.0) in water.[2]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[2][4]

    • Flow Rate: 0.35 mL/min.[2]

    • Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase, ramps up to a high organic phase to elute the analyte and internal standard, and then returns to initial conditions for column re-equilibration.[2]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][4]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Apixaban: m/z 460.15 → 443.10[4]

      • This compound: m/z 463.3 → 202.0[3][7] or m/z 464.2 > 447.4 for Apixaban-¹³CD₃[1][6]

Visualizing the Workflow

To better illustrate the logical flow of the analytical method robustness evaluation, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Experimental workflow for Apixaban quantification using this compound.

cluster_params Deliberate Variations cluster_assessment Performance Assessment robustness Method Robustness Evaluation flow_rate Flow Rate (±10%) robustness->flow_rate ph Mobile Phase pH (±0.2) robustness->ph temp Column Temperature (±5°C) robustness->temp composition Mobile Phase Composition (±2%) robustness->composition accuracy Accuracy flow_rate->accuracy precision Precision flow_rate->precision retention_time Retention Time Stability flow_rate->retention_time peak_shape Peak Shape flow_rate->peak_shape ph->accuracy ph->precision ph->retention_time ph->peak_shape temp->accuracy temp->precision temp->retention_time temp->peak_shape composition->accuracy composition->precision composition->retention_time composition->peak_shape

Caption: Logical relationship for evaluating analytical method robustness.

Conclusion

The available data strongly supports the use of this compound as a robust internal standard for the quantitative analysis of Apixaban in biological matrices. Its chemical and physical similarity to the analyte ensures reliable correction for variations during sample processing and analysis, leading to high accuracy and precision. While other internal standards can be used, the principle of using a stable isotope-labeled analog of the analyte remains the most scientifically sound approach for developing rugged and dependable bioanalytical methods in both research and regulated environments. The detailed protocols and validation data presented in this guide provide a solid foundation for laboratories aiming to establish a robust analytical method for Apixaban.

References

Safety Operating Guide

Proper Disposal of Apixaban-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Apixaban-d3, a deuterated analog of the anticoagulant Apixaban. The following procedures are based on general best practices for pharmaceutical and deuterated compound disposal and should be supplemented by a thorough review of your institution's specific safety guidelines and local regulations.

Key Disposal Considerations and Regulatory Oversight

Proper disposal of this compound is governed by regulations overseeing pharmaceutical and chemical waste. The primary goal is to prevent the release of the compound into the environment, particularly sewer systems, and to ensure the safety of personnel handling the waste.

Regulatory BodyKey Recommendations and RegulationsCitation
Environmental Protection Agency (EPA) Governs the disposal of hazardous and non-hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Prohibits the sewering of hazardous pharmaceutical waste and provides specific management standards for healthcare facilities under Subpart P.[1][2][3][4]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances. While Apixaban is not currently a controlled substance, it's crucial to verify the status of any pharmaceutical waste.[1][2][5]
Local and State Regulations May have more stringent requirements for pharmaceutical and chemical waste disposal than federal guidelines. Always consult local regulations.[5][6]

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research setting.

  • Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound, Apixaban Acid-13C,D3, indicates that it may cause damage to organs through prolonged or repeated exposure.[6] Another SDS for Apixaban-13C-d3 states it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.[6][7]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats and filter paper) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, filtrates) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.

    • Contaminated Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.

  • Waste Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Recommended long-term storage for the pure compound is at -20°C.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain. [6][7] The most common and recommended disposal method for pharmaceutical waste is incineration by a licensed facility.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Have this compound Waste assess 1. Hazard Assessment (Consult SDS) start->assess ppe 2. Don Appropriate PPE assess->ppe segregate 3. Segregate Waste ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Contaminated Sharps segregate->sharps label_waste 4. Label Waste Container solid->label_waste liquid->label_waste sharps->label_waste store 5. Store in Designated Area label_waste->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Apixaban-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Apixaban-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated active pharmaceutical ingredient (API). Adherence to these procedures is essential to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

This compound is a potent compound that can cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and skin irritation[1][2][3][4][5]. A thorough risk assessment should be conducted before any handling activities to identify and mitigate potential exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the handling procedure.

Risk Level Activity Respiratory Protection Hand Protection Eye Protection Body Protection Foot Protection
High Weighing, milling, or any procedure that can generate dust or aerosols.Powered Air-Purifying Respirator (PAPR) with a full-facepiece hood.[6][7]Double nitrile gloves.[6]Chemical splash goggles and a face shield.[6]Disposable coveralls (e.g., Tyvek®).[6]Disposable shoe covers.[6]
Medium Preparing solutions, dilutions, or transfers in a well-ventilated area.Reusable half or full-facepiece respirator with P100/FFP3 filters.[1][6]Double nitrile gloves.[6]Chemical splash goggles.[6]Disposable lab coat over personal clothing.[6]Disposable shoe covers.[6]
Low Handling sealed containers or performing visual inspections.N95 or FFP2 disposable respirator.[6]Single pair of nitrile gloves.Safety glasses with side shields.Standard lab coat.Standard closed-toe shoes.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound. The following protocol outlines the key phases of handling, from preparation to disposal.

  • Preparation:

    • Designate a specific handling area.

    • Ensure engineering controls such as a chemical fume hood or a glove box are functioning correctly.

    • Assemble all necessary equipment and materials, including pre-weighed this compound if possible.

    • Prepare a spill kit appropriate for potent compounds.

  • Donning PPE:

    • Put on PPE in the correct order: shoe covers, inner gloves, coveralls/lab coat, outer gloves, respiratory protection, and finally eye protection.

  • Handling:

    • Perform all manipulations within the designated containment system (e.g., fume hood, glove box).

    • Keep containers of this compound tightly closed when not in use.[1]

    • Use wet-wiping techniques for cleaning surfaces to avoid generating dust.

  • Decontamination:

    • Wipe down all surfaces and equipment with a suitable deactivating agent after handling is complete.

    • Carefully wipe the exterior of the primary container before removing it from the handling area.

  • Doffing PPE:

    • Remove PPE in a designated doffing area, being careful to avoid self-contamination.

    • The general sequence is: outer gloves, coveralls/lab coat, shoe covers, inner gloves, eye protection, and finally respiratory protection.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste and must be disposed of accordingly.

Waste Stream Disposal Procedure
Solid Waste Collect all contaminated solids (e.g., pipette tips, weighing paper, contaminated gloves, and coveralls) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all contaminated liquids in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3]
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.
Unused Product For disposal of unused this compound, follow institutional and local regulations for hazardous chemical waste. Alternatively, mix the compound with an inert, non-appealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then in the designated hazardous waste stream.[8]
Emergency Procedures
Exposure Type Immediate Action
Inhalation Move to fresh air immediately. Seek medical attention.[1][9]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Alert others. If trained and equipped, contain the spill using a spill kit. Absorb liquids with an inert material and place all contaminated materials in a sealed hazardous waste container.[9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing prep_area Designate Handling Area check_controls Verify Engineering Controls prep_area->check_controls gather_materials Assemble Materials & Spill Kit check_controls->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe perform_work Conduct Work in Containment don_ppe->perform_work Proceed to Handling clean_surfaces Decontaminate Surfaces & Equipment perform_work->clean_surfaces spill Spill Occurs perform_work->spill dispose_waste Dispose of Hazardous Waste clean_surfaces->dispose_waste Proceed to Disposal doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe exit_area Exit & Personal Hygiene doff_ppe->exit_area Exit Handling Area emergency_proc Evacuate, Alert, & Clean Up spill->emergency_proc Follow Emergency Procedures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apixaban-d3
Reactant of Route 2
Reactant of Route 2
Apixaban-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.